molecular formula C15H23N3O3 B3276665 Phenylalanyllysine CAS No. 6456-72-0

Phenylalanyllysine

Cat. No.: B3276665
CAS No.: 6456-72-0
M. Wt: 293.36 g/mol
InChI Key: FADYJNXDPBKVCA-STQMWFEESA-N
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Description

Phe-Lys is a dipeptide obtained by formal condensation of the carboxy group of L-phenylalanine with the amino group of L-lysine. It derives from a L-phenylalanine and a L-lysine.

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c16-9-5-4-8-13(15(20)21)18-14(19)12(17)10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,16-17H2,(H,18,19)(H,20,21)/t12-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADYJNXDPBKVCA-STQMWFEESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phenylalanyllysine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029000
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6456-72-0
Record name Phenylalanyllysine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029000
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Dipeptide Phenylalanyllysine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylalanyllysine (Phe-Lys) is a dipeptide composed of the amino acids L-phenylalanine and L-lysine, linked by a peptide bond. As a fundamental building block of proteins and a product of protein metabolism, its structure and properties are of significant interest in various fields of biochemical and pharmaceutical research. This technical guide provides an in-depth overview of the structure, properties, synthesis, and potential biological significance of this compound. Detailed experimental protocols for its synthesis and characterization are outlined, and quantitative data are presented for easy reference.

Structure and Chemical Properties

This compound is formed through the condensation of the carboxyl group of L-phenylalanine with the α-amino group of L-lysine.[1] The resulting structure features a phenyl group from the phenylalanine residue and a primary amino group in the side chain of the lysine residue, which can be protonated under physiological conditions.

Chemical Structure

The chemical structure of L-Phenylalanyl-L-lysine is depicted below:

Figure 1: 2D structure of L-Phenylalanyl-L-lysine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
IUPAC Name (2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoic acid[1]
Molecular Formula C15H23N3O3[1]
Molecular Weight 293.36 g/mol [1]
PubChem CID 15607820[1]
CAS Number 6456-72-0[1]
Canonical SMILES C1=CC=C(C=C1)C--INVALID-LINK--C(=O)O">C@@HN[1]
InChI Key FADYJNXDPBKVCA-STQMWFEESA-N[1]
Predicted pKa (α-COOH) ~2.1[2][3]
Predicted pKa (α-NH3+) ~9.1[2][3]
Predicted pKa (Lysine side-chain) ~10.5[3][4]
Predicted Isoelectric Point (pI) ~9.7[3][4][5]
Predicted Solubility Soluble in water. Solubility is influenced by pH, being lowest at the isoelectric point and increasing in acidic or basic solutions. Insoluble to slightly soluble in ethanol and methanol.[6][7][8][9][10]

Note: pKa and pI values are estimated based on the values for the individual amino acids.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). This method offers significant advantages over solution-phase synthesis, including ease of purification and the ability to drive reactions to completion using excess reagents. The Fmoc/tBu strategy is a widely used orthogonal protection scheme in SPPS.

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of this compound on a rink amide resin to yield the C-terminally amidated dipeptide.

Materials:

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), ACS grade

  • Piperidine

  • Fmoc-L-Lys(Boc)-OH

  • Fmoc-L-Phe-OH

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Diethyl ether, anhydrous

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection (First Amino Acid):

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Coupling of the First Amino Acid (Fmoc-Lys(Boc)-OH):

    • In a separate vial, dissolve Fmoc-L-Lys(Boc)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection (Second Amino Acid):

    • Repeat step 2 to remove the Fmoc group from the newly coupled lysine residue.

  • Coupling of the Second Amino Acid (Fmoc-Phe-OH):

    • In a separate vial, dissolve Fmoc-L-Phe-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin-bound lysine.

    • Shake for 2 hours and confirm completion with a Kaiser test.

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Final Fmoc Deprotection:

    • Repeat step 2 to remove the final Fmoc group from the phenylalanine residue.

  • Cleavage and Side-Chain Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the dried peptide-resin.

    • Shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Lyophilize the crude peptide.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Confirm the identity and purity of the synthesized this compound using Mass Spectrometry and NMR spectroscopy.

Visualization of the Synthesis Workflow

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_Lys Couple Fmoc-Lys(Boc)-OH (HBTU/DIPEA) Deprotect1->Couple_Lys Wash1 Wash (DMF, DCM) Couple_Lys->Wash1 Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect2 Couple_Phe Couple Fmoc-Phe-OH (HBTU/DIPEA) Deprotect2->Couple_Phe Wash2 Wash (DMF, DCM) Couple_Phe->Wash2 Final_Deprotect Final Fmoc Deprotection Wash2->Final_Deprotect Cleave Cleavage & Deprotection (TFA/TIS/H2O) Final_Deprotect->Cleave Purify Purification (RP-HPLC) Cleave->Purify Characterize Characterization (MS, NMR) Purify->Characterize Final_Product This compound Characterize->Final_Product

Caption: Solid-Phase Peptide Synthesis workflow for this compound.

Characterization of this compound

The identity and purity of synthesized this compound are confirmed using standard analytical techniques.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the dipeptide. Electrospray ionization (ESI) is a common technique for analyzing peptides. The expected monoisotopic mass for [M+H]+ is approximately 294.1818 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Biological Significance and Signaling

The direct biological activity of this compound as a signaling molecule is not well-documented.[14] Like many short peptides, it is likely that orally ingested or systemically available this compound is rapidly hydrolyzed by peptidases into its constituent amino acids, L-phenylalanine and L-lysine.[14] Therefore, its biological effects are largely attributable to the physiological roles of these two amino acids.

Cellular Uptake

The cellular uptake of dipeptides can occur via peptide transporters such as PEPT1 in the intestine.[14] However, the uptake mechanism into other cell types has not been specifically studied for this compound. Cationic peptides, due to the lysine residue, can sometimes exhibit enhanced cellular uptake through interactions with negatively charged components of the cell membrane.

Signaling Pathways of Constituent Amino Acids
  • L-Phenylalanine: This essential amino acid is a precursor for the synthesis of tyrosine and subsequently the catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine).[14] Phenylalanine can also influence signaling pathways such as the mTOR pathway, which is involved in protein synthesis. At high concentrations, it may modulate the activity of NMDA receptors.[14]

  • L-Lysine: As an essential amino acid, lysine is crucial for protein synthesis and has a role in various metabolic pathways. Its positively charged side chain is a site for post-translational modifications like ubiquitination and acetylation, which are critical for regulating protein function and signaling.

Visualization of the Putative Metabolic Fate

Metabolic_Fate PheLys This compound Absorption Intestinal Absorption (e.g., PEPT1) PheLys->Absorption Hydrolysis Hydrolysis by Peptidases Absorption->Hydrolysis Phe L-Phenylalanine Hydrolysis->Phe Lys L-Lysine Hydrolysis->Lys Phe_Metabolism Metabolism & Signaling Phe->Phe_Metabolism Lys_Metabolism Metabolism & Signaling Lys->Lys_Metabolism

Caption: Putative metabolic fate of this compound.

Conclusion

This compound is a simple dipeptide with well-defined chemical properties. Its synthesis is readily achievable using standard solid-phase peptide synthesis protocols. While direct biological signaling roles for the dipeptide itself are not established, its constituent amino acids, phenylalanine and lysine, are essential components of numerous physiological processes. This technical guide provides a foundational resource for researchers working with this compound, from its chemical synthesis and characterization to understanding its potential biological context. Further research is warranted to explore any unique biological activities of the intact dipeptide that may extend beyond the functions of its individual amino acid components.

References

The Genesis of a Dipeptide: An In-depth Technical Guide to the Discovery and History of Phenylalanyllysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylalanyllysine (Phe-Lys), a dipeptide composed of L-phenylalanine and L-lysine, holds a notable position in the landscape of biochemical research, primarily due to its significant discovery as a potent anti-sickling agent. This technical guide provides a comprehensive exploration of the discovery, history, and synthesis of this compound. It delves into its key biological activity related to sickle cell disease, presenting quantitative data and detailed experimental protocols. Furthermore, this guide examines the signaling pathways of its constituent amino acids, offering insights into the potential downstream physiological effects following its in vivo hydrolysis. Visualizations of synthetic workflows and biological pathways are provided to facilitate a deeper understanding of this historically and therapeutically relevant dipeptide.

Discovery and Historical Context

The scientific journey of this compound is intrinsically linked to the search for therapeutic agents for sickle cell disease. While the precise first chemical synthesis of this simple dipeptide is not prominently documented in seminal literature, its entry into the scientific spotlight can be traced to a pivotal 1983 publication. A study by Franklin, M. et al., published in the European Journal of Biochemistry, identified L-phenylalanyl-L-lysine as a "potent new dipeptide inhibitor of cell sickling and haemoglobin S gelation"[1]. This discovery marked a significant milestone, positioning this compound as a molecule of considerable interest for its potential therapeutic applications.

Prior to this, the foundational work on the synthesis of its constituent amino acids had been well established. Phenylalanine was first described in 1879 and synthesized in 1882, while lysine was isolated in 1889 and its structure was determined in 1902. The development of peptide synthesis methodologies, both in solution and on solid-phase, throughout the 20th century provided the necessary chemical tools for the eventual construction of this compound. The 1983 study by Franklin and colleagues, however, was the first to elucidate a significant and specific biological activity, thereby cementing the importance of this dipeptide in the field of hematology and drug discovery.

Physicochemical Properties

This compound is a dipeptide with the molecular formula C15H23N3O3 and a molecular weight of 293.36 g/mol .[2] Its structure is characterized by the formal condensation of the carboxyl group of L-phenylalanine with the α-amino group of L-lysine.

PropertyValueSource
Molecular Formula C15H23N3O3PubChem
Molecular Weight 293.36 g/mol PubChem
IUPAC Name (2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoic acidPubChem
CAS Number 6456-72-0MCE, Guidechem
Appearance White to off-white solidMCE
XLogP3 -2.7PubChem
Hydrogen Bond Donor Count 4PubChem
Hydrogen Bond Acceptor Count 5PubChem
Rotatable Bond Count 9PubChem

Synthesis of this compound

The synthesis of this compound can be achieved through both solution-phase and solid-phase peptide synthesis methodologies.

Solution-Phase Synthesis

Solution-phase synthesis involves the coupling of protected amino acid derivatives in a suitable solvent, followed by deprotection and purification steps. A general workflow is outlined below.

G cluster_protection Protection cluster_coupling Coupling cluster_deprotection Deprotection Phe L-Phenylalanine ProtectedPhe N-protected Phe Phe->ProtectedPhe Protect α-amino group Lys L-Lysine ProtectedLys C-protected Lys Lys->ProtectedLys Protect carboxyl group & ε-amino group Dipeptide Protected Phe-Lys ProtectedPhe->Dipeptide ProtectedLys->Dipeptide Coupling Coupling Agent (e.g., DCC/HOBt) Coupling->Dipeptide FinalDipeptide This compound Dipeptide->FinalDipeptide Remove protecting groups

Fig. 1: Solution-phase synthesis workflow for this compound.

This protocol is a representative example of solution-phase dipeptide synthesis.

  • Protection of Amino Acids:

    • Protect the α-amino group of L-phenylalanine, for example, with a Boc (tert-butyloxycarbonyl) group.

    • Protect the carboxyl group of L-lysine as a methyl or benzyl ester and the ε-amino group with a suitable protecting group (e.g., Z-group).

  • Coupling Reaction:

    • Dissolve N-Boc-L-phenylalanine and L-lysine methyl ester (with ε-amino protection) in an appropriate solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

    • Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt), to the mixture.

    • Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the organic phase with dilute acid and base to remove unreacted starting materials.

    • Dry the organic layer and evaporate the solvent.

    • Purify the protected dipeptide by column chromatography.

  • Deprotection:

    • Remove the protecting groups under appropriate conditions (e.g., acidolysis for Boc and methyl ester, and catalytic hydrogenation for Z and benzyl ester) to yield this compound.

    • Purify the final product by recrystallization or chromatography.

Solid-Phase Peptide Synthesis (SPPS)

SPPS offers a more streamlined approach where the peptide is assembled on a solid resin support.

G Resin Resin Support LoadLys Load Fmoc-Lys(Boc)-OH to Resin Resin->LoadLys Deprotect1 Fmoc Deprotection (Piperidine/DMF) LoadLys->Deprotect1 CouplePhe Couple Fmoc-Phe-OH (DIC/Oxyma) Deprotect1->CouplePhe Deprotect2 Final Fmoc Deprotection CouplePhe->Deprotect2 Cleave Cleavage from Resin & Side-chain Deprotection (TFA cocktail) Deprotect2->Cleave Purify Purification Cleave->Purify PheLys This compound Purify->PheLys

Fig. 2: Solid-phase peptide synthesis workflow for this compound.

This protocol outlines the manual synthesis of this compound on a Wang resin.

  • Resin Preparation and Loading:

    • Swell Wang resin in DMF.

    • Couple the first amino acid, Fmoc-Lys(Boc)-OH, to the resin using a suitable coupling agent.

  • Peptide Chain Elongation (Cycle):

    • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc group from the α-amino group of lysine.

    • Washing: Wash the resin thoroughly with DMF.

    • Coupling: Couple the next amino acid, Fmoc-Phe-OH, using a coupling agent like DIC and an additive such as Oxyma Pure in DMF. Monitor the reaction for completion using a Kaiser test.

    • Washing: Wash the resin with DMF.

  • Final Deprotection and Cleavage:

    • Remove the N-terminal Fmoc group from phenylalanine as described above.

    • Wash and dry the resin.

    • Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the dipeptide from the resin and remove the Boc side-chain protecting group from lysine.

  • Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the this compound dipeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Activity and Mechanism of Action

The primary and most well-documented biological activity of this compound is its ability to inhibit the sickling of red blood cells and the gelation of sickle hemoglobin (HbS).[1]

Inhibition of Hemoglobin S Gelation

In sickle cell disease, deoxygenated HbS molecules polymerize into long, rigid fibers, causing red blood cells to deform into a characteristic sickle shape. This compound has been shown to interfere with this polymerization process.

ParameterConditionResultReference
Hemoglobin S Gelation Progressive addition of Lys-Phe up to 30 mMProgressive inhibition of gelationFranklin et al., 1983
P50 (Oxygen partial pressure at 50% hemoglobin saturation) Sickle cells depleted of 2,3-bisphosphoglycerate, incubated for 3h with Lys-PheDecrease from 51 mmHg to 41 mmHgFranklin et al., 1983
Cell Sickling Intact sickle cells incubated with Lys-Phe for 15 minMarked increase in the number of unsickled cellsFranklin et al., 1983

The proposed mechanism for this activity is twofold:

  • Intracellular Action: this compound can be taken up by red blood cells and directly interfere with the polymerization of deoxy-HbS in the cytoplasm.

  • Membrane-Mediated Effect: The dipeptide also exerts a rapid, membrane-mediated anti-sickling effect, which is not attributed to a change in cell volume.[1]

Signaling Pathways of Constituent Amino Acids

While there is no direct evidence of this compound itself acting as a signaling molecule, upon hydrolysis in vivo, it releases L-phenylalanine and L-lysine, which are known to participate in various signaling pathways.

L-phenylalanine can influence cellular processes, including protein synthesis, through pathways like the mTOR signaling pathway. In bovine mammary epithelial cells, phenylalanine has been shown to regulate casein synthesis via the mTOR pathway.[3]

Phe Phenylalanine LAT1 LAT1 Transporter Phe->LAT1 Uptake mTORC1 mTORC1 LAT1->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates (Inhibits) Translation Protein Synthesis (e.g., Casein) S6K1->Translation Promotes eIF4E eIF4E 4EBP1->eIF4E Inhibits eIF4E->Translation Promotes

Fig. 3: Phenylalanine-mediated mTOR signaling pathway.

L-lysine levels are sensed by cellular machinery that regulates metabolic responses. Key pathways include the GCN2-eIF2α-ATF4 axis, which responds to amino acid deficiency, and the mTORC1 pathway, which is activated under nutrient-rich conditions.[4]

cluster_lysine_sensing Lysine Level Sensing cluster_downstream_effects Downstream Effects Lysine_low Low Lysine GCN2 GCN2 Lysine_low->GCN2 Activates Lysine_high High Lysine mTORC1 mTORC1 Lysine_high->mTORC1 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates Protein_synthesis_promotion Protein Synthesis Promotion mTORC1->Protein_synthesis_promotion ATF4 ATF4 eIF2a->ATF4 Translational Upregulation Protein_synthesis_inhibition General Protein Synthesis Inhibition eIF2a->Protein_synthesis_inhibition AA_synthesis_transport Amino Acid Synthesis & Transport Genes ATF4->AA_synthesis_transport Upregulates Transcription

References

Phenylalanyllysine: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the dipeptide Phenylalanyllysine, covering its fundamental physicochemical properties, biological significance, and relevant experimental methodologies. This document is intended to serve as a valuable resource for professionals in the fields of biochemistry, pharmacology, and drug development.

Core Properties of this compound

This compound (Phe-Lys) is a dipeptide composed of the essential amino acids L-phenylalanine and L-lysine, linked by a peptide bond.

PropertyValueSource
CAS Number 6456-72-0[1]
Molecular Formula C15H23N3O3[1]
Molecular Weight 293.36 g/mol [1]
IUPAC Name (2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoic acid[1]

Biological Significance and Activity

The biological activity of orally or systemically administered this compound is primarily attributed to its constituent amino acids, L-phenylalanine and L-lysine, following hydrolysis by peptidases. Dipeptides can be absorbed in the small intestine via peptide transporters.

Biological Role of L-Phenylalanine

L-phenylalanine is an essential aromatic amino acid that serves as a precursor for several crucial molecules in the body.

  • Protein Synthesis: It is a fundamental building block for proteins.[2]

  • Neurotransmitter Production: Phenylalanine is a precursor for the synthesis of tyrosine, which is then converted to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine. These neurotransmitters are vital for regulating mood, cognition, and the stress response.[1][2]

  • Melanin Synthesis: It is a precursor for melanin, the pigment responsible for the color of skin, hair, and eyes.[1]

Biological Role of L-Lysine

L-lysine is an essential amino acid with a variety of important biological functions.

  • Protein Synthesis and Structure: Lysine is a crucial component of proteins and plays a significant role in their structure.[3]

  • Collagen Formation: It is essential for the cross-linking of collagen polypeptides, which provides strength and elasticity to connective tissues.[]

  • Calcium Absorption: Lysine aids in the absorption of calcium from the digestive tract and reduces its excretion, which is important for bone health.[]

  • Carnitine Production: It is a precursor for carnitine, a molecule involved in the transport of fatty acids into the mitochondria for energy production.[]

  • Post-Translational Modifications: Lysine residues in proteins are subject to various post-translational modifications, such as acetylation and methylation, which can regulate gene expression and protein activity.[3][5]

Signaling Pathways

While a specific signaling pathway for this compound has not been extensively documented, the constituent amino acids and dipeptides in general are known to be involved in cellular signaling.

  • Amino Acid Sensing: Amino acids can activate the Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth and metabolism.[6]

  • Dipeptide Transport and Signaling: Certain dipeptides have been shown to be transported by the yeast Gap1 transceptor, leading to persistent activation of the protein kinase A pathway.[7]

  • Gut Hormone Secretion: Peptides derived from protein digestion can stimulate the secretion of cholecystokinin (CCK) from enteroendocrine cells by activating receptors such as the calcium-sensing receptor (CaSR) and GPR93. This process can involve an increase in intracellular calcium and the activation of signaling pathways like ERK 1/2 and protein kinase A.[8]

The following diagram illustrates a generalized workflow for the intestinal absorption and subsequent signaling of dipeptides.

cluster_enterocyte Dipeptide This compound (in intestinal lumen) Transporter Peptide Transporter (e.g., PEPT1) Dipeptide->Transporter Uptake Enterocyte Intestinal Enterocyte Hydrolysis Hydrolysis by Peptidases Transporter->Hydrolysis Phe Phenylalanine Hydrolysis->Phe Lys Lysine Hydrolysis->Lys Bloodstream Bloodstream Phe->Bloodstream Transport Lys->Bloodstream Transport Signaling Cellular Signaling (e.g., TOR, PKA) Bloodstream->Signaling Systemic Distribution start Start: Fmoc-Lys(Boc)-Resin deprotection1 1. Fmoc Deprotection (Piperidine/DMF) start->deprotection1 wash1 2. Wash (DMF) deprotection1->wash1 coupling 3. Couple Fmoc-Phe-OH (HBTU/DIPEA/DMF) wash1->coupling wash2 4. Wash (DMF) coupling->wash2 deprotection2 5. Final Fmoc Deprotection wash2->deprotection2 cleavage 6. Cleavage from Resin & Side-chain Deprotection (TFA) deprotection2->cleavage purification 7. Purification (RP-HPLC) cleavage->purification end End: Purified this compound purification->end Sample This compound Sample HPLC HPLC System (C18 Column, Gradient Elution) Sample->HPLC Detector UV Detector (214/280 nm) HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Analysis Data Analysis (Retention Time, Peak Area) Chromatogram->Analysis Result Purity & Quantification Analysis->Result

References

The Natural Occurrence of Phenylalanyllysine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of the dipeptide Phenylalanyllysine (Phe-Lys). Despite its simple structure, consisting of the essential amino acids Phenylalanine and Lysine, detailed information regarding its natural abundance, specific biological activities, and associated signaling pathways is notably scarce in publicly available scientific literature. This guide summarizes the known instances of its natural occurrence, discusses its likely metabolic fate, and provides hypothetical experimental protocols for its study. The biological roles of its constituent amino acids are also detailed to provide context for its potential physiological effects upon hydrolysis. This document aims to be a foundational resource for researchers interested in the study of this specific dipeptide, highlighting the significant knowledge gaps that present opportunities for future investigation.

Introduction

Dipeptides, the simplest form of peptides, play a variety of roles in biological systems. They can act as signaling molecules, intermediates in protein metabolism, and nutritional sources. This compound is a dipeptide composed of L-phenylalanine covalently linked to L-lysine via a peptide bond. While the individual amino acids are well-characterized, the dipeptide itself is not. This guide delves into the limited information available on its natural occurrence and provides a framework for its further scientific exploration.

Natural Occurrence of this compound

The known natural occurrence of this compound is exceptionally limited. The primary and, to date, only documented source is the plant Phytolacca americana, commonly known as pokeweed.[1]

Table 1: Documented Natural Occurrence of this compound

OrganismPart of OrganismMethod of DetectionQuantitative DataReference
Phytolacca americana (Pokeweed)Not SpecifiedData available, but specific method not detailed in readily accessible literature.Not available in readily accessible literature.PubChem CID 15607820[1]

It is crucial to note that while its presence in Phytolacca americana is cited in chemical databases, the original research publication detailing the methodology of its isolation, characterization, and quantification is not readily identifiable in a comprehensive literature search. This represents a significant gap in the current knowledge.

Biosynthesis and Metabolic Fate

A specific biosynthetic pathway dedicated to the production of this compound has not been described. It is most likely formed as a transient intermediate during the proteolysis of larger proteins containing adjacent Phenylalanine and Lysine residues.

Upon ingestion or endogenous formation, dipeptides like this compound are generally rapidly hydrolyzed into their constituent amino acids by peptidases present in the intestinal brush border or within cells. Therefore, the biological effects of this compound are likely attributable to the individual actions of Phenylalanine and Lysine.

Biological Activity and Signaling Pathways

There is a significant lack of information regarding any specific biological activity or signaling pathways directly modulated by the this compound dipeptide. It is imperative to distinguish this compound (Phe-Lys) from its isomer, Lysylphenylalanine (Lys-Phe), for which some biological activities have been reported.

Given the probable rapid hydrolysis of this compound, its biological impact is most likely determined by the physiological roles of L-Phenylalanine and L-Lysine.

Biological Role of L-Phenylalanine

L-Phenylalanine is an essential aromatic amino acid and a precursor for the synthesis of tyrosine, which in turn is a precursor for the catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine). It also plays a role in the synthesis of other important molecules and is a component of numerous proteins.

Biological Role of L-Lysine

L-Lysine is an essential amino acid with a positively charged side chain. It is crucial for protein synthesis, post-translational modifications (e.g., acetylation and ubiquitination), calcium absorption, and the synthesis of carnitine, which is essential for fatty acid metabolism.

Experimental Protocols

Due to the absence of specific studies on this compound, the following experimental protocols are proposed as general methodologies that can be adapted for its investigation.

Hypothetical Protocol for Extraction and Detection from Plant Material

This protocol outlines a general workflow for the extraction and analysis of peptides from a plant source, such as Phytolacca americana.

  • Sample Preparation: Fresh or lyophilized plant material is ground to a fine powder under liquid nitrogen.

  • Extraction: The powdered material is suspended in an acidic extraction buffer (e.g., 0.1% trifluoroacetic acid in water) to improve peptide solubility and inactivate proteases. The suspension is homogenized and then centrifuged to pellet cellular debris.

  • Solid-Phase Extraction (SPE): The supernatant is passed through a C18 SPE cartridge to desalt and concentrate the peptides. Peptides are eluted with a high organic solvent concentration (e.g., 80% acetonitrile with 0.1% trifluoroacetic acid).

  • Chromatographic Separation: The eluted peptides are separated using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid.

  • Detection and Quantification: Fractions are collected and analyzed by mass spectrometry (MS) for the presence of a compound with the corresponding mass-to-charge ratio of this compound. Quantification can be achieved using a synthesized this compound standard.

Visualizations

Formation of this compound

The following diagram illustrates the formation of a peptide bond between L-Phenylalanine and L-Lysine to yield this compound.

G cluster_0 Reactants cluster_1 Product Phe L-Phenylalanine C₉H₁₁NO₂ Process Peptide Bond Formation (+ H₂O) Phe->Process Lys L-Lysine C₆H₁₄N₂O₂ Lys->Process PheLys This compound C₁₅H₂₃N₃O₃ Process->PheLys

Caption: Formation of this compound from its constituent amino acids.

Experimental Workflow for Peptide Analysis

The diagram below outlines a general workflow for the extraction and analysis of peptides from a plant source.

G start Plant Material (e.g., Phytolacca americana) homogenization Homogenization in Acidic Buffer start->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe hplc RP-HPLC Separation spe->hplc ms Mass Spectrometry (MS) Analysis hplc->ms quantification Quantification ms->quantification

References

A Technical Guide to the Biosynthesis of Phenylalanyllysine: A Non-Ribosomal Peptide Synthetase Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Phenylalanyllysine, composed of the amino acids L-phenylalanine and L-lysine, is not known to be synthesized through a dedicated, stand-alone biosynthetic pathway. Instead, its formation is most plausibly attributed to the activity of Non-Ribosomal Peptide Synthetases (NRPSs). These large, modular enzyme complexes, prevalent in bacteria and fungi, are responsible for the synthesis of a vast array of peptide natural products, independent of ribosomal machinery. This technical guide provides an in-depth exploration of the putative biosynthetic pathway of this compound via the NRPS mechanism. It details the architecture and catalytic cycle of NRPSs, methods for their identification and characterization, and the regulatory networks that govern their expression. This document serves as a comprehensive resource for researchers interested in the biosynthesis of novel dipeptides and the engineering of NRPS systems for drug discovery and development.

Introduction to Non-Ribosomal Peptide Synthesis (NRPS)

Non-ribosomal peptides (NRPs) are a class of secondary metabolites with diverse biological activities, including antibiotic, immunosuppressive, and anticancer properties.[1] Their synthesis is catalyzed by Non-Ribosomal Peptide Synthetases (NRPSs), which function as molecular assembly lines.[1]

The structure of NRPSs is modular, with each module responsible for the incorporation of a single amino acid into the growing peptide chain. A minimal NRPS module is comprised of three core domains:

  • Adenylation (A) domain: Selects and activates a specific amino acid as an aminoacyl-adenylate.[1]

  • Thiolation (T) domain or Peptidyl Carrier Protein (PCP): Covalently binds the activated amino acid via a 4'-phosphopantetheine (Ppant) prosthetic group.[1]

  • Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acids tethered to the T domains of adjacent modules.[1]

The synthesis of a dipeptide such as this compound would require a minimal NRPS system composed of two modules. The first module would select and activate phenylalanine, while the second module would select and activate lysine. A terminal Thioesterase (TE) domain would then release the final dipeptide.

The Putative this compound Biosynthetic Pathway

The biosynthesis of this compound via an NRPS is a multi-step process that can be broken down into initiation, elongation, and termination phases.

Initiation

The process begins with the first module's A-domain (A-Phe) selecting L-phenylalanine from the cellular pool of amino acids. This selection is highly specific, determined by the chemical environment of the A-domain's active site. The A-domain then activates the carboxyl group of phenylalanine using ATP, forming a phenylalanyl-AMP intermediate and releasing pyrophosphate (PPi). The activated phenylalanine is then transferred to the thiol group of the 4'-phosphopantetheine arm of the adjacent T-domain (T-Phe), forming a covalent thioester bond.

Elongation

Simultaneously, the second module's A-domain (A-Lys) selects and activates L-lysine, transferring it to its cognate T-domain (T-Lys). The C-domain, situated between the two modules, then orchestrates the formation of the peptide bond. It positions the two T-domain-bound amino acids such that the free amino group of lysine attacks the thioester carbonyl of the upstream phenylalanine. This results in the formation of the dipeptide this compound, which remains tethered to the T-domain of the second module.

Termination

The final step is the release of the dipeptide from the NRPS assembly line. This is typically catalyzed by a C-terminal Thioesterase (TE) domain. The TE domain can release the peptide through hydrolysis, resulting in a linear dipeptide, or through an intramolecular cyclization reaction. For this compound, a hydrolytic release would yield the linear dipeptide.

Phenylalanyllysine_Biosynthesis cluster_module1 Module 1 (Phenylalanine) cluster_module2 Module 2 (Lysine) cluster_inputs cluster_outputs A_Phe A-Phe T_Phe T-Phe A_Phe->T_Phe Activates & Loads Phe AMP_PPi1 AMP + PPi A_Phe->AMP_PPi1 C_domain C T_Phe->C_domain T_Lys T-Lys C_domain->T_Lys Peptide Bond Formation A_Lys A-Lys A_Lys->T_Lys Activates & Loads Lys AMP_PPi2 AMP + PPi A_Lys->AMP_PPi2 T_Lys->C_domain TE TE T_Lys->TE Transfer PheLys This compound TE->PheLys Phe L-Phenylalanine Phe->A_Phe Lys L-Lysine Lys->A_Lys ATP1 ATP ATP1->A_Phe ATP2 ATP ATP2->A_Lys

Caption: Putative NRPS biosynthetic pathway for this compound.

Quantitative Data

Quantitative analysis of NRPS activity is crucial for understanding enzyme kinetics, substrate specificity, and for optimizing engineered systems.

Adenylation Domain Substrate Specificity

Table 1: Representative Kinetic Parameters for NRPS Adenylation Domains

NRPS A-DomainCognate SubstrateNon-cognate SubstrateRelative Activity (%)Reference
GrsA-AL-PheL-Leu<1[3]
GrsA-AL-PheL-Tyr~5[3]
TycA-AD-PheL-Phe100[3]
PvdD-A1L-ThrD-ThrNot detected[3]
PvdD-A1L-ThrL-SerNot detected[3]

Note: This table provides illustrative data on the high specificity of A-domains. Specific kinetic values (Km and kcat) for a this compound-producing NRPS would need to be determined experimentally.

Product Yields from Engineered NRPS Systems

The engineering of NRPS modules to produce novel peptides has been an active area of research. The yields of these engineered products can vary significantly depending on the specific NRPS system, the host organism, and the culture conditions.

Table 2: Examples of Dipeptide and Tripeptide Yields from Engineered NRPS Systems

Engineered NRPS SystemProductHost OrganismYield (mg/L)Reference
GxpS-based recombinant NRPSGameXPeptide derivativesE. coliup to 280[4]
VietABC-based recombinant NRPSRXP 16E. coli~99.75[5][6]
VietABC-based recombinant NRPSRXP 22E. coli~5.69[5][6]
GrsA/GrsB1 co-expressiond-Phe-l-Pro DKPin vitro~0.015[7]

Experimental Protocols

The study of NRPSs involves a combination of bioinformatics, molecular biology, biochemistry, and analytical chemistry techniques.

Identification of NRPS Gene Clusters
  • Genome Mining: Putative NRPS gene clusters can be identified in bacterial and fungal genomes using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).[8] This tool identifies the characteristic domain architecture of NRPSs.

  • PCR-based Screening: Degenerate PCR primers targeting conserved motifs within the A and C domains can be used to screen genomic DNA for the presence of NRPS genes.

Heterologous Expression and Purification of NRPS

Objective: To produce soluble and active NRPS enzymes for in vitro characterization.

Protocol:

  • Cloning: The NRPS gene or module of interest is cloned into an appropriate expression vector (e.g., pET series for E. coli) with an affinity tag (e.g., His6-tag) for purification.

  • Host Strain: E. coli strains such as BL21(DE3) are commonly used for heterologous expression. Co-expression with a phosphopantetheinyl transferase (e.g., Sfp from Bacillus subtilis) is necessary to convert the apo-T domains to their active holo-form.[9]

  • Culture and Induction:

    • Inoculate a starter culture of the recombinant E. coli strain in LB medium with appropriate antibiotics and grow overnight at 37°C.

    • Inoculate a larger volume of expression medium (e.g., TB or 2xYT) with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG (e.g., 0.1-1 mM) and continue to grow at a lower temperature (e.g., 16-25°C) for 12-18 hours to enhance protein solubility.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.

  • Purification:

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (lysis buffer with a higher concentration of imidazole, e.g., 20-50 mM).

    • Elute the NRPS protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

    • Assess protein purity by SDS-PAGE and concentration by Bradford or BCA assay.

In Vitro NRPS Dipeptide Synthesis Assay

Objective: To demonstrate the synthesis of this compound from its precursor amino acids by the purified NRPS.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Purified NRPS enzyme (e.g., 1-5 µM)

    • L-Phenylalanine (e.g., 1 mM)

    • L-Lysine (e.g., 1 mM)

    • ATP (e.g., 2-5 mM)

    • MgCl2 (e.g., 10 mM)

    • Reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT)

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 25-37°C) for a specific time course (e.g., 1-4 hours).

  • Quenching: Stop the reaction by adding an equal volume of methanol or by protein precipitation with trichloroacetic acid (TCA).

  • Analysis: Analyze the reaction mixture for the presence of this compound using LC-MS/MS.

LC-MS/MS Analysis of this compound

Objective: To identify and quantify the synthesized dipeptide.

Protocol:

  • Sample Preparation: Centrifuge the quenched reaction mixture to pellet any precipitate. Transfer the supernatant for analysis.

  • Chromatography:

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • A typical gradient might be 5-95% B over 20-30 minutes.

  • Mass Spectrometry:

    • Couple the HPLC to a mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Operate the mass spectrometer in positive ion mode.

    • Perform a full scan to identify the [M+H]+ ion for this compound (expected m/z).

    • Perform tandem MS (MS/MS) on the parent ion to obtain a fragmentation pattern for structural confirmation. The fragmentation pattern should correspond to the cleavage of the peptide bond.

Regulation of NRPS Gene Expression

The biosynthesis of non-ribosomal peptides is a tightly regulated process, often linked to the developmental stage or environmental conditions of the producing organism.

Quorum Sensing in Bacteria

In many bacteria, the expression of NRPS gene clusters is controlled by quorum sensing (QS), a cell-density dependent regulatory system.[10][11] Acyl-homoserine lactones (AHLs) are common signaling molecules in Gram-negative bacteria. At a high cell density, AHLs accumulate and bind to a LuxR-type transcriptional regulator, which then activates the expression of target genes, including NRPSs.[10]

Quorum_Sensing_Regulation cluster_cell Bacterial Cell LuxI LuxI (AHL Synthase) AHL_in AHL (intracellular) LuxI->AHL_in Synthesizes LuxR LuxR (Transcriptional Regulator) NRPS_promoter LuxR->NRPS_promoter Activates Transcription NRPS_operon NRPS Gene Cluster NRPS_protein NRPS Enzyme NRPS_operon->NRPS_protein Translation NRPS_promoter->NRPS_operon AHL_in->LuxR Binds to AHL_out AHL (extracellular) AHL_in->AHL_out Diffusion AHL_out->AHL_in Diffusion (High Cell Density) PheLys This compound NRPS_protein->PheLys Synthesizes

Caption: Quorum sensing regulation of NRPS gene expression.
Global Regulators in Fungi

In filamentous fungi, the expression of secondary metabolite gene clusters, including those for NRPSs, is often controlled by global regulators.[12] For example, the LaeA protein is a key regulator that affects the expression of multiple secondary metabolite gene clusters by influencing chromatin structure.[12] The expression of NRPS genes can also be specific to certain developmental stages or tissues.[12]

Experimental and Logical Workflows

The discovery and characterization of an NRPS responsible for the synthesis of a dipeptide like this compound follows a logical workflow.

NRPS_Workflow cluster_in_silico In Silico Analysis cluster_in_vivo In Vivo / Molecular Biology cluster_in_vitro In Vitro Characterization Genome_Mining Genome Mining (antiSMASH) Gene_Cluster_ID Putative NRPS Gene Cluster Identification Genome_Mining->Gene_Cluster_ID Domain_Analysis A-Domain Substrate Prediction Gene_Cluster_ID->Domain_Analysis Gene_Cloning Gene Cloning & Vector Construction Domain_Analysis->Gene_Cloning Heterologous_Expression Heterologous Expression in E. coli Gene_Cloning->Heterologous_Expression Protein_Purification NRPS Purification Heterologous_Expression->Protein_Purification Enzyme_Assay In Vitro Synthesis Assay Protein_Purification->Enzyme_Assay Product_Analysis LC-MS/MS Analysis Enzyme_Assay->Product_Analysis Kinetic_Analysis Kinetic & Substrate Specificity Analysis Product_Analysis->Kinetic_Analysis

Caption: Experimental workflow for NRPS characterization.

Conclusion

While a specific biosynthetic pathway for this compound has not been elucidated, the Non-Ribosomal Peptide Synthetase (NRPS) machinery provides a robust and well-characterized framework for its putative synthesis. This technical guide has outlined the modular nature of NRPSs, the catalytic steps involved in dipeptide formation, and the key experimental protocols required for the identification and characterization of these fascinating enzyme complexes. For researchers in drug discovery and synthetic biology, understanding and engineering NRPSs offers a powerful platform for the creation of novel peptides with therapeutic potential. The workflows and protocols detailed herein provide a solid foundation for future investigations into the biosynthesis of this compound and other novel dipeptides.

References

A Comprehensive Technical Review of Phenylalanyllysine and Related Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the available scientific literature on the dipeptide Phenylalanyllysine (Phe-Lys) and peptides containing both phenylalanine and lysine residues. This document covers the synthesis, biochemical properties, and potential therapeutic applications of these molecules, with a focus on presenting quantitative data and detailed experimental protocols.

Synthesis of this compound and Related Peptides

The primary method for synthesizing this compound and other peptides is Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines a general procedure for the synthesis of the dipeptide this compound (Phe-Lys) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Lys(Boc)-Wang resin

  • Fmoc-Phe-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: Trifluoroacetic acid (TFA), deionized water, and a scavenger such as triisopropylsilane (TIS)

  • Diethyl ether

  • HPLC grade water and acetonitrile

Procedure:

  • Resin Swelling: The Fmoc-Lys(Boc)-Wang resin is swelled in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: The Fmoc protecting group on the lysine residue is removed by treating the resin with 20% piperidine in DMF for 20-30 minutes. The resin is then washed thoroughly with DMF and DCM.

  • Amino Acid Coupling: Fmoc-Phe-OH is activated by dissolving it with HBTU, HOBt, and DIEA in DMF. This activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours. The completion of the reaction can be monitored using a ninhydrin test. The resin is then washed with DMF and DCM.[1][2]

  • Final Fmoc Deprotection: The Fmoc group from the newly added phenylalanine is removed using 20% piperidine in DMF.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the Boc side-chain protecting group on lysine is removed simultaneously by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.

  • Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then dissolved in a water/acetonitrile mixture and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified this compound dipeptide is characterized by mass spectrometry to confirm its molecular weight and by NMR spectroscopy to confirm its structure.[3][4]

Biochemical Properties and Biological Activity

The biological activity of this compound is influenced by its constituent amino acids and the peptide bond. Like many di- and tripeptides, it is likely subject to hydrolysis by peptidases in vivo, releasing free phenylalanine and lysine.[5] Therefore, the overall biological effect is a combination of the intact dipeptide's activity and the subsequent effects of its constituent amino acids.

A notable biological activity of the intact Lys-Phe dipeptide is its ability to inhibit the sickling of cells and the gelation of sickle-cell hemoglobin solutions.[6] Furthermore, copolypeptides containing both lysine and phenylalanine have demonstrated significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria.[7]

Quantitative Data

The following table summarizes quantitative data for peptides containing phenylalanine and lysine from the literature.

Peptide/SystemTechniqueParameterValueReference
Alanine-Phenylalanine (A-F) binding to DppAIsothermal Titration Calorimetry (ITC)Dissociation Constant (Kd)1.2 µM[8]
Phenylalanine-Alanine (F-A) binding to DppAIsothermal Titration Calorimetry (ITC)Dissociation Constant (Kd)2.5 µM[8]
K30-b-F15 copolypeptide vs. S. aureusBroth MicrodilutionMinimum Inhibitory Concentration (MIC)2 µg/mL[7]
K30-b-F15 copolypeptide vs. E. coliBroth MicrodilutionMinimum Inhibitory Concentration (MIC)8 µg/mL[7]

Signaling Pathways and Metabolic Fate

Specific signaling pathways directly activated by the this compound dipeptide are not well-documented. It is anticipated that the dipeptide is transported into cells via peptide transporters and subsequently hydrolyzed by intracellular peptidases into its constituent amino acids.[9] The biological effects would then be mediated by the known signaling pathways of L-phenylalanine and L-lysine.

L-phenylalanine is a precursor for the synthesis of tyrosine and subsequently the catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine).[9] L-lysine is an essential amino acid involved in protein synthesis, and its metabolic pathways lead to the production of acetyl-CoA.

Metabolic_Fate_of_this compound PheLys This compound PeptideTransporter Peptide Transporters (e.g., PEPT1) PheLys->PeptideTransporter Uptake Intracellular Intracellular Space PeptideTransporter->Intracellular Peptidases Cytosolic Peptidases Intracellular->Peptidases Hydrolysis Phe L-Phenylalanine Peptidases->Phe Lys L-Lysine Peptidases->Lys Tyr Tyrosine Phe->Tyr Metabolism ProteinSynthesis Protein Synthesis Lys->ProteinSynthesis AcetylCoA Acetyl-CoA Lys->AcetylCoA Catabolism Catecholamines Dopamine, Norepinephrine, Epinephrine Tyr->Catecholamines

Metabolic fate of this compound.

Experimental Workflows

General Workflow for Synthesis and Characterization

The overall process for studying a synthesized peptide like this compound follows a logical progression from synthesis to purification and finally to characterization and activity testing.

Synthesis_Workflow start Start spps Solid-Phase Peptide Synthesis (SPPS) start->spps cleavage Cleavage from Resin spps->cleavage purification RP-HPLC Purification cleavage->purification characterization Characterization purification->characterization ms Mass Spectrometry (MS) characterization->ms Confirm Mass nmr NMR Spectroscopy characterization->nmr Confirm Structure bioassay Biological Activity Assays characterization->bioassay Test Activity end End bioassay->end

General workflow for peptide synthesis and analysis.

Enzymatic Hydrolysis Assay Protocol

To investigate the stability of this compound in a biological context, an enzymatic hydrolysis assay can be performed.

Materials:

  • Purified this compound

  • A relevant peptidase (e.g., porcine kidney peptidase)

  • Phosphate buffer (pH 7.4)

  • Quenching solution (e.g., 10% Trichloroacetic acid)

  • HPLC system for analysis

Procedure:

  • A solution of this compound is prepared in the phosphate buffer.

  • The peptidase is added to initiate the reaction.

  • Aliquots of the reaction mixture are taken at various time points.

  • The reaction in the aliquots is stopped by adding the quenching solution.

  • The samples are centrifuged to precipitate the enzyme.

  • The supernatant is analyzed by RP-HPLC to quantify the decrease in the this compound peak and the increase in the phenylalanine and lysine peaks over time.

This data can be used to determine the rate of hydrolysis of the dipeptide.

Conclusion

This compound is a dipeptide with demonstrated biological activity, particularly in the context of sickle-cell disease. Its synthesis is readily achievable through standard solid-phase peptide synthesis protocols. The biological effects of this compound are likely a composite of the intact dipeptide and its constituent amino acids following in vivo hydrolysis. Further research into the specific interactions of the intact dipeptide with cellular targets and its pharmacokinetic profile will be crucial for its potential development as a therapeutic agent. The study of copolypeptides containing phenylalanine and lysine also presents a promising avenue for the development of novel antimicrobial agents.

References

Phenylalanyllysine: An In-depth Technical Guide on Potential Biological Roles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the biological roles, mechanisms of action, and signaling pathways of the dipeptide Phenylalanyllysine (Phe-Lys) is limited. This guide provides a comprehensive overview based on the known functions of its constituent amino acids, L-Phenylalanine and L-Lysine, the isomeric dipeptide Lysyl-phenylalanine (Lys-Phe), and related peptides containing these residues. This information is intended to serve as a foundational resource to stimulate and guide future research into the specific bioactivities of this compound.

Introduction to this compound

This compound (Phe-Lys) is a dipeptide composed of the essential amino acids L-Phenylalanine and L-Lysine, linked by a peptide bond. Its chemical structure combines the aromatic side chain of Phenylalanine with the basic, positively charged side chain of Lysine, suggesting potential for diverse biological interactions. While direct research on Phe-Lys is sparse, the well-documented roles of its constituent amino acids and related peptides provide a basis for hypothesizing its potential biological functions.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₂₃N₃O₃PubChem
Molecular Weight 293.36 g/mol PubChem
IUPAC Name (2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoic acidPubChem
CAS Number 6456-72-0PubChem

Potential Biological Roles Inferred from Constituent Amino Acids

The biological activity of this compound is likely influenced by the individual properties of L-Phenylalanine and L-Lysine.

L-Phenylalanine: A Precursor for Neurotransmitters and a Signaling Molecule

L-Phenylalanine is an essential amino acid that serves as a precursor for the synthesis of tyrosine, which is subsequently converted into important catecholamines such as dopamine, norepinephrine, and epinephrine. These neurotransmitters are crucial for mood regulation, cognitive function, and the body's stress response.

Additionally, Phenylalanine can act as a signaling molecule, notably as a modulator of the Calcium-Sensing Receptor (CaSR). This receptor plays a vital role in calcium homeostasis and has been implicated in various physiological processes, including hormone secretion.

L-Lysine: Essential for Protein Structure, Function, and Metabolism

L-Lysine is an essential amino acid with a positively charged side chain, making it crucial for the structure and function of many proteins through its involvement in electrostatic interactions and post-translational modifications like ubiquitination and acetylation. Lysine is also involved in the production of carnitine, which is essential for fatty acid metabolism and energy production. Furthermore, it plays a role in the immune system and is a precursor for the synthesis of certain hormones.

Insights from the Isomeric Dipeptide: Lysyl-phenylalanine (Lys-Phe)

The isomeric dipeptide, Lysyl-phenylalanine (Lys-Phe), where the amino acid sequence is reversed, has been investigated for its biological activity. Notably, Lys-Phe has been identified as an inhibitor of sickle-cell hemoglobin gelation[1]. This suggests that the specific sequence of amino acids in a dipeptide is critical for its biological function and that Phe-Lys may have entirely different activities from Lys-Phe.

Quantitative Data for Lys-Phe

ParameterValueBiological ContextSource
Inhibition of Gelation Progressive inhibition up to 30 mMInhibition of sickle-cell deoxyhemoglobin gelation[1]

Potential Therapeutic Areas for this compound

Based on the functions of its components and related peptides, several therapeutic areas warrant investigation for this compound.

Antimicrobial Activity

Peptides rich in Lysine and containing hydrophobic residues like Phenylalanine have demonstrated potent antimicrobial activity[2][3]. The cationic nature of Lysine can facilitate interaction with negatively charged bacterial membranes, while the hydrophobicity of Phenylalanine can aid in membrane disruption. Diblock copolypeptides of Lysine and Phenylalanine have shown excellent efficacy against both Gram-positive and Gram-negative bacteria[2].

Neuroprotection and Neuromodulation

Given that Phenylalanine is a precursor to key neurotransmitters, Phe-Lys could potentially modulate neurological pathways. Halogenated derivatives of L-Phenylalanine have shown neuroprotective effects in models of brain ischemia[4][5]. L-lysine has also demonstrated neuroprotective effects in models of anoxia[6]. Further research is needed to determine if the dipeptide itself possesses neuroprotective or neuromodulatory properties.

Anti-inflammatory and Antioxidant Effects

Both Phenylalanine and Lysine residues are found in peptides with demonstrated anti-inflammatory and antioxidant activities[7][8][9]. Phenylalanine can increase the production of antioxidant phenolic acids in cell cultures[10], and Lysine harvesting has been identified as an antioxidant strategy in yeast[11]. The potential for Phe-Lys to scavenge free radicals or modulate inflammatory pathways is a plausible area of investigation.

Signaling Pathways Potentially Modulated by this compound

While no signaling pathways have been directly attributed to this compound, the known pathways of its constituent amino acids provide a starting point for investigation.

Phenylalanine and the Calcium-Sensing Receptor (CaSR) Pathway

Phenylalanine_CaSR_Pathway Phe Phenylalanine CaSR Calcium-Sensing Receptor (CaSR) Phe->CaSR Allosteric Modulation PLC Phospholipase C (PLC) CaSR->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Cell_response Cellular Response (e.g., Hormone Secretion) PKC->Cell_response

Lysine and Post-Translational Modifications Impacting Gene Expression

Lysine_PTM_Pathway Lysine Lysine Histone Histone Proteins Lysine->Histone Constituent of Acetylation Acetylation Histone->Acetylation Methylation Methylation Histone->Methylation HATs Histone Acetyltransferases (HATs) HATs->Histone Adds Acetyl Group to Lysine HDACs Histone Deacetylases (HDACs) HDACs->Histone Removes Acetyl Group from Lysine HMTs Histone Methyltransferases (HMTs) HMTs->Histone Adds Methyl Group to Lysine HDMs Histone Demethylases (HDMs) HDMs->Histone Removes Methyl Group from Lysine Chromatin Chromatin Structure (Open/Closed) Acetylation->Chromatin Methylation->Chromatin Gene_Expression Gene Expression (Activation/Repression) Chromatin->Gene_Expression

Experimental Protocols for Investigating this compound

As direct experimental protocols for this compound are not available, this section outlines general methodologies for peptide synthesis, characterization, and biological evaluation that can be adapted for future studies.

Synthesis and Purification of this compound

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification & Characterization Resin Resin Support Coupling1 Couple Fmoc-Lys(Boc)-OH Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Couple Fmoc-Phe-OH Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Cleavage Cleavage from Resin & Side-chain Deprotection Deprotection2->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry (MS) & NMR Spectroscopy Purification->Characterization

Detailed Methodology for Solid-Phase Peptide Synthesis (SPPS):

  • Resin Preparation: Start with a suitable resin (e.g., Wang or Rink amide resin).

  • First Amino Acid Coupling: Swell the resin in a suitable solvent (e.g., DMF). Deprotect the Fmoc group on the resin if necessary. Activate the carboxyl group of the first amino acid (Fmoc-Lys(Boc)-OH) using a coupling agent (e.g., HBTU/DIPEA) and couple it to the resin.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled lysine using a solution of piperidine in DMF.

  • Second Amino Acid Coupling: Activate and couple the second amino acid (Fmoc-Phe-OH) to the deprotected N-terminus of the resin-bound lysine.

  • Final Fmoc Deprotection: Remove the final Fmoc group.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the dipeptide from the resin and remove the Boc side-chain protecting group from lysine.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry (to verify the molecular weight) and NMR spectroscopy (to confirm the structure).

In Vitro Biological Assays
  • Antimicrobial Activity:

    • Minimal Inhibitory Concentration (MIC) Assay: Determine the lowest concentration of Phe-Lys that inhibits the visible growth of various bacterial strains (e.g., E. coli, S. aureus) using broth microdilution methods.

    • Membrane Permeabilization Assay: Use fluorescent dyes like propidium iodide to assess the ability of Phe-Lys to disrupt bacterial cell membranes.

  • Antioxidant Activity:

    • DPPH Radical Scavenging Assay: Measure the ability of Phe-Lys to scavenge the stable DPPH free radical.

    • ABTS Radical Cation Decolorization Assay: Assess the capacity of Phe-Lys to neutralize the ABTS radical cation.

  • Anti-inflammatory Activity:

    • LPS-stimulated Macrophage Assay: Treat macrophage cell lines (e.g., RAW 264.7) with lipopolysaccharide (LPS) in the presence and absence of Phe-Lys and measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

    • Nitric Oxide (NO) Production Assay: Measure the inhibition of NO production in LPS-stimulated macrophages using the Griess reagent.

  • Neuroprotective Activity:

    • Oxidative Stress-induced Neuronal Cell Death Assay: Induce oxidative stress in neuronal cell lines (e.g., SH-SY5Y) with agents like H₂O₂ or glutamate and evaluate the protective effect of Phe-Lys on cell viability using MTT or LDH assays.

Future Directions and Conclusion

The dipeptide this compound represents an understudied molecule with potential biological activities stemming from its constituent amino acids. The lack of direct research highlights a significant knowledge gap and an opportunity for novel discoveries. Future research should focus on:

  • Systematic Screening: Conducting broad-based in vitro screening of this compound for various biological activities, including antimicrobial, antioxidant, anti-inflammatory, and neuroprotective effects.

  • Mechanism of Action Studies: If a significant biological activity is identified, subsequent studies should aim to elucidate the underlying mechanism of action, including the identification of molecular targets and signaling pathways.

  • Structure-Activity Relationship Studies: Synthesizing and testing analogues of this compound (e.g., with D-amino acids, modified side chains) to understand the structural requirements for its biological activity.

  • In Vivo Studies: If promising in vitro activity is observed, progressing to in vivo models to assess the efficacy, pharmacokinetics, and safety of this compound.

References

An In-depth Technical Guide to Phenylalanyllysine Derivatives and Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylalanyllysine (Phe-Lys) represents a dipeptide scaffold of significant interest in medicinal chemistry. The unique combination of a bulky, hydrophobic phenylalanine residue and a positively charged lysine residue provides a versatile platform for the design of novel therapeutic agents. By modifying this core structure, researchers can develop derivatives and analogs with tailored physicochemical properties, enhanced metabolic stability, and specific biological activities. This technical guide offers a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on their potential as anticancer and antimicrobial agents. Detailed experimental protocols and quantitative data are provided to facilitate further research and development in this promising area.

Synthesis of this compound Derivatives and Analogs

The synthesis of this compound derivatives and peptidomimetics can be achieved through various methodologies, with solid-phase peptide synthesis (SPPS) being a cornerstone technique for peptide-based structures. For non-peptidic or modified analogs, classical solution-phase organic synthesis methods are employed.

Solid-Phase Peptide Synthesis (SPPS) of this compound Peptides

SPPS allows for the efficient and controlled assembly of peptide chains on a solid support. The most common strategy involves the use of Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups for the α-amino group of the amino acids.

Experimental Protocol: Manual Solid-Phase Synthesis of Fmoc-Phe-Lys(Boc)-PAB Resin

This protocol details the synthesis of a dipeptide-resin conjugate, a common starting point for more complex structures like antibody-drug conjugate linkers.[1]

Materials:

  • p-Aminobenzyl (PAB) resin

  • N,N-Dimethylformamide (DMF)

  • Fmoc-Lys(Boc)-OH

  • Fmoc-Phe-OH

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • 20% Piperidine in DMF

  • Isopropyl alcohol (IPA)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

  • Shaker or agitator

Procedure:

  • Resin Swelling: Swell the PAB resin in DMF for 30-60 minutes in the synthesis vessel.[1]

  • First Amino Acid Coupling (Fmoc-Lys(Boc)-OH):

    • In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[1]

    • Activate the amino acid by agitating the solution for 1-2 minutes.[1]

    • Add the activated amino acid solution to the swollen resin.[1]

    • Agitate the reaction mixture for 1-2 hours at room temperature.[1]

  • Washing: Wash the resin sequentially with DMF, IPA, and DCM to remove excess reagents.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain the solution.[1]

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[1]

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and byproducts.[1]

  • Second Amino Acid Coupling (Fmoc-Phe-OH):

    • In a separate vial, dissolve Fmoc-Phe-OH (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[1]

    • Activate the amino acid for 1-2 minutes.[1]

    • Add the activated amino acid solution to the deprotected Lys(Boc)-PAB resin.[1]

    • Agitate the reaction mixture for 1-2 hours at room temperature.[1]

  • Final Washing and Drying:

    • Wash the resin sequentially with DMF, IPA, and DCM.[1]

    • Dry the resulting Fmoc-Phe-Lys(Boc)-PAB resin under vacuum.[1]

Characterization: The successful synthesis can be confirmed by a negative Kaiser test (indicating complete coupling) and by cleaving a small amount of the peptide from the resin for analysis by mass spectrometry.

Logical Workflow for Solid-Phase Peptide Synthesis of a this compound Dipeptide

SPPS_Workflow Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Couple_Lys Couple Fmoc-Lys(Boc)-OH Swell->Couple_Lys Wash1 Wash Couple_Lys->Wash1 Deprotect_Lys Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect_Lys Wash2 Wash Deprotect_Lys->Wash2 Couple_Phe Couple Fmoc-Phe-OH Wash2->Couple_Phe Wash3 Wash Couple_Phe->Wash3 Final_Product Fmoc-Phe-Lys(Boc)-Resin Wash3->Final_Product

Solid-phase synthesis workflow for a this compound dipeptide.

Biological Activities and Applications

This compound derivatives have shown promise in several therapeutic areas, most notably as antimicrobial and anticancer agents. The combination of hydrophobicity from phenylalanine and positive charge from lysine is crucial for their interaction with biological membranes.

Antimicrobial Activity

Cationic antimicrobial peptides (AMPs) are a class of host defense peptides that exhibit broad-spectrum activity against bacteria. The mechanism of action often involves the disruption of the bacterial cell membrane. Phenylalanine residues can act as membrane anchors, facilitating the initial binding and insertion of the peptide into the lipid bilayer, while the cationic lysine residues interact with the negatively charged components of bacterial membranes.[2][3]

Amphiphilic diblock copolypeptides composed of lysine and phenylalanine have demonstrated excellent antibacterial efficacy against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with a proposed pore-forming mechanism of action.[4]

Quantitative Data: Antimicrobial Activity

Compound/AnalogOrganismMIC (µg/mL)Reference
K30-b-F15E. coli8[4]
K30-b-F15S. aureus2[4]
K30-b-F30E. coli8[4]
K30-b-F30S. aureus2[4]
K30-b-F45E. coli8[4]
K30-b-F45S. aureus2[4]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[5][6]

Materials:

  • Test antimicrobial peptide

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well polypropylene microtiter plates

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.[5][6]

  • Peptide Dilution: Prepare a series of two-fold dilutions of the test peptide in CAMHB in the 96-well plate.[5]

  • Inoculation: Add the bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).[5]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[5][6]

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.[5]

Workflow for Determining Minimum Inhibitory Concentration (MIC)

MIC_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Dilute_Inoculum Dilute Inoculum in CAMHB Prep_Inoculum->Dilute_Inoculum Inoculate Inoculate Wells with Bacterial Suspension Dilute_Inoculum->Inoculate Prep_Peptide Prepare Serial Dilutions of Peptide in 96-well Plate Prep_Peptide->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Visually Inspect for Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Workflow for the broth microdilution assay to determine MIC.

Anticancer Activity

The anticancer properties of this compound derivatives are often attributed to their ability to selectively disrupt the membranes of cancer cells, which typically have a higher negative charge on their surface compared to normal cells. Additionally, these compounds can induce apoptosis through various intracellular mechanisms.

For instance, certain L-phenylalanine dipeptide derivatives have demonstrated inhibitory effects against leukemia and prostate cancer cell lines.[7] The incorporation of phenylalanine into peptide structures can enhance their hydrophobicity, which is a key factor for both anticancer and immunomodulatory activities.[8]

Quantitative Data: Anticancer Activity (IC50 Values)

CompoundCell LineIC50 (µM)Reference
Derivative 3fK562 (Leukemia)Not specified, but showed inhibitory effect[7]
Derivative 3qPC3 (Prostate Cancer)Not specified, but showed inhibitory effect[7]
FR8PMDA-MB-231 (Breast Cancer)~10[4]
FR11PMDA-MB-231 (Breast Cancer)~15[4]

Experimental Protocol: MTT Assay for Cytotoxicity (IC50 Determination)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.[9][10][11][12]

Materials:

  • Cancer cell lines (e.g., K562, PC3, MCF-7)

  • Cell culture medium and supplements

  • Test compounds (this compound derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9][10]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[9][10]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.[11][12]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[12]

  • IC50 Calculation: The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.

Workflow for MTT Assay

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Adherence Incubate for Cell Adherence Seed_Cells->Incubate_Adherence Treat_Cells Treat with this compound Derivatives Incubate_Adherence->Treat_Cells Incubate_Treatment Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_Formazan Incubate for 2-4h (Formazan Formation) Add_MTT->Incubate_Formazan Solubilize Add Solubilization Solution Incubate_Formazan->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Workflow for determining cytotoxicity using the MTT assay.

Mechanism of Action and Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with various cellular components and signaling pathways. As mentioned, membrane disruption is a key mechanism for both antimicrobial and anticancer activities. For anticancer peptides, induction of apoptosis is another important mechanism. This can occur through the intrinsic pathway, which involves the depolarization of the mitochondrial membrane and the activation of caspases.[4]

Furthermore, some phenylalanine derivatives have been shown to target specific signaling pathways involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the downstream RAS-RAF-MEK-ERK cascade.

EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[13] Its aberrant activation is a hallmark of many cancers. Phenylalanine-containing compounds have been investigated as potential inhibitors of EGFR.

Simplified EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Promotes Ligand EGF Ligand->EGFR Binds and Activates Inhibitor This compound Derivative Inhibitor->EGFR Inhibits

Simplified EGFR and RAS-RAF-MEK-ERK signaling pathway.

Conclusion and Future Perspectives

This compound derivatives and analogs represent a promising class of compounds with significant potential for the development of novel antimicrobial and anticancer therapeutics. Their unique structural features allow for a dual mechanism of action involving membrane disruption and modulation of key signaling pathways. The synthetic versatility of the this compound scaffold enables the generation of diverse chemical libraries for structure-activity relationship studies, paving the way for the discovery of more potent and selective drug candidates. Future research should focus on the development of constrained and peptidomimetic analogs to improve their pharmacokinetic properties and in vivo efficacy. Furthermore, a deeper understanding of their interactions with specific molecular targets will be crucial for the rational design of the next generation of this compound-based drugs.

References

Physicochemical Properties of Phenylalanyllysine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of the dipeptide Phenylalanyllysine (Phe-Lys). Intended for researchers, scientists, and professionals in drug development, this document details the fundamental characteristics of this compound, outlines experimental protocols for their determination, and presents visual workflows for these methodologies.

Core Physicochemical Data

PropertyValueSource
Molecular Formula C₁₅H₂₃N₃O₃PubChem[1]
Molecular Weight 293.36 g/mol PubChem[1]
IUPAC Name (2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoic acidPubChem[1]
Canonical SMILES C1=CC=C(C=C1)C--INVALID-LINK--C(=O)O">C@@HNPubChem[1]
Calculated LogP -2.7PubChem[1]
Hydrogen Bond Donors 4PubChem[1]
Hydrogen Bond Acceptors 4PubChem[1]
Physical Description Solid (Predicted)PubChem[1]
Isoelectric Point (pI) Theoretical calculation required; experimental data not found.
Aqueous Solubility Experimental determination required.
Stability Experimental determination required.

Structure

This compound is a dipeptide formed from the formal condensation of the carboxy group of L-phenylalanine with the α-amino group of L-lysine.[1]

Chemical Structure of this compound:

Caption: 2D structure of this compound.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of this compound are provided below. These are generalized protocols and may require optimization for this specific dipeptide.

Determination of Isoelectric Point (pI) by Capillary Isoelectric Focusing (cIEF)

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge.[2] Capillary Isoelectric Focusing (cIEF) is a high-resolution technique for the determination of a peptide's pI.[3][4]

Methodology:

  • Sample Preparation:

    • Dissolve lyophilized this compound in a solution containing carrier ampholytes, pI markers, and stabilizers.

    • The final concentration of the peptide should typically be in the range of 0.1-2 mg/mL.[4]

    • The sample is prepared in a buffer compatible with cIEF.[4]

  • Capillary Electrophoresis System Setup:

    • Use a coated capillary to reduce electroendosmotic flow and improve reproducibility.[4]

    • The capillary is filled with the sample mixture.

    • The anode is immersed in an acidic solution (anolyte, e.g., phosphoric acid) and the cathode in a basic solution (catholyte, e.g., sodium hydroxide).

  • Focusing:

    • Apply a high voltage across the capillary.

    • The carrier ampholytes form a pH gradient within the capillary.

    • This compound will migrate through the pH gradient until it reaches the pH that corresponds to its pI, at which point it has no net charge and stops migrating.

  • Mobilization and Detection:

    • After focusing, the focused zones are mobilized past a detector (e.g., UV absorbance at 214 or 280 nm) by applying pressure or a chemical mobilizer.

    • The pI of this compound is determined by comparing its migration time to that of the co-injected pI markers with known isoelectric points.[5]

G cluster_prep Sample Preparation cluster_cief cIEF Analysis cluster_analysis Data Analysis dissolve Dissolve Phe-Lys in Ampholyte/Marker Solution load Load Sample into Capillary dissolve->load focus Apply Voltage (Focusing) load->focus mobilize Mobilize and Detect (UV) focus->mobilize calibrate Calibrate with pI Markers mobilize->calibrate determine_pi Determine pI of Phe-Lys calibrate->determine_pi

Caption: Workflow for pI determination by cIEF.

Quantitative Solubility Assessment

The solubility of a peptide is highly dependent on its amino acid composition, sequence, and the pH and ionic strength of the solvent. A systematic approach is required to determine the optimal solubilization conditions.

Methodology:

  • Charge Calculation:

    • Determine the theoretical net charge of this compound at neutral pH. Phenylalanine is neutral, while lysine has a basic side chain. The N-terminus is basic and the C-terminus is acidic.

    • Assign a value of +1 to each basic residue (Lysine, N-terminus) and -1 to each acidic residue (C-terminus).[1]

    • This compound has a net positive charge at neutral pH and is considered a basic peptide.

  • Solvent Screening:

    • Begin by attempting to dissolve a small, accurately weighed amount of lyophilized this compound (e.g., 1 mg) in a defined volume of sterile, distilled water (e.g., 1 mL to target a 1 mg/mL concentration).[6]

    • If insoluble in water, due to its basic nature, attempt dissolution in an acidic solution, such as 10% acetic acid.[7]

    • For highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used initially, followed by dilution with the desired aqueous buffer.[8]

    • Sonication can be used to aid dissolution.[1]

  • Quantitative Determination:

    • Prepare a series of peptide solutions at different concentrations in the chosen optimal solvent.

    • Centrifuge the solutions at high speed (e.g., 10,000 x g) to pellet any undissolved peptide.

    • Carefully remove the supernatant and measure the peptide concentration using a suitable method, such as UV-Vis spectrophotometry at 280 nm (if the peptide contains Trp or Tyr) or 214 nm (for the peptide bond), or by a colorimetric assay (e.g., BCA assay).

    • The highest concentration at which the peptide remains in a clear solution is determined as its solubility under those conditions.

G start Start with small amount of lyophilized Phe-Lys water Attempt to dissolve in sterile water start->water acid Attempt to dissolve in 10% Acetic Acid water->acid If insoluble sonicate Sonication to aid dissolution water->sonicate If needed quantify Quantify concentration of supernatant (UV-Vis/BCA) water->quantify If soluble organic Attempt to dissolve in minimal DMSO, then dilute acid->organic If still insoluble acid->sonicate If needed acid->quantify If soluble organic->sonicate If needed organic->quantify If soluble end Determine max solubility quantify->end

Caption: Experimental workflow for peptide solubility testing.

Stability Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The chemical stability of this compound in a given formulation is critical for its shelf-life and efficacy. A stability-indicating RP-HPLC method can be used to monitor the degradation of the peptide over time.

Methodology:

  • Method Development:

    • Develop an RP-HPLC method capable of separating intact this compound from potential degradation products.

    • A C18 column is typically used for peptide separations.

    • The mobile phase usually consists of a gradient of water and acetonitrile (ACN), with an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% TFA) to improve peak shape.[9]

    • Detection is typically performed at 210-220 nm.[10]

  • Forced Degradation Study:

    • Subject this compound solutions to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to generate degradation products.

    • Analyze the stressed samples by the developed HPLC method to ensure that the degradation products are resolved from the parent peak, thus confirming the method is "stability-indicating".

  • Stability Study:

    • Prepare solutions of this compound in the buffer of interest at a known concentration.

    • Incubate the solutions at various temperatures (e.g., 4°C, 25°C, 40°C).

    • At specified time points (e.g., 0, 24, 48, 72 hours, and longer for long-term stability), withdraw an aliquot of each sample.

    • Analyze the samples by the validated RP-HPLC method.

  • Data Analysis:

    • Integrate the peak area of the intact this compound at each time point.

    • Calculate the percentage of the peptide remaining at each time point relative to the initial (time zero) peak area.

    • Plot the percentage of remaining peptide versus time to determine the degradation kinetics and estimate the shelf-life or half-life of the peptide under the tested conditions.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_sol Prepare Phe-Lys solution in test buffer incubate Incubate at constant temperature (e.g., 4°C, 25°C, 40°C) prep_sol->incubate aliquot Collect aliquots at defined time points incubate->aliquot hplc Analyze by RP-HPLC aliquot->hplc integrate Integrate peak area of intact peptide hplc->integrate calculate Calculate % remaining vs. time integrate->calculate kinetics Determine degradation kinetics calculate->kinetics

Caption: Workflow for peptide stability assessment by RP-HPLC.

Biological Context and Signaling

Currently, there is limited information in the public domain detailing specific signaling pathways directly modulated by this compound or its role as a signaling molecule itself. Dipeptides can be products of protein degradation or serve as precursors for other biomolecules. Further research is required to elucidate any specific biological activities or signaling roles of this compound.

Conclusion

This technical guide has summarized the core physicochemical properties of this compound and provided detailed, generalized protocols for their experimental determination. While calculated data offers a foundational understanding of this dipeptide, empirical validation of its isoelectric point, solubility, and stability is crucial for its application in research and development. The provided experimental workflows offer a systematic approach for obtaining this critical data.

References

An In-depth Technical Guide to Phenylalanyl-lysine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylalanyl-lysine (Phe-Lys) is a dipeptide composed of the amino acids L-phenylalanine and L-lysine. As a fundamental building block of numerous proteins and bioactive peptides, the study of Phe-Lys offers insights into peptide chemistry, biochemistry, and pharmacology. This technical guide provides a comprehensive overview of the current state of Phenylalanyl-lysine research, including its synthesis, purification, characterization, and known biological activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of peptide science and drug development.

Physicochemical Properties

A clear understanding of the physicochemical properties of Phenylalanyl-lysine is essential for its synthesis, purification, and use in experimental settings.

PropertyValueSource
Molecular Formula C15H23N3O3PubChem
Molecular Weight 293.36 g/mol PubChem
IUPAC Name (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoic acidPubChem
Synonyms Lys-Phe, Lysylphenylalanine, KF dipeptidePubChem[1]

Synthesis and Purification

The synthesis of Phenylalanyl-lysine can be achieved through various peptide synthesis methodologies. Both enzymatic and solid-phase synthesis approaches have been reported for similar lysine-containing dipeptides.

Experimental Protocol: Enzymatic Synthesis

An enzymatic approach offers a mild and stereospecific method for peptide bond formation. The following protocol is adapted from the synthesis of a similar dipeptide, N-acetyl-L-phenylalanyl-L-lysine[2][3].

Materials:

  • N-acetyl-L-phenylalanine ethyl ester (Ac-Phe-OEt)

  • L-lysine methyl ester (Lys-OMe)

  • α-Chymotrypsin

  • Phosphate buffer (0.1 M, pH 8.0)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve Ac-Phe-OEt and Lys-OMe in a minimal amount of organic solvent (e.g., acetonitrile).

  • Add the phosphate buffer to the solution.

  • Add α-chymotrypsin to the reaction mixture.

  • Stir the reaction at a controlled temperature (e.g., 25°C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, stop the reaction by adding a denaturing agent or by solvent extraction.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used method for the synthesis of peptides. The following is a generalized protocol for the synthesis of a Phenylalanyl-lysine peptide, based on methods for synthesizing phenylalanine-lysine random peptides[4].

Materials:

  • Fmoc-Lys(Boc)-Wang resin

  • Fmoc-Phe-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine in dimethylformamide (DMF) (20%)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water)

Procedure:

  • Swell the Fmoc-Lys(Boc)-Wang resin in DMF.

  • Fmoc deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from lysine.

  • Wash the resin thoroughly with DMF and DCM.

  • Coupling: Activate Fmoc-Phe-OH with DIC and HOBt in DMF and add it to the deprotected resin. Allow the coupling reaction to proceed for a specified time.

  • Wash the resin with DMF and DCM.

  • Repeat the deprotection and coupling steps as needed for longer peptide chains.

  • Final deprotection: Remove the final Fmoc group with 20% piperidine in DMF.

  • Cleavage and side-chain deprotection: Treat the resin with the TFA cleavage cocktail to cleave the peptide from the resin and remove the Boc protecting group from the lysine side chain.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash to obtain the crude product.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis Resin Fmoc-Lys(Boc)-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Couple Fmoc-Phe-OH (DIC, HOBt) Deprotection1->Coupling Cleavage Cleavage from Resin (TFA Cocktail) Coupling->Cleavage Purification RP-HPLC Purification Cleavage->Purification Pure_Peptide Pure Phe-Lys Purification->Pure_Peptide Anticancer_Pathway PheLys Phenylalanyl-lysine (or derivative HXL131) DUSP1 DUSP1 PheLys->DUSP1 Upregulates TNFSF9 TNFSF9 PheLys->TNFSF9 Upregulates Proliferation Cell Proliferation DUSP1->Proliferation Inhibits Apoptosis Apoptosis DUSP1->Apoptosis Induces Metastasis Metastasis TNFSF9->Metastasis Inhibits

References

Methodological & Application

Application Note: Solid-Phase Synthesis of Phenylalanyllysine (Phe-Lys)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of the dipeptide Phenylalanyllysine (Phe-Lys). The synthesis is based on the widely adopted 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy, utilizing pre-loaded Fmoc-Lys(Boc)-Wang resin as the solid support. This method offers a robust and efficient pathway for obtaining the desired dipeptide with high purity. The protocol covers all critical steps, including resin preparation, Fmoc deprotection, amino acid coupling, and final cleavage from the resin. Quantitative data and key performance indicators for the synthesis are summarized, and a detailed workflow diagram is provided for clarity.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone method for chemically synthesizing peptides.[1] Developed by Bruce Merrifield, this technique involves building a peptide chain sequentially while one end is anchored to an insoluble polymeric support (resin).[2] The Fmoc/tBu strategy is a popular approach where the temporary Nα-amino protecting group, Fmoc, is removed under mild basic conditions, while acid-labile protecting groups, such as tert-butyl (tBu), are used for permanent side-chain protection.[3] This orthogonality allows for selective deprotection steps throughout the synthesis. This compound is a simple dipeptide that serves as an excellent model for demonstrating the fundamental principles of SPPS.

Quantitative Synthesis Parameters

The success of SPPS is evaluated by several quantitative parameters. The following table summarizes typical values expected during the synthesis of this compound using the described protocol.

ParameterTypical ValueDescription
Resin Loading0.3 - 0.8 mmol/gThe initial loading of the first amino acid (Fmoc-Lys(Boc)) on the Wang resin, as specified by the manufacturer.
Fmoc Deprotection Efficiency> 99%The efficiency of removing the Fmoc protecting group, which can be monitored by UV spectrophotometry of the piperidine-dibenzofulvene adduct.[4]
Coupling Efficiency> 99%The efficiency of peptide bond formation, which can be confirmed by a qualitative ninhydrin (Kaiser) test. With modern reagents, near-quantitative coupling is achievable.[4]
Overall Crude Yield75 - 90%The expected yield of the crude this compound peptide after cleavage and precipitation, before chromatographic purification.

Experimental Workflow

The diagram below outlines the sequential steps involved in the solid-phase synthesis of this compound.

SPPS_Workflow cluster_prep Resin Preparation cluster_cycle1 Synthesis Cycle 1: Lysine Deprotection cluster_cycle2 Synthesis Cycle 2: Phenylalanine Coupling cluster_final Final Steps Resin Fmoc-Lys(Boc)-Wang Resin Swell Resin Swelling Resin->Swell DCM, then DMF Fmoc_Deprotection_Lys Fmoc Deprotection Swell->Fmoc_Deprotection_Lys 20% Piperidine/DMF Wash1 DMF Wash Fmoc_Deprotection_Lys->Wash1 Coupling_Phe Coupling: Fmoc-Phe-OH Wash1->Coupling_Phe Fmoc-Phe-OH, HBTU, DIPEA Wash2 DMF/DCM Wash Coupling_Phe->Wash2 Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection 20% Piperidine/DMF Final_Wash Final Wash Final_Deprotection->Final_Wash Cleavage Cleavage & Deprotection Final_Wash->Cleavage TFA Cocktail Precipitation Precipitation & Isolation Cleavage->Precipitation Cold Diethyl Ether Peptide Phe-Lys Peptide Precipitation->Peptide

Caption: Workflow for the solid-phase synthesis of Phe-Lys.

Experimental Protocols

The following protocols describe the manual synthesis of this compound on a 0.1 mmol scale.

Resin Preparation and Swelling

Objective: To swell the polystyrene resin support, allowing reagents to penetrate the polymer matrix.

  • Materials:

    • Fmoc-Lys(Boc)-Wang resin (e.g., 0.5 mmol/g loading capacity)

    • Dichloromethane (DCM), peptide synthesis grade

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Solid-phase synthesis reaction vessel with a sintered glass filter

  • Protocol:

    • Weigh 200 mg of Fmoc-Lys(Boc)-Wang resin (for a 0.1 mmol scale) and transfer it to the reaction vessel.

    • Add 5 mL of DCM to the resin and allow it to swell for 20 minutes with gentle agitation.

    • Drain the DCM through the filter.

    • Wash the resin three times with 5 mL of DMF for 1 minute each, draining the solvent after each wash.

Nα-Fmoc Deprotection

Objective: To remove the temporary Fmoc protecting group from the N-terminus of the resin-bound lysine.[4]

  • Materials:

    • Swollen Fmoc-Lys(Boc)-Wang resin

    • Deprotection solution: 20% (v/v) piperidine in DMF[1]

    • DMF, peptide synthesis grade

  • Protocol:

    • Add 5 mL of the deprotection solution to the swollen resin.

    • Agitate the mixture for 3 minutes.

    • Drain the solution.

    • Add another 5 mL of the deprotection solution and agitate for 7-10 minutes.[4]

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1]

Phenylalanine Coupling

Objective: To form a peptide bond between the incoming Fmoc-L-Phenylalanine and the deprotected lysine on the resin.

  • Materials:

    • Deprotected H-Lys(Boc)-Wang resin

    • Fmoc-L-Phenylalanine (Fmoc-Phe-OH)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • DMF, peptide synthesis grade

    • Kaiser Test Kit

  • Protocol:

    • In a separate vial, dissolve 3 equivalents of Fmoc-Phe-OH (0.3 mmol, 116.2 mg) and 3 equivalents of HBTU (0.3 mmol, 113.8 mg) in 2 mL of DMF.

    • Add 6 equivalents of DIPEA (0.6 mmol, 105 µL) to the solution to create the activated amino acid. Allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction for completion using the Kaiser test.[5] A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.

    • Once the reaction is complete, drain the coupling solution.

    • Wash the resin three times with 5 mL of DMF, followed by three times with 5 mL of DCM.

Final Fmoc Deprotection

Objective: To remove the Fmoc group from the newly added Phenylalanine to expose the N-terminus of the dipeptide.

  • Protocol:

    • Repeat the Nα-Fmoc Deprotection protocol (Step 2) on the Phe-Lys(Boc)-Wang resin.

Cleavage and Side-Chain Deprotection

Objective: To cleave the synthesized peptide from the resin support and remove the permanent Boc side-chain protecting group from lysine.[4]

  • Materials:

    • Dried H-Phe-Lys(Boc)-Wang resin

    • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

    • Cold diethyl ether

  • Protocol:

    • Wash the deprotected peptide-resin with DCM (3 x 5 mL) and dry it under a vacuum for at least 1 hour.

    • In a fume hood, add 5 mL of the freshly prepared cleavage cocktail to the dried resin.

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the TFA filtrate containing the cleaved peptide into a centrifuge tube.

    • Wash the resin with a small amount of fresh TFA (1 mL) and combine the filtrates.

Peptide Precipitation and Isolation

Objective: To precipitate the crude peptide from the cleavage solution and isolate it as a solid.

  • Protocol:

    • Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether (e.g., 50 mL).

    • A white precipitate of the peptide should form.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers.

    • Dry the crude this compound peptide under vacuum. The peptide can then be analyzed and further purified by techniques such as HPLC.

Reaction Chemistry

The core chemical transformations in the synthesis cycle are the deprotection of the Fmoc group and the coupling of the next amino acid.

Caption: Key reactions in an SPPS cycle.

References

Application Notes and Protocols for Phenylalanyllysine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of cell culture, the use of dipeptides as supplements in growth media is a well-established strategy to overcome the inherent limitations of free amino acids, such as poor stability and solubility. Phenylalanyllysine (Phe-Lys), a dipeptide composed of the essential amino acids L-phenylalanine and L-lysine, presents a promising yet under-investigated agent for cell culture applications. While extensive data on this compound is limited, these application notes extrapolate from the known functions of its constituent amino acids and studies on similar dipeptides to provide a comprehensive guide for its use in experimental settings.

L-phenylalanine is a crucial precursor for the synthesis of tyrosine and several neurotransmitters, and it plays a role in protein synthesis and various metabolic pathways.[1][2] L-lysine is vital for protein synthesis, modification (e.g., methylation and acetylation), and calcium homeostasis. Both amino acids are critical for cell growth and proliferation.[2] Dipeptides containing these amino acids may offer enhanced stability and solubility in culture media, ensuring consistent availability for cellular uptake and metabolism.[3]

This document provides detailed protocols for the preparation and application of this compound in cell culture, along with potential signaling pathways that may be influenced, based on current scientific understanding of related molecules.

Data Presentation

Quantitative data on the specific effects of this compound are not widely available in published literature. Therefore, the following tables are presented as templates based on data for related compounds, such as modified phenylalanine dipeptides and free L-phenylalanine. Researchers should generate their own dose-response curves to determine the optimal concentrations for their specific cell lines and experimental conditions.

Table 1: Exemplar Dose-Response Data for a Phenylalanine-Containing Dipeptide Derivative (HXL131) on Prostate Cancer Cell (PC3) Proliferation

Concentration (µM)Inhibition of Cell Proliferation (%)
00
1025 ± 3.5
2048 ± 4.2
4075 ± 5.1
8092 ± 3.9

Data is hypothetical and based on trends observed for similar compounds.[4]

Table 2: Effect of High Concentration of L-Phenylalanine on DNA Synthesis in Different Cell Types

Cell LineL-Phenylalanine Concentration (mM)Incubation Time (h)Decrease in DNA Synthesis (%)
1321N1 Astrocytoma52419 ± 4
Human Fetal Astrocytes52430 ± 4
Rat Astrocytes52460 ± 6

This table summarizes the inhibitory effects of high concentrations of free L-phenylalanine on cell proliferation.[5] Similar effects should be considered when determining the working concentration of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile, concentrated stock solution of this compound for supplementation in cell culture media.

Materials:

  • This compound powder (cell culture grade)

  • Cell culture grade water or phosphate-buffered saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Laminar flow hood

  • Analytical balance

Procedure:

  • Inside a laminar flow hood, accurately weigh the desired amount of this compound powder.

  • Dissolve the powder in a pre-determined volume of cell culture grade water or PBS to achieve a desired stock concentration (e.g., 100 mM).[6]

  • Gently vortex or swirl the tube to ensure the powder is completely dissolved.[6]

  • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.[6]

  • Label the tube clearly with the name of the compound, concentration, date of preparation, and initials.

  • Store the stock solution at -20°C for long-term storage. For short-term use, the solution can be stored at 4°C for up to two weeks. Avoid repeated freeze-thaw cycles.[6]

Protocol 2: Assessment of this compound's Effect on Cell Viability and Proliferation

Objective: To determine the effect of various concentrations of this compound on the viability and proliferation of a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Sterile stock solution of this compound (from Protocol 1)

  • 96-well or 24-well cell culture plates

  • Automated cell counter or hemocytometer with trypan blue

  • MTT or other proliferation assay reagents

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Seed the cells in a multi-well plate at a predetermined density (e.g., 5,000 cells/well for a 96-well plate) and allow them to adhere overnight.

  • The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 500 µM, 1 mM). Include a vehicle control (the solvent used for the stock solution).

  • Incubate the plates for the desired experimental duration (e.g., 24, 48, 72 hours).

  • At each time point, assess cell viability using the trypan blue exclusion method and a cell counter.

  • Determine cell proliferation using a standard method such as the MTT assay, following the manufacturer's instructions.

  • Plot the viable cell density and proliferation rates against the concentration of this compound to generate dose-response curves.

Protocol 3: Analysis of Cell Migration (Wound Healing Assay)

Objective: To evaluate the effect of this compound on cell migration.

Materials:

  • Cell line of interest cultured to confluence in 6-well plates

  • Complete cell culture medium

  • Sterile stock solution of this compound

  • Sterile p200 pipette tips

  • Microscope with a camera

Procedure:

  • Grow cells to a confluent monolayer in 6-well plates.

  • Create a "scratch" or "wound" in the monolayer using a sterile p200 pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the PBS with fresh medium containing the desired concentration of this compound and a vehicle control.

  • Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours).

  • Measure the width of the scratch at multiple points for each condition and time point.

  • Calculate the percentage of wound closure over time to determine the effect on cell migration.

Visualization of Potential Signaling Pathways and Workflows

The following diagrams illustrate potential signaling pathways that this compound might modulate, based on studies of its constituent amino acids and similar dipeptides, as well as a general experimental workflow.

G Potential Signaling Pathways Modulated by this compound PheLys This compound PEPT1 PEPT1 Transporter PheLys->PEPT1 Uptake Intracellular_Phe_Lys Intracellular Phenylalanine & Lysine PEPT1->Intracellular_Phe_Lys mTOR_Pathway mTOR Signaling Intracellular_Phe_Lys->mTOR_Pathway Activation (via a.a. sensing) Insulin_Pathway Insulin Receptor Signaling Intracellular_Phe_Lys->Insulin_Pathway Potential Impairment (high Phe) FAK_Pathway FAK/p130CAS/Paxillin Signaling Intracellular_Phe_Lys->FAK_Pathway Modulation MAPK_Pathway MAPK Pathway (p38, JNK, ERK) Intracellular_Phe_Lys->MAPK_Pathway Modulation Cell_Proliferation Cell Proliferation & Growth mTOR_Pathway->Cell_Proliferation Insulin_Pathway->Cell_Proliferation Apoptosis_Pathway Apoptosis FAK_Pathway->Apoptosis_Pathway Cell_Adhesion_Migration Cell Adhesion & Migration FAK_Pathway->Cell_Adhesion_Migration MAPK_Pathway->Apoptosis_Pathway MAPK_Pathway->Cell_Proliferation

Caption: Potential signaling pathways affected by this compound.

G General Experimental Workflow for this compound Studies Prep Prepare this compound Stock Solution (Protocol 1) Treatment Treat Cells with Various Concentrations of this compound Prep->Treatment Seeding Seed Cells in Multi-well Plates Seeding->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation Viability Assess Cell Viability (Trypan Blue) Incubation->Viability Proliferation Measure Cell Proliferation (MTT Assay) Incubation->Proliferation Migration Analyze Cell Migration (Wound Healing Assay) Incubation->Migration Signaling Investigate Signaling Pathways (Western Blot, etc.) Incubation->Signaling Analysis Data Analysis and Interpretation Viability->Analysis Proliferation->Analysis Migration->Analysis Signaling->Analysis

Caption: Workflow for studying this compound in cell culture.

Discussion and Considerations

  • Cell Line Specificity: The effects of this compound are likely to be cell-type dependent. It is crucial to perform dose-response experiments for each cell line.

  • Basal Media Composition: The concentration of free L-phenylalanine and L-lysine in the basal medium should be considered when supplementing with this compound, as high total concentrations of these amino acids may have inhibitory effects.[5]

  • Mechanism of Action: this compound may act as a simple nutrient source, or it could have more complex signaling roles. Studies on modified phenylalanine-containing dipeptides have shown effects on cell adhesion, proliferation, and apoptosis through modulation of signaling pathways such as FAK and MAPK.[4][7] Therefore, investigating these pathways in response to this compound treatment is a logical next step.

  • Controls: Always include appropriate controls, such as a vehicle control and positive controls with equimolar concentrations of free L-phenylalanine and L-lysine, to distinguish the effects of the dipeptide from its constituent amino acids.[6]

By following these guidelines and protocols, researchers can effectively incorporate this compound into their cell culture experiments to explore its potential benefits and mechanisms of action.

References

Phenylalanyllysine in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Phenylalanyllysine (Phe-Lys) has emerged as a valuable component in the design of advanced drug delivery systems. Its susceptibility to cleavage by specific enzymes overexpressed in pathological environments, such as the tumor microenvironment, makes it an attractive candidate for creating targeted and stimuli-responsive drug carriers. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of drug delivery systems, with a focus on its role as an enzyme-cleavable linker in prodrugs and nanoparticles.

Application Notes

This compound as an Enzyme-Responsive Linker

This compound serves as an effective linker in drug-conjugates, particularly for anticancer therapies. The peptide bond between phenylalanine and lysine is recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in various cancer cells.[][2][3] This enzymatic cleavage allows for the site-specific release of a conjugated drug within the target cell, thereby enhancing its therapeutic efficacy while minimizing systemic toxicity.

The cleavage of the Phe-Lys linker is a critical step in the activation of the prodrug. Studies have shown that the rate of drug release can be influenced by the surrounding chemical structure. For instance, the inclusion of a self-immolative spacer, such as p-aminobenzyloxycarbonyl (PABC), between the dipeptide and the drug can facilitate rapid and complete release of the active drug following enzymatic cleavage of the peptide bond.[3]

Formulation into Nanoparticles

While this compound itself may not readily self-assemble into nanoparticles, it can be incorporated into larger polymer structures to form drug-loaded nanoparticles. For instance, copolymers containing phenylalanine and lysine residues can be synthesized to create amphiphilic structures that self-assemble in aqueous environments. These nanoparticles can encapsulate hydrophobic drugs within their core. The presence of lysine residues can also impart a positive surface charge, which may enhance cellular uptake through electrostatic interactions with the negatively charged cell membrane.[4]

Furthermore, this compound-drug conjugates can be formulated into nanoparticles. The hydrophobic nature of the drug and the dipeptide can drive the self-assembly of these conjugates into nanostructures in an aqueous medium.[5] This approach offers the advantage of a high drug loading capacity and a carrier-free system.

Targeted Drug Delivery to Cancer Cells

The overexpression of peptidases like Cathepsin B in the tumor microenvironment and within cancer cells provides a mechanism for the targeted delivery of drugs conjugated via a this compound linker.[][5] Systemically administered drug conjugates or nanoparticles containing this linker are designed to be stable in the bloodstream. Upon accumulation in the tumor tissue, either passively through the enhanced permeability and retention (EPR) effect or through active targeting, the this compound linker is exposed to the high concentration of enzymes, leading to localized drug release.

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving this compound and related peptide linkers in drug delivery systems.

ParameterValueDrugCarrier/SystemReference
Drug Release Rate (t½) 29 minDoxorubicinZ-Phe-Lys-PABC-DOX (model) in rat liver lysosomal prep[6]
In Vitro Cytotoxicity (IC50) 3.46 µMIndolo–pyrazole conjugateThiazolidinone graft[7]
Nanoparticle Size ~150 nmPlasmid DNAPEGylated copolymer of L-lysine and L-phenylalanine[8]
Cell Viability >95%-PEGylated copolymer of L-lysine and L-phenylalanine[8]

Note: Data from various studies are presented for comparative purposes. Direct comparison may be limited by differences in experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of a this compound-Doxorubicin Conjugate

This protocol is a representative method for conjugating doxorubicin to a this compound linker, adapted from principles of peptide-drug conjugation.

Materials:

  • Fmoc-Lys(Boc)-OH

  • Fmoc-Phe-OH

  • Rink Amide resin

  • Doxorubicin hydrochloride

  • p-aminobenzyl alcohol (PABA)

  • Triphosgene

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Standard solid-phase peptide synthesis (SPPS) reagents and equipment

  • HPLC for purification

Procedure:

  • Peptide Synthesis (SPPS):

    • Swell Rink Amide resin in DMF.

    • Remove the Fmoc protecting group using 20% piperidine in DMF.

    • Couple Fmoc-Lys(Boc)-OH using HATU and DIPEA in DMF.

    • Repeat the Fmoc deprotection step.

    • Couple Fmoc-Phe-OH using HATU and DIPEA in DMF.

    • Wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.

  • Synthesis of the Self-Immolative Spacer (PABC-PNP):

    • React p-aminobenzyl alcohol with triphosgene to form the chloroformate.

    • React the chloroformate with p-nitrophenol to yield p-nitrophenyl-(p-aminobenzyl) carbonate (PABC-PNP).

  • Conjugation of Spacer to Peptide:

    • Remove the Fmoc group from the Phe-Lys-resin.

    • React the deprotected peptide-resin with PABC-PNP in the presence of DIPEA in DMF.

  • Drug Conjugation:

    • React the PABC-peptide-resin with doxorubicin hydrochloride in the presence of DIPEA in DMF. The amino group of doxorubicin will displace the p-nitrophenol.

  • Cleavage and Deprotection:

    • Treat the drug-conjugate-resin with a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane, and 2.5% water to cleave the conjugate from the resin and remove the Boc protecting group from lysine.

  • Purification:

    • Purify the crude product by reverse-phase HPLC to obtain the pure this compound-PABC-Doxorubicin conjugate.

    • Characterize the final product using mass spectrometry and NMR.

Protocol 2: Preparation of this compound-based Nanoparticles

This protocol describes a general method for forming nanoparticles from copolymers containing phenylalanine and lysine.[8]

Materials:

  • PEGylated copolymer of L-lysine and L-phenylalanine

  • Hydrophobic drug (e.g., Paclitaxel)

  • Acetonitrile

  • Deionized water

  • Dialysis membrane (MWCO appropriate for the polymer)

Procedure:

  • Dissolution:

    • Dissolve the PEGylated copolymer of L-lysine and L-phenylalanine and the hydrophobic drug in a minimal amount of acetonitrile.

  • Nanoprecipitation:

    • Add the organic solution dropwise to a vigorously stirring aqueous phase (deionized water).

    • The sudden change in solvent polarity will cause the hydrophobic polymer segments and the drug to precipitate, forming nanoparticles with a PEGylated shell.

  • Solvent Removal and Purification:

    • Stir the nanoparticle suspension overnight to allow for the evaporation of the organic solvent.

    • Dialyze the suspension against deionized water for 48 hours to remove any remaining organic solvent and unencapsulated drug.

  • Characterization:

    • Determine the particle size and zeta potential using Dynamic Light Scattering (DLS).

    • Visualize the nanoparticle morphology using Transmission Electron Microscopy (TEM).

    • Quantify the drug loading efficiency by lysing a known amount of nanoparticles with a suitable solvent and measuring the drug concentration using HPLC or UV-Vis spectrophotometry.

Protocol 3: In Vitro Drug Release Study

This protocol outlines a method to assess the enzyme-triggered release of a drug from a this compound-based delivery system.

Materials:

  • Drug-loaded nanoparticles or drug conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetate buffer, pH 5.5

  • Cathepsin B (human or bovine)

  • Dithiothreitol (DTT)

  • Dialysis membrane or centrifugal filter devices

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Preparation of Release Media:

    • Prepare two release media: PBS at pH 7.4 (simulating physiological pH) and acetate buffer at pH 5.5 (simulating lysosomal pH).

    • For the enzymatic release study, prepare the acetate buffer containing Cathepsin B and DTT (to activate the enzyme).

  • Release Assay:

    • Place a known concentration of the drug-loaded nanoparticles or drug conjugate into dialysis bags or centrifugal filter devices.

    • Immerse the dialysis bags in the release media or place the filter devices in tubes containing the release media.

    • Incubate the samples at 37°C with gentle shaking.

  • Sample Collection and Analysis:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), collect aliquots from the release medium outside the dialysis bag or the filtrate from the centrifugal devices.

    • Replace the collected volume with fresh release medium to maintain sink conditions.

    • Analyze the drug concentration in the collected samples using a validated HPLC or UV-Vis method.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative release profile as a function of time for each condition (with and without enzyme) to determine the enzyme-responsive release characteristics.

Protocol 4: In Vitro Cytotoxicity Assay

This protocol describes the evaluation of the cytotoxic effects of a this compound-drug conjugate or drug-loaded nanoparticles on cancer cells.[7]

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium and supplements

  • This compound-drug conjugate or drug-loaded nanoparticles

  • Free drug (as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the this compound-drug conjugate, drug-loaded nanoparticles, and the free drug in the cell culture medium.

    • Remove the old medium from the cells and add the different concentrations of the test compounds and controls. Include untreated cells as a negative control.

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals by adding DMSO to each well.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.

Visualizations

Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_conjugation Conjugation cluster_final Final Steps Resin Rink Amide Resin Fmoc_Lys Couple Fmoc-Lys(Boc)-OH Resin->Fmoc_Lys Fmoc_Phe Couple Fmoc-Phe-OH Fmoc_Lys->Fmoc_Phe Spacer Couple PABC Spacer Fmoc_Phe->Spacer Drug Conjugate Doxorubicin Spacer->Drug Cleavage Cleavage & Deprotection Drug->Cleavage Purification HPLC Purification Cleavage->Purification Final_Product Phe-Lys-PABC-Dox Purification->Final_Product

Synthesis workflow for a this compound-Doxorubicin conjugate.

Drug_Release_Mechanism cluster_extracellular Extracellular Space (Tumor Microenvironment) cluster_intracellular Intracellular (Lysosome) Nanoparticle Drug-Phe-Lys Nanoparticle Internalization Endocytosis Nanoparticle->Internalization Lysosome Lysosome (High Cathepsin B) Internalization->Lysosome Cleavage Phe-Lys Cleavage Lysosome->Cleavage Cathepsin B Drug_Release Active Drug Release Cleavage->Drug_Release

Enzyme-triggered drug release from a this compound-based system.

Signaling_Pathway Active_Drug Released Drug (e.g., Doxorubicin) Topoisomerase Topoisomerase II Active_Drug->Topoisomerase Inhibition DNA Nuclear DNA DNA_Damage DNA Damage DNA->DNA_Damage Topoisomerase->DNA Intercalation Apoptosis_Pathway Apoptotic Signaling Cascade DNA_Damage->Apoptosis_Pathway Activation Cell_Death Cell Death Apoptosis_Pathway->Cell_Death

Potential signaling pathway affected by a released cytotoxic drug.

References

Application Note: High-Purity Purification of Phenylalanyllysine via Preparative Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed and robust method for the purification of the dipeptide Phenylalanyllysine using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). This protocol is designed to efficiently remove impurities commonly associated with synthetic peptides, such as truncated sequences, deletion sequences, and residual protecting groups. The methodology described herein employs a C18 stationary phase with a gradient elution of acetonitrile in water, modified with trifluoroacetic acid (TFA) to ensure optimal peak shape and separation. This guide provides comprehensive experimental protocols, data presentation in tabular format, and workflow visualizations to assist researchers in achieving high-purity this compound suitable for a range of downstream applications in research and drug development.

Introduction

This compound is a dipeptide of significant interest in various fields of biochemical and pharmaceutical research. As with most synthetic peptides, the crude product contains a variety of impurities that must be removed to ensure the accuracy and reproducibility of experimental results. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the industry standard for peptide purification due to its high resolution, efficiency, and scalability.[1] The principle of RP-HPLC relies on the hydrophobic interaction between the analyte and the non-polar stationary phase. Peptides are loaded onto the column in a polar mobile phase and are subsequently eluted by increasing the concentration of an organic modifier, such as acetonitrile. The addition of an ion-pairing agent like trifluoroacetic acid (TFA) is crucial for improving peak shape and resolution by masking the interactions of residual silanol groups on the stationary phase and providing a counter-ion for the charged residues of the peptide.

Experimental Protocols

This section provides a detailed methodology for the preparative purification of this compound.

Instrumentation and Materials
  • Instrumentation:

    • Preparative HPLC system equipped with a gradient pump, a manual or automated injector, a column oven, and a UV-Vis detector.

    • Analytical HPLC system for purity analysis.

    • Lyophilizer (freeze-dryer) for solvent removal.

  • Columns:

    • Preparative: C18 silica-based column (e.g., 20-50 mm inner diameter, 150-250 mm length, 5-10 µm particle size).

    • Analytical: C18 silica-based column (e.g., 4.6 mm inner diameter, 150-250 mm length, 3-5 µm particle size).

  • Reagents and Solvents:

    • Crude this compound sample.

    • Acetonitrile (ACN), HPLC grade.

    • Deionized (DI) Water, 18 MΩ·cm or higher.

    • Trifluoroacetic Acid (TFA), HPLC grade.

Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) TFA in deionized water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

To prepare 1 L of each mobile phase, add 1 mL of TFA to 999 mL of the respective solvent. Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration before use.

Sample Preparation
  • Dissolve the crude this compound sample in a minimal amount of Mobile Phase A to a concentration suitable for preparative injection (typically 10-50 mg/mL).

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter prior to injection. This step is critical to prevent column clogging and system damage.

Preparative HPLC Method

The following parameters provide a starting point for the purification. Optimization may be required based on the specific crude sample and HPLC system.

Table 1: Preparative HPLC Parameters

ParameterValue
Column C18, 20 mm x 250 mm, 10 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-25% B over 40 minutes
Flow Rate 15 mL/min
Detection UV at 220 nm
Column Temperature Ambient
Injection Volume 1-5 mL (depending on sample concentration)
Fraction Collection and Post-Purification Processing
  • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Inject the filtered crude sample onto the column.

  • Monitor the chromatogram in real-time and collect fractions corresponding to the main this compound peak.

  • Analyze the purity of the collected fractions using an analytical HPLC method.

  • Pool the fractions that meet the desired purity specification (e.g., >98%).

  • Remove the organic and aqueous solvents from the pooled fractions by lyophilization to obtain the purified this compound as a white, fluffy powder.

Analytical HPLC Method for Purity Assessment

This method is to be used for analyzing the crude sample and the purified fractions.

Table 2: Analytical HPLC Parameters

ParameterValue
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-45% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 30°C
Injection Volume 10-20 µL

Data Presentation

The success of the purification is determined by comparing the purity of the this compound before and after the preparative HPLC step. The following table presents representative data that can be expected from such a purification.

Table 3: Representative Purification Data for this compound

SampleRetention Time (min)Purity (%)Recovery (%)
Crude this compound ~12.5~75N/A
Purified this compound ~12.5>98~90

Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and exact mobile phase composition. Purity is calculated based on the peak area percentage from the analytical chromatogram. Recovery rates for preparative HPLC of peptides are typically around 90%.

For diastereomeric peptide pairs, chromatographic separation can be achieved using specialized columns and conditions. For example, phenylalanyl peptides have been separated on an Aminex A-5 resin column using a pH 7.5 buffer.[2] In some cases, re-purification may be necessary to achieve very high purity levels, with purities of 96.4% being achievable after a second purification step.[3]

Visualizations

Experimental Workflow

The logical flow of the purification process, from sample preparation to the final pure product, is illustrated in the following diagram.

G cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification Crude Crude this compound Dissolve Dissolve in Mobile Phase A Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto Preparative Column Filter->Inject Separate Gradient Elution Inject->Separate Detect UV Detection (220 nm) Separate->Detect Collect Fraction Collection Detect->Collect Analyze Purity Analysis (Analytical HPLC) Collect->Analyze Pool Pool High-Purity Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Pure Purified this compound (>98%) Lyophilize->Pure

Caption: Workflow for the HPLC purification of this compound.

Logical Relationship of Purification Parameters

The following diagram illustrates the key relationships between different parameters in the HPLC method development for this compound purification.

G Goal High-Purity this compound Resolution Resolution Purity Purity Resolution->Purity Purity->Goal Recovery Recovery Recovery->Goal Column Stationary Phase (C18) Column->Resolution MobilePhase Mobile Phase (ACN/Water/TFA) MobilePhase->Resolution Gradient Gradient Slope Gradient->Resolution FlowRate Flow Rate FlowRate->Resolution Loading Sample Load Loading->Resolution Loading->Recovery

Caption: Key parameters influencing HPLC purification of this compound.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the purification of this compound using preparative RP-HPLC. By employing a C18 column and a water/acetonitrile gradient with TFA as an ion-pairing agent, researchers can achieve high purity (>98%) and good recovery (~90%) of the target dipeptide. The provided experimental parameters serve as a robust starting point, which can be further optimized to suit specific laboratory conditions and instrumentation. The successful implementation of this method will yield high-quality this compound, suitable for demanding applications in scientific research and drug development.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Phenylalanyllysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylalanyllysine (Phe-Lys) is a dipeptide composed of the amino acids phenylalanine and lysine. Its analysis is crucial in various research areas, including proteomics, metabolomics, and drug discovery, to understand its physiological roles and metabolic fate. Mass spectrometry (MS) coupled with liquid chromatography (LC) offers a highly sensitive and specific method for the quantification and structural elucidation of this compound in complex biological matrices. These application notes provide a comprehensive guide to the analysis of this compound using LC-tandem mass spectrometry (LC-MS/MS).

Expected Fragmentation Pattern of this compound

Understanding the fragmentation pattern of this compound is fundamental for developing a sensitive and specific multiple reaction monitoring (MRM) method for its quantification. When subjected to collision-induced dissociation (CID) in a tandem mass spectrometer, the protonated molecule [M+H]⁺ of this compound is expected to fragment at the peptide bond and along the side chains of the constituent amino acids.

The fragmentation of peptides containing a phenylalanine residue is influenced by the benzyl group. Common fragmentation pathways for dipeptides include the formation of b and y ions, which result from the cleavage of the peptide bond. For this compound, the following primary fragment ions are anticipated:

  • b-ions: These ions contain the N-terminus of the peptide. The b₁ ion corresponds to the phenylalanine residue.

  • y-ions: These ions contain the C-terminus of the peptide. The y₁ ion corresponds to the lysine residue.

  • Iminium ions: Characteristic iminium ions for phenylalanine and lysine may also be observed at m/z 120.1 and m/z 84.1, respectively.

  • Neutral losses: The loss of ammonia (NH₃) or water (H₂O) from the precursor or fragment ions is also possible.

The selection of precursor and product ions for MRM analysis is critical for assay specificity and sensitivity. The most intense and specific fragment ions should be chosen.

Table 1: Calculated m/z Values for this compound and its Expected Fragment Ions.

Ion TypeDescriptionSequenceCalculated m/z
[M+H]⁺Protonated Molecular IonPhe-Lys294.18
b₁Phenylalanine residuePhe148.08
y₁Lysine residueLys147.11
Iminium (Phe)Iminium ion of Phenylalanine-120.10
Iminium (Lys)Iminium ion of Lysine-84.08

Table 2: Proposed MRM Transitions for this compound Quantification.

Precursor Ion (m/z)Product Ion (m/z)Ion TypeNotes
294.2147.1y₁Primary transition for quantification, typically high intensity.
294.2120.1Iminium (Phe)Confirmation transition, specific to Phenylalanine.
294.284.1Iminium (Lys)Confirmation transition, specific to Lysine.

Experimental Protocols

This section outlines a detailed protocol for the quantitative analysis of this compound in a biological matrix such as human plasma. This protocol is adapted from established methods for dipeptide quantification and should be optimized for the specific instrumentation and application.[1]

Sample Preparation: Protein Precipitation
  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 97:3 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method
  • Column: A C18 reversed-phase column is suitable for separating this compound from other plasma components. A Waters Acquity Peptide BEH C18 column (300 Å, 1.7 µm, 2.1 x 150 mm) or equivalent is recommended.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Table 3: Suggested LC Gradient.

Time (min)% Mobile Phase B
0.03
2.010
8.040
10.090
12.090
12.13
15.03
Mass Spectrometry (MS) Method
  • Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is ideal for this application.

  • Ionization Mode: Positive ESI

  • Ion Spray Voltage: 3.5 kV

  • Capillary Temperature: 300°C

  • Collision Gas: Argon

  • Collision Energy: This will need to be optimized for this compound, but a starting point of 15-25 eV can be used.[1]

The MRM transitions outlined in Table 2 should be used for data acquisition.

Data Analysis and Quantification

Quantification is achieved by creating a calibration curve using known concentrations of this compound standard solutions. The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of this compound in the unknown samples is then determined from this calibration curve.

Diagrams

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (Methanol) Plasma->Precipitation Centrifugation1 Centrifugation Precipitation->Centrifugation1 Supernatant Supernatant Collection Centrifugation1->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for this compound analysis.

Metabolic_Pathway PheLys This compound Hydrolysis Peptidase (Hydrolysis) PheLys->Hydrolysis Phe Phenylalanine Hydrolysis->Phe Lys Lysine Hydrolysis->Lys Phe_Metabolism Further Metabolism (e.g., to Tyrosine) Phe->Phe_Metabolism Lys_Metabolism Further Metabolism (e.g., to Acetyl-CoA) Lys->Lys_Metabolism

Caption: Metabolic breakdown of this compound.

References

Application Notes and Protocols for Utilizing Phenylalanyl-Lysine Containing Peptides as Enzyme Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide motif Phenylalanyl-Lysine (Phe-Lys), and its close analog Phenylalanyl-Arginine (Phe-Arg), serves as a critical recognition and cleavage site for a variety of proteases. While the simple dipeptide Phenylalanyllysine is not commonly employed as a standalone substrate, its incorporation into larger peptide sequences, often flanked by protective groups and reporter molecules, provides highly specific and sensitive tools for studying enzyme activity. These substrates are instrumental in basic research for enzyme characterization and play a pivotal role in drug discovery for screening and characterizing potential inhibitors of therapeutically relevant proteases.

This document provides detailed application notes and protocols for the use of Phenylalanyl-Lysine containing peptides as enzyme substrates, with a focus on fluorogenic and chromogenic assay methods.

Featured Enzymes

Several classes of proteases exhibit a preference for cleaving peptide bonds C-terminal to a basic amino acid (Lysine or Arginine), often with a hydrophobic residue like Phenylalanine in the P2 position (two residues N-terminal to the cleavage site). Key enzymes that can be assayed using Phe-Lys containing substrates include:

  • Cathepsin B: A lysosomal cysteine protease involved in protein turnover.[1] It exhibits both endopeptidase and exopeptidase activity and is implicated in various pathologies, including cancer and inflammatory diseases, making it a significant drug target.[2]

  • Urokinase-Type Plasminogen Activator (uPA): A serine protease that converts plasminogen to the active protease plasmin.[3] The uPA system is crucial in fibrinolysis, tissue remodeling, and cell migration and is a key target in cancer therapy due to its role in metastasis.[3][4]

  • Kallikreins: A subgroup of serine proteases involved in the processing of kininogens to release vasoactive kinins. Plasma kallikrein is a key component of the contact activation system of coagulation.

  • Trypsin-like Serine Proteases: A broad family of proteases that cleave after basic residues and are involved in diverse physiological processes from digestion to blood coagulation.

Data Presentation: Kinetic Parameters of Representative Substrates

The efficiency of cleavage and the affinity of an enzyme for a substrate are described by the kinetic parameters Km (Michaelis constant), kcat (turnover number), and kcat/Km (catalytic efficiency). Lower Km values indicate higher affinity, while higher kcat/Km values signify greater catalytic efficiency.

Below is a summary of kinetic data for commonly used fluorogenic substrates containing the Phe-Arg/Lys motif with Cathepsin B.

SubstrateEnzymepHKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Z-Phe-Arg-AMCHuman Cathepsin B4.6100 ± 101.1 ± 0.0311,000[1]
Z-Phe-Arg-AMCHuman Cathepsin B7.2160 ± 101.4 ± 0.038,800[1]
Z-Arg-Arg-AMCHuman Cathepsin B4.6210 ± 200.2 ± 0.01950[1]
Z-Arg-Arg-AMCHuman Cathepsin B7.280 ± 100.6 ± 0.027,500[1]

Note: Z represents a benzyloxycarbonyl protecting group, and AMC is 7-amido-4-methylcoumarin.

Experimental Protocols

The following are detailed protocols for fluorometric and colorimetric enzyme assays using representative Phenylalanyl-Lysine containing peptide substrates.

Protocol 1: Fluorometric Enzyme Assay Using a Generic Ac-Phe-Lys-AMC Substrate

This protocol describes a continuous kinetic assay for proteases that cleave the amide bond between Lysine and the fluorophore 7-amido-4-methylcoumarin (AMC), leading to an increase in fluorescence.

Materials and Reagents:

  • Purified enzyme of interest (e.g., Cathepsin B, uPA)

  • Ac-Phe-Lys-AMC substrate (or a similar Phe-Arg/Lys-AMC substrate)

  • Assay Buffer (enzyme-specific, e.g., for Cathepsin B at pH 6.0: 100 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT)

  • Dimethyl Sulfoxide (DMSO) for substrate stock solution

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader (Excitation ~360-380 nm, Emission ~440-460 nm)

  • 7-Amino-4-methylcoumarin (AMC) standard for calibration

Procedure:

  • Reagent Preparation:

    • Assay Buffer: Prepare the appropriate buffer for your enzyme and adjust the pH. For cysteine proteases like Cathepsin B, include a reducing agent like DTT, freshly added.

    • Substrate Stock Solution: Dissolve Ac-Phe-Lys-AMC in DMSO to a concentration of 10 mM. Store in aliquots at -20°C, protected from light.

    • Enzyme Working Solution: Dilute the purified enzyme in cold assay buffer to a concentration that provides a linear rate of fluorescence increase for at least 15-20 minutes. This concentration must be determined empirically. Keep the enzyme on ice.

    • AMC Standard Curve: Prepare a series of dilutions of the AMC standard in assay buffer (e.g., 0-10 µM) from a 1 mM stock in DMSO.

  • Assay Setup (96-well plate):

    • Add 50 µL of assay buffer to all wells.

    • For the standard curve, add 50 µL of each AMC dilution to triplicate wells.

    • For the enzyme assay, prepare serial dilutions of the substrate in assay buffer. Add 50 µL of each substrate dilution to triplicate wells. A typical final concentration range for kinetic analysis would be 0.1 to 5 times the expected Km.

    • Include a "no-enzyme" control (substrate only) and a "no-substrate" control (enzyme only) to measure background fluorescence and substrate autohydrolysis.

  • Initiate and Measure the Reaction:

    • Equilibrate the plate to the desired assay temperature (e.g., 37°C).

    • Initiate the reaction by adding 50 µL of the enzyme working solution to each well (final volume 100 µL).

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 15-30 minutes.

  • Data Analysis:

    • Standard Curve: Plot the fluorescence intensity (Relative Fluorescence Units, RFU) of the AMC standards against their concentrations. The slope of this line (RFU/µM) is used to convert the reaction rates to molar concentrations.

    • Initial Velocity (V₀): For each substrate concentration, plot RFU versus time. Determine the initial velocity (V₀) from the linear portion of the curve (in RFU/min).

    • Convert to Molar Rate: Convert V₀ from RFU/min to µM/min using the slope from the AMC standard curve.

    • Determine Kinetic Parameters: Plot the initial velocities (µM/min) against the substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Vmax and Km.

    • Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration in the well.

Protocol 2: Colorimetric Enzyme Assay Using a Generic Ac-Phe-Lys-pNA Substrate

This protocol is for proteases that cleave the amide bond between Lysine and p-nitroaniline (pNA), releasing the yellow chromophore p-nitroaniline, which can be measured by absorbance.

Materials and Reagents:

  • Purified enzyme of interest

  • Ac-Phe-Lys-pNA substrate

  • Assay Buffer (enzyme-specific)

  • DMSO for substrate stock solution

  • Clear, flat-bottom 96-well microplate

  • Absorbance microplate reader (wavelength ~405-410 nm)

  • p-Nitroaniline standard for calibration (molar extinction coefficient ε ≈ 8,800 M⁻¹cm⁻¹)

Procedure:

  • Reagent Preparation:

    • Prepare reagents as in Protocol 1, noting that a reducing agent may not be necessary for serine proteases.

    • Substrate Stock Solution: Dissolve Ac-Phe-Lys-pNA in DMSO to 10-20 mM.

    • pNA Standard Curve: Prepare dilutions of pNA in assay buffer (e.g., 0-200 µM) to generate a standard curve.

  • Assay Setup:

    • Follow the setup described in Protocol 1, using a clear 96-well plate.

  • Initiate and Measure the Reaction:

    • Initiate the reaction by adding the enzyme working solution.

    • Measure the absorbance at 405-410 nm at regular intervals.

  • Data Analysis:

    • Initial Velocity (V₀): Determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the absorbance vs. time plot.

    • Convert to Molar Rate: Use the Beer-Lambert law to convert the rate to µM/min: Rate (M/min) = (ΔAbs/min) / (ε × l) where ε is the molar extinction coefficient of pNA and l is the path length in cm. Alternatively, use a pNA standard curve.

    • Determine Kinetic Parameters: Follow the same data analysis steps as in Protocol 1 to determine Vmax, Km, and kcat.

Mandatory Visualizations

G Experimental Workflow for Enzyme Kinetics prep Reagent Preparation (Buffer, Substrate, Enzyme) setup Assay Setup in 96-well Plate (Substrate Dilutions, Controls) prep->setup initiate Reaction Initiation (Add Enzyme, Start Timer) setup->initiate measure Data Acquisition (Measure Fluorescence/Absorbance over Time) initiate->measure analysis Data Analysis (Calculate V₀, Determine Kₘ and Vₘₐₓ) measure->analysis results Kinetic Parameters (Kₘ, k_cat, k_cat/Kₘ) analysis->results

Caption: Workflow for a typical enzyme kinetics experiment.

G Principle of Fluorogenic Substrate Assay sub Ac-Phe-Lys-AMC (Non-Fluorescent) prod Ac-Phe-Lys + AMC (Fluorescent) sub->prod Enzymatic Cleavage enzyme Protease enzyme->sub

Caption: Cleavage of a fluorogenic AMC substrate.

G uPA-Mediated Plasminogen Activation Pathway pro_uPA pro-uPA (Zymogen) uPA uPA (Active) pro_uPA->uPA Proteolytic Activation uPAR uPAR (Receptor) uPA->uPAR Binds to plasminogen Plasminogen uPA->plasminogen Cleaves uPAR->uPA Localizes Activity plasmin Plasmin (Active) ecm Extracellular Matrix Degradation & Tissue Remodeling plasmin->ecm Leads to

Caption: The urokinase-type plasminogen activator signaling cascade.

Applications in Drug Development

Enzyme assays utilizing Phe-Lys containing substrates are fundamental to the drug development process for targeting proteases.

  • High-Throughput Screening (HTS): Fluorometric and colorimetric assays are readily adaptable to HTS formats (96- and 384-well plates) to screen large compound libraries for potential enzyme inhibitors. A reduction in signal (fluorescence or color) indicates inhibitory activity.

  • Mechanism of Inhibition (MOI) Studies: Once hits are identified, these assays are used to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This involves measuring enzyme kinetics in the presence of varying concentrations of both the substrate and the inhibitor.

  • Structure-Activity Relationship (SAR) Analysis: Medicinal chemists synthesize analogs of lead compounds, and these assays provide the quantitative data needed to establish SAR, guiding the optimization of inhibitor potency and selectivity.

  • Selectivity Profiling: To ensure a drug candidate is targeting the intended protease, it is tested against a panel of related proteases using appropriate Phe-Lys or other specific substrates. High selectivity is crucial to minimize off-target effects and potential toxicity.

References

Application Notes and Protocols for Isotopic Labeling of Phenylalanyl-lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for quantitative analysis of molecules in complex biological systems. This document provides detailed protocols for the isotopic labeling of the dipeptide Phenylalanyl-lysine (Phe-Lys) using reductive amination, also known as dimethyl labeling. This method is cost-effective, efficient, and applicable to a wide range of samples.[1][2] Isotopically labeled Phe-Lys can serve as an internal standard in mass spectrometry-based applications for accurate quantification in various stages of drug development and research.

Reductive amination targets the primary amines of the peptide—the N-terminal α-amine of phenylalanine and the ε-amine of the lysine side chain.[3][4] The reaction proceeds in two steps: the formation of a Schiff base between the amine and formaldehyde, followed by reduction with a reducing agent like sodium cyanoborohydride to form a stable dimethylated amine. By using isotopically labeled formaldehyde and/or sodium cyanoborohydride, a specific mass shift is introduced, allowing for differentiation from the unlabeled peptide in mass spectrometry analysis.

Quantitative Data Summary

The choice of isotopic reagents determines the mass shift introduced into the Phenylalanyl-lysine dipeptide. Since Phe-Lys has two primary amine groups, a total of four methyl groups will be added. The following table summarizes the expected mass shifts for different combinations of "light" and "heavy" labeling reagents.

Labeling Reagent CombinationIsotope(s)Mass Shift per Methyl Group (Da)Total Mass Shift for Phe-Lys (Da)
"Light"¹²C, ¹H+14.01565+28.0313
"Intermediate"¹²C, ²H (D)+16.02819+32.0564
"Intermediate"¹³C, ¹H+15.01868+34.0631
"Heavy"¹³C, ²H (D)+17.03122+36.0757

Experimental Protocols

Materials
  • Phenylalanyl-lysine (Phe-Lys)

  • Sodium phosphate buffer (100 mM, pH 7.5)

  • Formaldehyde (CH₂O), 4% aqueous solution (or isotopically labeled formaldehyde, e.g., ¹³CH₂O, CD₂O)

  • Sodium cyanoborohydride (NaBH₃CN), 1M in water (or isotopically labeled sodium cyanoborohydride, e.g., NaBD₃CN)

  • Ammonium bicarbonate (50 mM)

  • Formic acid (for quenching)

  • Solid Phase Extraction (SPE) C18 cartridges

  • Acetonitrile

  • Methanol

  • Ultrapure water

  • Mass spectrometer

Protocol: In-solution Reductive Amination of Phenylalanyl-lysine

This protocol is adapted from established methods for peptide dimethyl labeling.[1][2]

  • Sample Preparation:

    • Dissolve Phenylalanyl-lysine in 100 mM sodium phosphate buffer (pH 7.5) to a final concentration of 1 mg/mL.

  • Labeling Reaction:

    • To 100 µL of the Phe-Lys solution, add 8 µL of 4% formaldehyde (light or heavy).

    • Vortex briefly and incubate at room temperature for 5 minutes.

    • Add 8 µL of 1M sodium cyanoborohydride (light or heavy).

    • Vortex the solution and incubate at room temperature for 1 hour.

  • Quenching the Reaction:

    • Stop the reaction by adding 16 µL of 50 mM ammonium bicarbonate.

    • To ensure complete quenching, add 8 µL of formic acid.

  • Sample Clean-up (Desalting):

    • Condition a C18 SPE cartridge by washing with 1 mL of acetonitrile, followed by 1 mL of 0.1% formic acid in water.

    • Load the quenched reaction mixture onto the C18 cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and excess reagents.

    • Elute the labeled Phe-Lys with 500 µL of 50% acetonitrile in 0.1% formic acid.

    • Dry the eluted sample in a vacuum centrifuge.

  • Analysis:

    • Reconstitute the dried, labeled Phe-Lys in a suitable solvent for mass spectrometry analysis (e.g., 0.1% formic acid in water).

    • Analyze the sample by mass spectrometry to confirm the mass shift and assess the labeling efficiency. The efficiency is determined by comparing the peak intensities of the labeled and any remaining unlabeled peptide.

Visualizations

G Experimental Workflow for Isotopic Labeling of Phenylalanyl-lysine cluster_prep Sample Preparation cluster_labeling Labeling Reaction cluster_quench Quenching cluster_cleanup Clean-up cluster_analysis Analysis prep Dissolve Phe-Lys in Phosphate Buffer add_form Add Isotopic Formaldehyde prep->add_form incubate1 Incubate 5 min add_form->incubate1 add_reduct Add Reducing Agent (NaBH3CN) incubate1->add_reduct incubate2 Incubate 1 hr add_reduct->incubate2 add_quencher Add Ammonium Bicarbonate & Formic Acid incubate2->add_quencher spe Solid Phase Extraction (C18 Desalting) add_quencher->spe dry Dry Sample spe->dry ms Mass Spectrometry Analysis dry->ms

Caption: Workflow for labeling Phe-Lys with stable isotopes.

G Reductive Amination Mechanism cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Reduction amine R-NH₂ (Primary Amine) plus1 + formaldehyde CH₂O (Formaldehyde) right_arrow1 schiff R-N=CH₂ (Schiff Base) plus2 + H₂O schiff2 R-N=CH₂ plus3 + reducer [H] (Reducing Agent) right_arrow2 dimethyl R-N(CH₃)₂ (Dimethylated Amine) amine_node Primary Amine (Phe N-terminus or Lys side-chain) schiff_node Schiff Base Intermediate amine_node->schiff_node + Formaldehyde formaldehyde_node Isotopic Formaldehyde dimethyl_node Stable Dimethylated Amine schiff_node->dimethyl_node + Reducing Agent reducer_node Reducing Agent (e.g., NaBH₃CN)

Caption: Mechanism of reductive amination for isotopic labeling.

References

Phenylalanyllysine in the Development of Antimicrobial Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action that often circumvent conventional resistance pathways. This document focuses on the role of the dipeptide motif, phenylalanyllysine, in the design and development of novel AMPs. The incorporation of phenylalanine, an aromatic amino acid, and lysine, a cationic amino acid, imparts amphipathic properties to peptides, a key characteristic for antimicrobial efficacy. Phenylalanine contributes to the hydrophobicity of the peptide, facilitating its interaction with and insertion into the lipid bilayer of microbial membranes. Simultaneously, the positively charged lysine residues engage in electrostatic interactions with the negatively charged components of these membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This dual interaction is often the initiating step in membrane disruption and subsequent cell death.

These application notes provide a comprehensive guide to the synthesis, characterization, and evaluation of this compound-containing antimicrobial peptides. Detailed protocols for key experiments are provided to assist researchers in the rational design and development of potent and selective AMPs.

Data Presentation: Antimicrobial and Cytotoxic Activity

The antimicrobial efficacy of peptides is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism. The cytotoxic effects on mammalian cells are often assessed through hemolysis assays (HC₅₀: the concentration causing 50% hemolysis of red blood cells) and cytotoxicity assays against cell lines (IC₅₀: the concentration inhibiting 50% of cell viability). A high therapeutic index (HC₅₀/MIC or IC₅₀/MIC) is desirable, indicating high selectivity for microbial cells over host cells.

Peptide IDSequenceTarget OrganismMIC (µg/mL)Cytotoxicity (IC₅₀/HC₅₀ in µM)Reference
K₃₀-b-F₁₅(Lys)₃₀-(Phe)₁₅Escherichia coli8Not specified[1]
Staphylococcus aureus2Not specified[1]
K₃₀-b-F₃₀(Lys)₃₀-(Phe)₃₀Escherichia coli8Not specified[1]
Staphylococcus aureus2Not specified[1]
K₃₀-b-F₄₅(Lys)₃₀-(Phe)₄₅Escherichia coli8Not specified[1]
Staphylococcus aureus2Not specified[1]
mb-p[(L-arginine)₂₃-co-(L-phenylalanine)₇]₈Multi-branched copolymerEscherichia coli48Excellent blood compatibility[2]
Bacillus subtilis32Excellent blood compatibility[2]
Aurein 1.2GLFDIVKKVVGALGSL-NH₂Various BacteriaLow micromolar concentrationsNot specified in detail[3]
Lys-a1KIFGAIWPLALGALKNLIK-NH₂Oral StreptococciLow concentrationsNot specified[4]
HXL131N-(N-benzoyl-L-phenylalanyl)-O-acetyl-L-phenylalanolProstate cancer cells (PC3)N/AIC₅₀: 5.15 ± 0.22 µM (24h)[5]
L-lysine-α-oxidaseEnzymeMelanoma cells (A875)N/AIC₅₀: 0.09 µg/ml[6]
Normal keratinocytes (HaCaT)N/AIC₅₀: 0.38 µg/ml[6]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound-Containing Peptide (e.g., Aurein 1.2)

This protocol outlines the manual synthesis of Aurein 1.2 (GLFDIVKKVVGALGSL-NH₂) using Fmoc/tBu chemistry.[7][8]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-L-Ala-OH, Fmoc-L-Asp(OtBu)-OH, Fmoc-L-Gly-OH, Fmoc-L-Ile-OH, Fmoc-L-Leu-OH, Fmoc-L-Lys(Boc)-OH, Fmoc-L-Phe-OH, Fmoc-L-Ser(tBu)-OH, Fmoc-L-Val-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine/DMF solution and shake for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • To ensure complete coupling, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the Aurein 1.2 sequence, starting from the C-terminus (Leucine) to the N-terminus (Glycine).

  • Final Fmoc Deprotection: After coupling the final amino acid (Glycine), perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin.

    • Gently shake the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (HBTU/HOBt/DIPEA) Deprotection->Coupling Add activated Fmoc-amino acid Coupling->Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Coupling->Final_Deprotection Sequence Complete Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Solid-Phase Peptide Synthesis (SPPS) Workflow.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol determines the lowest concentration of a peptide that inhibits the visible growth of bacteria.[9]

Materials:

  • Synthesized this compound-containing peptide

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Peptide Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid). Perform serial two-fold dilutions of the peptide in MHB in the 96-well plate to achieve a range of concentrations.

  • Bacterial Inoculum Preparation:

    • Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the diluted bacterial suspension to each well of the 96-well plate containing the peptide dilutions. The final volume in each well should be 100-200 µL.

  • Controls:

    • Positive Control: Wells containing bacteria and MHB without any peptide.

    • Negative Control: Wells containing MHB only.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.

MIC_Assay_Workflow cluster_prep Preparation Peptide_Dilution Prepare Peptide Serial Dilutions in 96-well plate Inoculation Inoculate wells with Bacterial Suspension Peptide_Dilution->Inoculation Inoculum_Prep Prepare Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Readout Determine MIC: Lowest concentration with no visible growth Incubation->Readout Carpet_Mechanism cluster_membrane Bacterial Membrane Membrane_Outer Outer Leaflet Membrane_Inner Inner Leaflet Peptide_Monomers This compound Peptide Monomers Binding Electrostatic Binding (Lysine - Phospholipids) Peptide_Monomers->Binding Anchoring Hydrophobic Anchoring (Phenylalanine - Lipid Acyl Chains) Binding->Anchoring Carpet_Formation Carpet-like Aggregation on Membrane Surface Anchoring->Carpet_Formation Membrane_Disruption Membrane Disruption (Pore/Micelle Formation) Carpet_Formation->Membrane_Disruption Threshold Concentration Reached Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis

References

Application Notes and Protocols for the Quantification of Phenylalanyllysine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylalanyllysine (Phe-Lys) is a dipeptide composed of the amino acids phenylalanine and lysine. The quantification of dipeptides like this compound in biological matrices such as plasma, serum, urine, and tissue homogenates is of growing interest in biomedical research. Altered levels of specific dipeptides can serve as potential biomarkers for various physiological and pathological states, including metabolic disorders, neurological conditions, and as indicators of protein turnover or therapeutic response.

These application notes provide a detailed overview of the primary techniques for the accurate and sensitive quantification of this compound. The primary method detailed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for small molecule quantification in complex biological samples due to its high sensitivity and specificity. An overview of Enzyme-Linked Immunosorbent Assay (ELISA) is also provided as a potential alternative, contingent on antibody availability.

Principle Analytical Techniques

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for quantifying this compound. This technique combines the separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with the sensitive and selective detection of tandem mass spectrometry. The dipeptide is first separated from other components in the biological matrix by the LC system. Subsequently, the mass spectrometer ionizes the this compound molecules, isolates the specific precursor ion, fragments it, and detects a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), allows for highly selective and sensitive quantification, even in complex samples. A stable isotope-labeled internal standard of this compound is ideally used to ensure the highest accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that could potentially be used for the quantification of this compound. This method would rely on the availability of a highly specific antibody that recognizes the this compound dipeptide. The assay typically involves immobilizing the this compound-specific antibody on a microplate, adding the biological sample, and then detecting the bound dipeptide with a secondary antibody conjugated to an enzyme. The enzymatic reaction produces a measurable signal, such as a color change, which is proportional to the amount of this compound in the sample. While ELISA kits are available for the individual amino acid Phenylalanine, the development of a specific antibody for the this compound dipeptide would be a prerequisite for this method.[1][2][3]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a general method for the quantification of this compound in human plasma using protein precipitation for sample preparation followed by LC-MS/MS analysis. Note: This protocol should be optimized and validated for the specific instrumentation and laboratory conditions.

1. Materials and Reagents:

  • This compound analytical standard

  • This compound stable isotope-labeled internal standard (e.g., Phenylalanyl-d5-lysine)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Microcentrifuge tubes

  • Autosampler vials

2. Preparation of Stock Solutions, Calibration Standards, and Quality Controls:

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve this compound and the internal standard in a suitable solvent (e.g., 50:50 methanol:water) to obtain 1 mg/mL primary stock solutions.

  • Working Stock Solutions:

    • Prepare working stock solutions by diluting the primary stock solutions with the same solvent.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL):

    • Dilute the IS working stock solution in acetonitrile to the final concentration. This solution will be used for protein precipitation.

  • Calibration Standards (CS):

    • Prepare a series of calibration standards by spiking the appropriate amount of the this compound working stock solution into blank human plasma. A typical concentration range might be 1-1000 ng/mL.

  • Quality Control (QC) Samples:

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma.

3. Sample Preparation (Protein Precipitation):

  • Label 1.5 mL microcentrifuge tubes for each blank, standard, QC, and unknown sample.

  • Add 50 µL of the plasma sample to the appropriately labeled tube.

  • Add 200 µL of the IS Working Solution in acetonitrile to each tube.

  • Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean autosampler vial.

  • Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions (Hypothetical):

  • LC System: UPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 2% B

    • 0.5-2.5 min: 2% to 80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80% to 2% B

    • 3.1-4.0 min: 2% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions (to be optimized):

    • This compound: e.g., Q1: m/z 294.2 -> Q3: m/z 120.1

    • Phenylalanyl-d5-lysine (IS): e.g., Q1: m/z 299.2 -> Q3: m/z 125.1

5. Data Analysis:

  • Integrate the chromatographic peaks for this compound and its internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression model.

  • Determine the concentration of this compound in the QC and unknown samples from the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics for a validated LC-MS/MS method for dipeptide quantification. The values provided are for illustrative purposes and would need to be established during method validation for this compound.

ParameterTypical ValueDescription
Linear Range 1 - 1000 ng/mLThe concentration range over which the assay is accurate and precise.
Lower Limit of Quantification (LLOQ) 1 ng/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Upper Limit of Quantification (ULOQ) 1000 ng/mLThe highest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Precision (CV%) < 15%The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample.
Accuracy (% Bias) Within ±15%The closeness of the mean test results obtained by the method to the true concentration of the analyte.
Matrix Effect MonitoredThe effect of co-eluting, undetected matrix components on the ionization of the analyte.
Recovery > 85%The efficiency of the extraction procedure.

Visualizations

Experimental Workflow

G cluster_0 Sample Collection & Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precip Protein Precipitation (Acetonitrile) Spike->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Calibrate Generate Calibration Curve Ratio->Calibrate Quantify Quantify Sample Concentration Calibrate->Quantify

Caption: General workflow for this compound quantification.

Potential Signaling Pathway Context

G cluster_0 Cellular Protein Metabolism cluster_1 Potential Bioactivity Dietary Dietary Proteins Proteolysis Proteolysis (e.g., Proteasome, Lysosome) Dietary->Proteolysis Cellular Cellular Proteins Cellular->Proteolysis Dipeptides Formation of Dipeptides (including this compound) Proteolysis->Dipeptides generates Receptor Cell Surface Receptor Dipeptides->Receptor may bind to Signaling Intracellular Signaling Cascade Receptor->Signaling activates Response Cellular Response (e.g., Gene Expression, Enzyme Activity) Signaling->Response leads to

Caption: Hypothetical role of this compound in signaling.

References

Application Notes and Protocols: Phenylalanyllysine Conjugation to Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the conjugation of the dipeptide phenylalanyllysine (Phe-Lys) to nanoparticles, a promising strategy for targeted drug delivery and therapy. This document outlines the synthesis of the dipeptide, conjugation methodologies, characterization techniques, and the potential impact on cellular signaling pathways. Detailed experimental protocols are provided to guide researchers in this field.

Introduction

The functionalization of nanoparticles with targeting ligands is a critical strategy to enhance the efficacy and reduce the off-target effects of therapeutic agents. Peptides, with their high specificity and biological activity, are excellent candidates for this purpose. The dipeptide this compound combines the hydrophobicity of phenylalanine, which can facilitate membrane interaction, with the reactivity of lysine's primary amine, which is amenable to various conjugation chemistries. This combination makes Phe-Lys an attractive ligand for targeting nanoparticles to specific cells or tissues, potentially overexpressing amino acid transporters.

Synthesis of this compound Dipeptide

The synthesis of this compound requires the protection of the amino and carboxyl groups to ensure the formation of the correct peptide bond. A common method involves the use of protecting groups like Boc (tert-butyloxycarbonyl) for the N-terminus and a methyl ester for the C-terminus.

Experimental Protocol: Synthesis of N-Boc-L-phenylalanyl-L-lysine(ε-Z)-methyl ester

This protocol describes a representative liquid-phase synthesis of a protected this compound dipeptide.

Materials:

  • N-Boc-L-phenylalanine

  • L-lysine(ε-Z)-methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of N-Boc-L-phenylalanine:

    • Dissolve N-Boc-L-phenylalanine (1.0 eq) and NHS (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.1 eq) dissolved in DCM dropwise to the solution.

    • Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and wash the filter cake with DCM.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the N-Boc-L-phenylalanine-NHS ester.

  • Coupling Reaction:

    • Dissolve L-lysine(ε-Z)-methyl ester hydrochloride (1.0 eq) in a mixture of DMF and DCM.

    • Add TEA (2.2 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.

    • Add the N-Boc-L-phenylalanine-NHS ester (1.0 eq) dissolved in DCM to the lysine solution.

    • Stir the reaction mixture at room temperature for 24 hours.

  • Work-up and Purification:

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (3x), water (2x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the protected dipeptide.

  • Deprotection (if required for conjugation):

    • The Boc group can be removed using trifluoroacetic acid (TFA) in DCM.

    • The Z group can be removed by catalytic hydrogenation.

    • The methyl ester can be hydrolyzed using lithium hydroxide (LiOH).

    • The choice of deprotection will depend on the desired reactive group for nanoparticle conjugation.

Conjugation of this compound to Nanoparticles

The conjugation of this compound to nanoparticles typically involves the formation of a covalent bond between a functional group on the nanoparticle surface (e.g., carboxyl, amine) and a corresponding reactive group on the dipeptide. The most common method is carbodiimide chemistry, which facilitates the formation of an amide bond.

Experimental Protocol: EDC/NHS Conjugation of this compound to Carboxylated Nanoparticles

This protocol details the conjugation of a deprotected this compound (with a free N-terminal amine) to carboxylated polymeric nanoparticles (e.g., PLGA).

Materials:

  • Carboxylated nanoparticles (e.g., PLGA-COOH)

  • This compound dipeptide (with a free primary amine)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.0)

  • Phosphate-buffered saline (PBS) (pH 7.4)

  • Centrifugal filter units (e.g., Amicon Ultra)

Procedure:

  • Activation of Nanoparticle Carboxyl Groups:

    • Disperse the carboxylated nanoparticles in MES buffer (pH 6.0) to a concentration of 1 mg/mL.

    • Add EDC (5 eq to the number of carboxyl groups on the nanoparticles) and NHS (10 eq) to the nanoparticle suspension.

    • Incubate the mixture for 30 minutes at room temperature with gentle shaking to activate the carboxyl groups.

  • Conjugation Reaction:

    • Dissolve the this compound dipeptide in MES buffer.

    • Add the dipeptide solution to the activated nanoparticle suspension (a molar excess of peptide is recommended).

    • Incubate the reaction mixture for 4 hours at room temperature with gentle shaking.

  • Quenching and Purification:

    • Add hydroxylamine to the reaction mixture to a final concentration of 10 mM to quench any unreacted NHS-esters.

    • Incubate for 15 minutes.

    • Purify the this compound-conjugated nanoparticles by repeated centrifugation and resuspension in PBS (pH 7.4) using centrifugal filter units to remove unreacted peptide and coupling reagents.

Characterization of this compound-Conjugated Nanoparticles

Thorough characterization is essential to confirm successful conjugation and to determine the physicochemical properties of the functionalized nanoparticles.

Parameter Technique(s) Purpose Typical Results for Peptide-Conjugated Nanoparticles
Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the hydrodynamic diameter and size distribution of the nanoparticles.Slight increase in size (10-30 nm) compared to unconjugated nanoparticles. PDI should ideally be < 0.3 for a homogenous population.
Surface Charge Zeta Potential MeasurementTo assess the surface charge of the nanoparticles, which influences stability and cellular interactions.A shift in zeta potential upon conjugation, often becoming more positive or less negative depending on the peptide's charge. For Phe-Lys, a shift towards a more positive value is expected.
Morphology Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)To visualize the shape and size of the nanoparticles.Typically spherical morphology. TEM can confirm the absence of significant aggregation after conjugation.
Conjugation Efficiency UV-Vis Spectroscopy, Fluorescence Spectroscopy (if the peptide is labeled), HPLCTo quantify the amount of peptide conjugated to the nanoparticles.Varies depending on the nanoparticle and peptide, but typically ranges from 30% to 80%.
Drug Loading Capacity and Encapsulation Efficiency HPLC, UV-Vis SpectroscopyTo determine the amount of drug loaded into the nanoparticles.Highly dependent on the drug and nanoparticle system. For similar dipeptide-functionalized systems, encapsulation efficiencies of over 80% have been reported for certain drugs.[1]

Table 1: Characterization of this compound-Conjugated Nanoparticles.

Cellular Uptake and Signaling Pathways

This compound-conjugated nanoparticles are designed to enhance cellular uptake, potentially through interactions with amino acid transporters. The internalization of these nanoparticles can trigger various intracellular signaling cascades.

Cellular Uptake Mechanisms

The primary mechanism for nanoparticle uptake is endocytosis. The specific pathway can be influenced by nanoparticle size, shape, and surface chemistry.

G cluster_0 Cellular Uptake Pathways Phe-Lys NP This compound Nanoparticle Cell Membrane Cell Membrane Endocytosis Endocytosis Clathrin Clathrin-mediated Caveolin Caveolin-mediated Macropinocytosis Macropinocytosis Endosome Early Endosome Lysosome Lysosome Cytosol Cytosolic Release

Signaling Pathways Affected by Nanoparticles

Nanoparticle internalization can induce cellular stress and inflammatory responses, often mediated by the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

G cluster_1 MAPK Signaling Pathway Phe-Lys NP This compound Nanoparticle ROS Reactive Oxygen Species (ROS) ASK1 ASK1 MKK47 MKK4/7 JNK JNK MKK36 MKK3/6 p38 p38 AP1 AP-1 Inflammation Inflammation Apoptosis

G cluster_2 NF-κB Signaling Pathway Phe-Lys NP This compound Nanoparticle ROS Reactive Oxygen Species (ROS) IKK IKK Complex IkB IκBα NFkB NF-κB (p50/p65) Nucleus Nucleus Gene Gene Transcription Cytokines Pro-inflammatory Cytokines

Signaling Pathway Key Proteins Effect of Nanoparticle Exposure (Representative) Method of Analysis
MAPK p-JNK, p-p38Increased phosphorylation (1.5 to 3-fold increase)Western Blot, ELISA
NF-κB p-IκBα, Nuclear p65Decreased IκBα levels, Increased nuclear translocation of p65 (2 to 4-fold increase)Western Blot, Immunofluorescence, Reporter Assays

Table 2: Quantitative Effects of Nanoparticles on Signaling Pathways. Data is representative of general nanoparticle effects and may vary for specific this compound-conjugated nanoparticles.[2][3]

Experimental Protocol: Western Blot Analysis of MAPK and NF-κB Activation

Materials:

  • This compound-conjugated nanoparticles

  • Target cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-IκBα, anti-p65, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound-conjugated nanoparticles for desired time points (e.g., 1, 4, 24 hours).

    • Include an untreated control group.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer on ice for 30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein samples to the same concentration and add Laemmli buffer.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST (3x for 10 minutes).

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST (3x for 10 minutes).

    • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).

Conclusion

The conjugation of this compound to nanoparticles offers a versatile platform for targeted drug delivery. The protocols and data presented here provide a framework for the synthesis, characterization, and biological evaluation of these promising nanocarriers. Further research is warranted to explore the full therapeutic potential of this compound-conjugated nanoparticles in various disease models.

References

Troubleshooting & Optimization

Technical Support Center: Phenylalanyllysine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to improve the synthesis yield of Phenylalanyllysine (Phe-Lys).

Troubleshooting Guides

This section addresses specific issues you might encounter during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Overall Yield of this compound

Question: My overall yield of this compound is consistently low after synthesis and purification. What are the potential causes and how can I improve it?

Answer:

Low yield in dipeptide synthesis can stem from several factors, including incomplete coupling reactions, side reactions, and suboptimal cleavage from the solid support. Here's a systematic approach to troubleshoot low yield:

1. Assess Coupling Efficiency:

  • Incomplete Coupling: The formation of the peptide bond between Phenylalanine and Lysine might be inefficient. This can be particularly challenging due to the steric hindrance of the Phenylalanine side chain.

    • Monitoring: Use a qualitative method like the Kaiser test to check for the presence of free amines after the coupling step. A positive result (blue beads) indicates incomplete coupling.[1]

    • Optimization:

      • Extend Reaction Time: Increase the coupling reaction time to allow for complete reaction.

      • Double Coupling: Perform the coupling step twice to drive the reaction to completion.[2]

      • Choice of Coupling Reagent: Switch to a more potent coupling reagent. While standard reagents like DIC/HOBt can be effective, phosphonium or iminium-based reagents like HBTU, HATU, or PyBOP are often more efficient for sterically hindered amino acids.[3] For routine, rapid synthesis, COMU and HATU are excellent choices.[4]

2. Investigate Side Reactions:

  • Diketopiperazine (DKP) Formation: This is a common side reaction in dipeptide synthesis, leading to the cleavage of the dipeptide from the resin and a significant loss of yield. It is more prevalent when using resins with an ester linkage, such as Wang resin.[1][2] The formation of a stable six-membered ring is the driving force behind this reaction.[2]

    • Mitigation Strategies:

      • Resin Choice: Use a 2-chlorotrityl chloride (2-CTC) resin. The steric hindrance of the trityl group helps to suppress DKP formation.[5]

      • Optimized Deprotection: Use milder deprotection conditions. For example, a solution of 2% DBU and 5% piperazine in NMP can be used for Fmoc removal.[1]

      • Dipeptide Coupling: Synthesize the Phe-Lys dipeptide in solution first and then couple it to the resin. This bypasses the susceptible linear dipeptide stage on the solid support.

  • Racemization: The stereochemical integrity of the amino acids can be compromised during activation, leading to the formation of diastereomers which can be difficult to separate and will lower the yield of the desired product.

    • Mitigation Strategies:

      • Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or its aza-derivative (HOAt) with carbodiimide coupling reagents (DCC, DIC) is highly effective in suppressing racemization.[3]

      • Base Selection: Avoid using excessive amounts of strong tertiary amine bases like DIEA. A weaker base such as N-methylmorpholine (NMM) is often preferred.[6]

3. Optimize Cleavage and Deprotection:

  • Incomplete Cleavage: The peptide may not be efficiently cleaved from the resin, resulting in a lower recovery.

    • Optimization:

      • Cleavage Cocktail: Ensure you are using an appropriate cleavage cocktail for your protecting group strategy and resin. For peptides synthesized on Wang resin using Fmoc chemistry, a common cocktail is TFA/TIS/water (95:2.5:2.5).[7]

      • Cleavage Time: Extend the cleavage time to ensure complete removal of the peptide from the resin. A typical cleavage time is 1-2 hours.[7]

Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low this compound Yield check_coupling Assess Coupling Efficiency (Kaiser Test) start->check_coupling incomplete_coupling Incomplete Coupling Detected check_coupling->incomplete_coupling Positive coupling_ok Coupling is Complete check_coupling->coupling_ok Negative optimize_coupling Optimize Coupling: - Extend reaction time - Double couple - Use potent reagent (HATU/HBTU) incomplete_coupling->optimize_coupling final_yield Improved Yield optimize_coupling->final_yield check_side_reactions Investigate Side Reactions (LC-MS Analysis) coupling_ok->check_side_reactions dkp_formation Diketopiperazine (DKP) Formation check_side_reactions->dkp_formation DKP Detected racemization Racemization Detected check_side_reactions->racemization Diastereomers Detected no_side_reactions No Significant Side Reactions check_side_reactions->no_side_reactions Clean Crude mitigate_dkp Mitigate DKP: - Use 2-CTC resin - Optimize deprotection - Couple as dipeptide dkp_formation->mitigate_dkp mitigate_dkp->final_yield mitigate_racemization Mitigate Racemization: - Use HOBt/HOAt - Use weaker base (NMM) racemization->mitigate_racemization mitigate_racemization->final_yield check_cleavage Evaluate Cleavage Efficiency no_side_reactions->check_cleavage incomplete_cleavage Incomplete Cleavage check_cleavage->incomplete_cleavage Low Recovery cleavage_ok Cleavage is Efficient check_cleavage->cleavage_ok High Recovery optimize_cleavage Optimize Cleavage: - Choose appropriate cocktail - Extend cleavage time incomplete_cleavage->optimize_cleavage optimize_cleavage->final_yield cleavage_ok->final_yield

Caption: Troubleshooting workflow for low this compound synthesis yield.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for synthesizing this compound?

A1: The choice of coupling reagent can significantly impact the yield and purity of your this compound dipeptide. For sterically hindered couplings like that of Phenylalanine, more potent reagents are generally recommended.

Coupling ReagentAdditiveBaseTypical Yield (%)Key Considerations
HATU HOAtDIPEA~99%[8]Highly efficient, especially for hindered couplings, with low racemization.[9][10]
HBTU HOBtDIPEA~95-98%[8]Very effective and widely used, but can be slightly less efficient than HATU for difficult couplings.[9]
COMU -DIPEA>99%[8]A safer and highly efficient alternative to benzotriazole-based reagents, with performance comparable to HATU.[9][10]
PyBOP HOBtDIPEA~95%[8]A phosphonium salt reagent known for suppressing racemization.[4]
DIC/HOBt HOBt-70-91%[11]A cost-effective carbodiimide method, though reaction times may be longer.[4]

Q2: How can I prevent diketopiperazine (DKP) formation when synthesizing Fmoc-Phe-Lys-OH on Wang resin?

A2: DKP formation is a major cause of low yield when synthesizing dipeptides on Wang resin.[2] To minimize this side reaction:

  • Use 2-chlorotrityl chloride (2-CTC) resin: This is the most effective method as the bulky linker sterically hinders the intramolecular cyclization.[5]

  • Optimize Fmoc-deprotection: Use a milder base cocktail, such as 2% DBU/5% piperazine in NMP, instead of the standard 20% piperidine in DMF.[1]

  • Couple a pre-formed dipeptide: Synthesize Fmoc-Phe-Lys(Boc)-OH in solution and then couple it to the resin.

Q3: What is the recommended cleavage cocktail for this compound synthesized on a 2-chlorotrityl chloride resin?

A3: For cleavage of protected peptides from 2-chlorotrityl chloride resin, a mild acidic solution is used to preserve acid-labile side-chain protecting groups. A recommended cocktail is a solution of 2% TFA in a solvent like anisole or 1,3-dimethoxybenzene. These solvents are greener alternatives to dichloromethane (DCM).[12][13]

Q4: What are the typical HPLC conditions for purifying this compound?

A4: Reversed-phase HPLC (RP-HPLC) is the standard method for peptide purification. The following conditions are a good starting point for this compound:

ParameterCondition
Column C18, 5 µm particle size, 100 Å pore size[14]
Mobile Phase A 0.1% TFA in Water[14]
Mobile Phase B 0.1% TFA in Acetonitrile[14]
Gradient A linear gradient of 5-60% B over 30 minutes can be a good starting point.
Flow Rate 1.0 mL/min for analytical or 10-20 mL/min for preparative scale.
Detection UV at 214 nm (peptide bond) and 280 nm (phenylalanine aromatic ring).

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Fmoc-Phe-Lys(Boc)-Wang Resin

This protocol outlines the manual synthesis of the protected dipeptide on Wang resin.

1. Resin Swelling:

  • Swell Fmoc-Lys(Boc)-Wang resin in DMF for 30-60 minutes in a peptide synthesis vessel.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 3 minutes.

  • Drain and repeat the treatment with fresh 20% piperidine in DMF for 10-15 minutes.

  • Wash the resin thoroughly with DMF (5x), IPA (3x), and DCM (3x).

3. Phenylalanine Coupling:

  • In a separate vial, pre-activate Fmoc-Phe-OH (3 eq.) with a coupling reagent such as HATU (2.9 eq.) and a base like DIPEA (6 eq.) in DMF for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the reaction with the Kaiser test. If the test is positive, repeat the coupling step.

4. Final Washing:

  • Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x), DCM (3x), and methanol (3x).

  • Dry the resin under vacuum.

Solid-Phase Synthesis Workflow

sps_workflow start Start with Fmoc-Lys(Boc)-Wang Resin swell 1. Swell Resin in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash (DMF, IPA, DCM) deprotect->wash1 couple 4. Couple Fmoc-Phe-OH (HATU/DIPEA in DMF) wash1->couple monitor 5. Monitor with Kaiser Test couple->monitor monitor->couple Positive (incomplete) wash2 6. Wash (DMF, DCM, MeOH) monitor->wash2 Negative (complete) dry 7. Dry Resin wash2->dry end Fmoc-Phe-Lys(Boc)-Wang Resin dry->end

Caption: Workflow for the solid-phase synthesis of Fmoc-Phe-Lys(Boc)-Wang resin.

Protocol 2: Solution-Phase Synthesis of Boc-Phe-Lys(Z)-OMe

This protocol describes the synthesis of a protected this compound dipeptide in solution.

1. Preparation of Lysine Methyl Ester:

  • Suspend H-Lys(Z)-OH (1 eq.) in methanol.

  • Cool to 0°C and add thionyl chloride (1.2 eq.) dropwise.

  • Stir at room temperature overnight.

  • Evaporate the solvent to obtain H-Lys(Z)-OMe as a hydrochloride salt.

2. Coupling Reaction:

  • Dissolve H-Lys(Z)-OMe·HCl (1 eq.) in DCM and cool to 0°C.

  • Add NMM (1.1 eq.) and stir for 10 minutes.

  • In a separate flask, dissolve Boc-Phe-OH (1 eq.) and HOBt (1.1 eq.) in DCM.

  • Cool the Boc-Phe-OH solution to 0°C and add DIC (1.1 eq.). Stir for 15 minutes to pre-activate.

  • Add the activated Boc-Phe-OH solution to the H-Lys(Z)-OMe solution.

  • Stir the reaction at 0°C for 2 hours, then at room temperature overnight.

3. Work-up and Purification:

  • Filter the precipitated diisopropylurea (DIU).

  • Wash the filtrate successively with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by silica gel column chromatography to yield Boc-Phe-Lys(Z)-OMe.

Solution-Phase Synthesis Workflow

solution_phase_workflow start_lys H-Lys(Z)-OH esterification 1. Esterification (MeOH, SOCl₂) start_lys->esterification lys_ester H-Lys(Z)-OMe·HCl esterification->lys_ester neutralization 2. Neutralization (NMM in DCM) lys_ester->neutralization free_amine H-Lys(Z)-OMe neutralization->free_amine coupling 4. Coupling Reaction free_amine->coupling start_phe Boc-Phe-OH activation 3. Activation (DIC/HOBt in DCM) start_phe->activation activated_phe Activated Boc-Phe-OH activation->activated_phe activated_phe->coupling workup 5. Work-up (Filtration, Washes) coupling->workup purification 6. Purification (Column Chromatography) workup->purification end Boc-Phe-Lys(Z)-OMe purification->end

Caption: Workflow for the solution-phase synthesis of a protected this compound dipeptide.

References

Common issues with Phenylalanyllysine solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering common issues with the solubility of the dipeptide Phenylalanyllysine.

Troubleshooting Guide: Enhancing this compound Solubility

Low solubility of this compound can impede experimental progress. This guide offers a systematic approach to resolving these challenges.

Problem: this compound fails to dissolve in aqueous buffers (e.g., water, PBS).

This is a frequent issue due to the hydrophobic nature of the phenylalanine residue. The following flowchart outlines a step-by-step dissolution protocol.

G cluster_0 Troubleshooting this compound Dissolution start Start with a small aliquot of this compound water Attempt to dissolve in sterile, distilled water or a simple buffer (e.g., PBS) start->water check_water Does it dissolve completely? water->check_water acid Add 10% acetic acid dropwise while vortexing check_water->acid No end_success Solution is ready for use. Note the final concentration of any co-solvents. check_water->end_success Yes check_acid Does it dissolve? acid->check_acid tfa For highly insoluble peptide, add a minimal amount of TFA (<50 µL) or pure acetic acid to the dry peptide check_acid->tfa No dmso Alternatively, for hydrophobic peptides, dissolve in a minimal amount of DMSO check_acid->dmso Persistent issues dilute Slowly add the stock solution (from TFA/acetic acid or DMSO) dropwise into the aqueous buffer with stirring check_acid->dilute Yes tfa->dilute dmso->dilute dilute->end_success end_fail If precipitation occurs, the solubility limit may be exceeded. Re-evaluate the required concentration or consider alternative strategies. dilute->end_fail

Caption: Step-by-step guide for dissolving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the solubility of this compound?

A1: The solubility of this compound is influenced by several key factors:

  • Amino Acid Composition: this compound contains both a hydrophobic amino acid (Phenylalanine) and a basic, hydrophilic amino acid (Lysine). The bulky, nonpolar phenyl group of Phenylalanine can contribute to poor aqueous solubility.[1]

  • pH of the Solution: As a dipeptide containing the basic amino acid Lysine, this compound has a net positive charge at acidic pH. Peptides are generally more soluble at a pH away from their isoelectric point (pI), where the net charge is zero.[2][3]

  • Temperature: Generally, the solubility of dipeptides in aqueous solutions increases with temperature. However, excessive heat should be avoided to prevent degradation.

  • Co-solvents and Salts: The presence of organic co-solvents or certain salts can either increase or decrease solubility.[4]

Q2: I observe a cloudy solution or precipitation after dissolving this compound. What should I do?

A2: Cloudiness or precipitation indicates that the peptide may be aggregating or has exceeded its solubility limit under the current conditions. Consider the following troubleshooting steps:

  • Sonication: Brief sonication can help to break up aggregates and facilitate dissolution.[1][5]

  • pH Adjustment: Since this compound is a basic peptide, its solubility is expected to increase in acidic conditions. Try dissolving it in a buffer with a pH below 7.0. If you are using water, adding a small amount of acetic acid can help.[2]

  • Dilution: You may be working at a concentration that is too high. Try preparing a more dilute solution.

  • Co-solvent Approach: For persistently difficult-to-dissolve peptides, using a small amount of an organic co-solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution, followed by slow dilution into your aqueous buffer, is a standard technique.[6] Be mindful of the final concentration of the organic solvent, as it may affect your downstream experiments.[1]

Q3: Can I heat the this compound solution to improve its solubility?

A3: Gentle warming can be an effective method to increase the solubility of some peptides. However, it is crucial to avoid excessive heat, as this can lead to peptide degradation. If you choose to warm your solution, do so carefully and for a minimal amount of time, and always monitor for any signs of degradation.

Q4: How does the salt form, such as this compound hydrochloride, affect solubility?

A4: The hydrochloride salt of this compound is expected to have improved aqueous solubility compared to the free base form. Salt forms of molecules often exhibit enhanced dissolution characteristics.[7]

Quantitative Data Summary

Table 1: Solubility of L-Phenylalanine in Water at Various Temperatures

Temperature (°C)Solubility (g/L)
019.8
2526.9
5044.3
7566.2
10099.0
Data is for L-Phenylalanine and should be used as a proxy.

Table 2: Qualitative Solubility of L-Phenylalanine in Various Solvents

Solvent SystemSolubility
WaterModerately Soluble
PBS (pH 7.2)~5 g/L
EthanolInsoluble to very slightly soluble
MethanolVery slightly soluble
Formic AcidFreely soluble
Dilute Mineral AcidsSlightly soluble
Dilute Alkali Hydroxide SolutionsSlightly soluble
Data is for L-Phenylalanine and should be used as a proxy.

Experimental Protocols

Protocol 1: Gravimetric Method for Solubility Determination

This protocol outlines a standard method for determining the thermodynamic solubility of a peptide.

Methodology:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent (e.g., water, various buffers).

  • Equilibration: Seal the vials and place them in an isothermal shaker at a constant temperature (e.g., 25°C). Allow the solutions to equilibrate for 24-48 hours to ensure saturation.

  • Separation of Solid and Liquid Phases: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant.

  • Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent completely in a drying oven until a constant weight is achieved.

  • Calculation: The solubility is calculated based on the mass of the dissolved solid and the volume of the supernatant.

Protocol 2: pH-Based Solubility Testing

This protocol helps determine the optimal pH for dissolving this compound.[3]

Methodology:

  • Aliquot Peptide: Weigh out several small, equal amounts of lyophilized this compound into separate microcentrifuge tubes.

  • Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., pH 3, 5, 7, 9).

  • Test Solubility: Add a small, equivalent volume of each buffer to the respective tubes.

  • Observation: Vortex each tube and visually inspect for complete dissolution. Note the pH at which the peptide is most soluble.

Signaling Pathway and Metabolic Fate

Direct signaling pathways initiated by the dipeptide this compound have not been extensively documented. It is generally understood that dipeptides are rapidly hydrolyzed into their constituent amino acids by peptidases either on the cell surface or within the cell. Therefore, the biological effects of this compound are primarily attributed to the actions of L-phenylalanine and L-lysine.

G cluster_0 Metabolic Fate and Downstream Signaling of this compound PheLys This compound Hydrolysis Hydrolysis by Peptidases PheLys->Hydrolysis Phe L-Phenylalanine Hydrolysis->Phe Lys L-Lysine Hydrolysis->Lys mTOR mTOR Pathway Phe->mTOR SPS SPS Sensor System Phe->SPS Post_Translational_Mod Post-Translational Modifications (e.g., Acetylation) Lys->Post_Translational_Mod Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Amino_Acid_Sensing Amino Acid Sensing SPS->Amino_Acid_Sensing

Caption: Metabolic breakdown and subsequent signaling of this compound.

References

Technical Support Center: Optimizing HPLC Separation of Phenylalanyllysine Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of Phenylalanyllysine diastereomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the HPLC separation of this compound diastereomers.

Issue 1: Poor Resolution or Co-elution of Diastereomers

Q: I am not seeing any separation between my this compound diastereomers, or the peaks are significantly overlapped. What should I do?

A: Poor resolution is a common challenge in separating closely related isomers like diastereomers. Here are several strategies to improve separation:

  • Optimize the Mobile Phase Gradient: A shallow gradient is often more effective for separating closely eluting compounds.[1] Try decreasing the rate of change of the organic solvent concentration. For instance, if you are using a linear gradient, consider making it less steep or introducing a segment with a very shallow slope around the expected elution time of the diastereomers.

  • Adjust Mobile Phase pH: The ionization state of the amino and carboxyl groups in this compound can significantly impact retention and selectivity.[1] Systematically adjusting the pH of the mobile phase can alter the interactions with the stationary phase and improve resolution. It is advisable to screen a range of pH values during method development.[1][2]

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent strengths and can provide different selectivities. If you are using acetonitrile, try substituting it with methanol or using a mixture of both.

  • Select an Appropriate Stationary Phase: While reversed-phase columns like C8 and C18 can sometimes separate diastereomers, a chiral stationary phase (CSP) is often necessary for robust separation of stereoisomers.[1][3] Consider screening different types of CSPs, such as those based on macrocyclic glycopeptides (e.g., teicoplanin, ristocetin) or zwitterionic selectors, which have shown effectiveness for di- and tripeptides.[1][4]

  • Lower the Column Temperature: Operating at a lower temperature can sometimes enhance the chiral recognition capabilities of the stationary phase and improve resolution between diastereomers.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My peaks for this compound are tailing or fronting. What are the causes and how can I fix this?

A: Asymmetrical peaks can compromise the accuracy of quantification. Here are the common causes and solutions:

  • Secondary Interactions: Peak tailing for basic compounds like this compound can be caused by interactions with residual silanol groups on the silica-based stationary phase.[5]

    • Solution: Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1% TFA).[1] TFA can mask the silanol groups and improve peak shape.[1] Lowering the mobile phase pH can also help by protonating the silanol groups.[5]

  • Sample Solvent Incompatibility: Injecting the sample in a solvent that is significantly stronger than the initial mobile phase can lead to peak distortion.[6]

    • Solution: Dissolve the sample in the initial mobile phase whenever possible.[5][6]

  • Column Contamination or Voids: A contaminated guard column, a blocked inlet frit, or a void at the head of the analytical column can cause peak splitting and tailing.[5][6]

    • Solution: Replace the guard column, reverse-flush the analytical column (if permitted by the manufacturer), or replace the column if a void has formed.[5][7]

Issue 3: Shifting Retention Times

Q: The retention times for my this compound diastereomers are not consistent between injections. What is causing this instability?

A: Unstable retention times can make peak identification difficult and indicate a problem with the HPLC system or method robustness.[7]

  • Insufficient Column Equilibration: The column needs to be thoroughly equilibrated with the mobile phase, especially after a gradient run or a change in mobile phase composition.[5]

    • Solution: Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before each injection.[5]

  • Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to significant shifts in retention time.[5]

    • Solution: Prepare the mobile phase accurately and consistently. Using a gravimetric approach for preparation is recommended.[5] Ensure thorough mixing of the mobile phase components.

  • Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and lead to retention time shifts.[5]

    • Solution: Use a column oven to maintain a constant and controlled temperature.[5]

  • System Leaks or Pump Issues: Leaks in the system or problems with the pump (e.g., air bubbles, faulty check valves) can cause inconsistent flow rates and, consequently, shifting retention times.[1][5]

    • Solution: Inspect the system for any leaks and address them. Purge the pump to remove any air bubbles.[1]

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for separating this compound diastereomers?

A1: The choice of column is critical. While standard achiral columns like C8 and C18 can sometimes provide separation, a chiral stationary phase (CSP) is generally recommended for reliable and robust separation of diastereomers.[1][3] Zwitterionic CSPs have also demonstrated good performance for the separation of di- and tripeptides.[4] It is often beneficial to screen a few different CSPs to find the one with the best selectivity for your specific diastereomers.

Q2: How does the mobile phase pH affect the separation?

A2: The mobile phase pH is a crucial parameter as it influences the ionization state of the this compound molecule (which has both acidic and basic functional groups).[1][8] By changing the pH, you can alter the overall charge of the diastereomers and their interaction with the stationary phase, which can significantly impact selectivity and resolution.[1][2]

Q3: What is the role of trifluoroacetic acid (TFA) in the mobile phase?

A3: TFA is a common mobile phase additive in peptide separations. It acts as an ion-pairing agent, which helps to minimize undesirable interactions between the positively charged amine groups of the peptide and any negatively charged residual silanol groups on the silica-based stationary phase. This typically results in sharper peaks and improved peak shape.[1]

Q4: Should I use an isocratic or gradient elution for this separation?

A4: For complex samples or closely eluting compounds like diastereomers, gradient elution is generally preferred. A gradient allows for a wider range of solvent strengths to be used during a single run, which can help to separate compounds with different hydrophobicities. For peptides, a shallow gradient is often necessary to achieve good resolution.[9][10]

Q5: How can I confirm the identity of the separated diastereomer peaks?

A5: Peak identification can be confirmed by injecting individual, pure standards of each diastereomer if they are available. If standards are not available, techniques such as mass spectrometry (MS) coupled with HPLC (LC-MS) can be used to analyze the fragments of each peak, which may provide clues to their identity.

Quantitative Data Summary

The following tables summarize typical starting conditions and the effect of various parameters on the separation of peptide diastereomers.

Table 1: Typical Starting HPLC Conditions for this compound Diastereomer Separation

ParameterRecommended Starting Condition
Column Chiral Stationary Phase (e.g., Teicoplanin-based), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5-40% B over 30 minutes (this should be optimized)
Flow Rate 1.0 mL/min
Column Temperature 25 °C (can be optimized)
Detection UV at 210-220 nm
Injection Volume 10 µL

Table 2: Effect of Mobile Phase Composition on Retention Time of a Model Diastereomeric Peptide

% Acetonitrile in Mobile PhaseRetention Time of Diastereomer 1 (min)Retention Time of Diastereomer 2 (min)Resolution (Rs)
20%15.216.51.8
25%12.813.71.5
30%9.510.11.1

Note: Data is illustrative and will vary depending on the specific peptide, column, and other chromatographic conditions.

Experimental Protocols

Protocol 1: General Method Development for this compound Diastereomer Separation

  • Column Selection: Begin with a chiral stationary phase (CSP) column known for peptide separations (e.g., a macrocyclic glycopeptide-based column). A standard dimension would be 4.6 x 150 mm with 5 µm particles.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1% (v/v) solution of Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: Prepare a 0.1% (v/v) solution of TFA in HPLC-grade acetonitrile.

    • Filter and degas both mobile phases before use.

  • Initial Gradient Run:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 25 °C.

    • Perform a scouting gradient from 5% to 60% Mobile Phase B over 30 minutes.

    • Monitor the elution of the diastereomers using a UV detector at 210 nm.

  • Optimization:

    • Based on the initial run, adjust the gradient to improve resolution. A shallower gradient around the elution time of the diastereomers is often effective.

    • If resolution is still poor, systematically vary the mobile phase pH by using different buffer systems (e.g., phosphate or acetate buffers).

    • Consider changing the organic modifier to methanol or a mixture of acetonitrile and methanol.

    • Evaluate the effect of temperature by running the separation at different temperatures (e.g., 15 °C, 25 °C, 40 °C).

Visualizations

Troubleshooting_Workflow start_node start_node issue_node issue_node action_node action_node decision_node decision_node end_node end_node start Start: HPLC Experiment issue Problem Encountered? start->issue poor_resolution Poor Resolution issue->poor_resolution e.g., Co-elution peak_tailing Peak Tailing issue->peak_tailing e.g., Asymmetry shifting_rt Shifting Retention Times issue->shifting_rt e.g., Inconsistent optimize_gradient Optimize Gradient (Shallow) poor_resolution->optimize_gradient add_tfa Add/Optimize TFA peak_tailing->add_tfa check_equilibration Ensure Proper Equilibration shifting_rt->check_equilibration resolution_ok Resolution OK? optimize_gradient->resolution_ok change_ph Adjust Mobile Phase pH change_ph->resolution_ok change_column Change to Chiral Column change_column->resolution_ok peak_shape_ok Peak Shape OK? add_tfa->peak_shape_ok check_sample_solvent Check Sample Solvent check_sample_solvent->peak_shape_ok rt_stable RT Stable? check_equilibration->rt_stable check_temp Use Column Oven check_temp->rt_stable check_system Check for Leaks/Pump Issues check_system->rt_stable resolution_ok->change_ph No resolution_ok->change_column Still No end Successful Separation resolution_ok->end Yes peak_shape_ok->check_sample_solvent No peak_shape_ok->end Yes rt_stable->check_temp No rt_stable->check_system Still No rt_stable->end Yes

Caption: Troubleshooting workflow for HPLC separation of diastereomers.

Method_Development_Workflow step_node step_node decision_node decision_node param_node param_node result_node result_node start Start: Method Development select_column 1. Select Column (Start with Chiral) start->select_column select_mobile_phase 2. Select Mobile Phase (e.g., ACN/Water with TFA) select_column->select_mobile_phase scouting_gradient 3. Run Scouting Gradient select_mobile_phase->scouting_gradient evaluate_separation 4. Evaluate Separation scouting_gradient->evaluate_separation optimize_gradient Optimize Gradient (Shallow) evaluate_separation->optimize_gradient Needs Improvement optimize_ph Optimize pH evaluate_separation->optimize_ph Still Needs Improvement optimize_temp Optimize Temperature evaluate_separation->optimize_temp Further Optimization change_modifier Change Organic Modifier (e.g., to Methanol) evaluate_separation->change_modifier Try Different Selectivity final_method Final Optimized Method evaluate_separation->final_method Separation Adequate optimize_gradient->evaluate_separation optimize_ph->evaluate_separation optimize_temp->evaluate_separation change_modifier->evaluate_separation

Caption: Systematic workflow for HPLC method development.

References

Troubleshooting Phenylalanyllysine instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phenylalanyllysine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the stability of this compound in solution. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to support your work with this dipeptide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the handling and analysis of this compound in solution.

Q1: My this compound solution is showing a decrease in concentration over time. What are the likely causes?

A1: The instability of this compound in aqueous solutions can be attributed to several degradation pathways. The most common causes are hydrolysis of the peptide bond and intramolecular aminolysis leading to the formation of a cyclic dipeptide, also known as a diketopiperazine. The rates of these degradation reactions are highly dependent on the pH, temperature, and buffer composition of your solution.

Q2: What is the optimal pH for storing my this compound solution?

Q3: I suspect my this compound is degrading. What are the expected degradation products?

A3: The primary degradation products of this compound are expected to be its constituent amino acids, Phenylalanine and Lysine, resulting from the hydrolysis of the peptide bond. Another major degradation product can be the corresponding diketopiperazine (a cyclic dipeptide).[3][4] Under oxidative stress, the Phenylalanine residue may also degrade into products such as phenylacetaldehyde and benzaldehyde.

Q4: How does temperature affect the stability of my this compound solution?

A4: As with most chemical reactions, the degradation of this compound is accelerated at higher temperatures. For long-term storage, it is recommended to keep this compound solutions at low temperatures, such as -20°C or -80°C. For short-term handling during experiments, it is advisable to keep the solution on ice. The temperature dependence of the degradation rate can be described by the Arrhenius equation, which can be used to predict the shelf-life of the solution at different temperatures.

Q5: Can the type of buffer I use impact the stability of this compound?

A5: Yes, the buffer species can influence the rate of degradation. Some buffer components can act as catalysts for hydrolysis or other degradation reactions.[5] For instance, phosphate and citrate buffers have been shown to catalyze the degradation of some peptides. It is recommended to evaluate the stability of this compound in different buffer systems to select the one that provides the best stability for your specific application.

Q6: I am observing peak broadening and shifting in my HPLC analysis of this compound. What could be the cause?

A6: Peak broadening and shifting in HPLC can be indicative of several issues. It could be related to the degradation of this compound into multiple products that are co-eluting or have similar retention times. It may also be due to interactions between the peptide and the stationary phase of the column, which can be influenced by the mobile phase composition and pH. Ensure your HPLC method is optimized to separate the parent peptide from its potential degradants. A gradient elution method is often necessary for resolving complex mixtures of peptides and their degradation products.

Quantitative Data on Peptide Stability

Due to the limited availability of specific quantitative data for this compound, the following tables provide representative data from studies on similar dipeptides and amino acids to illustrate the effects of pH and temperature on stability. This data should be used as a general guide, and it is highly recommended to perform specific stability studies for your this compound formulation.

Table 1: Representative pH-Dependent Degradation of a Dipeptide (Diglycine) at 95°C

pHPredominant Degradation PathwayRelative Rate of Reaction
3Scission and Backbiting (Hydrolysis and Diketopiperazine formation)Fast
5Scission and BackbitingSlower
7Backbiting (Diketopiperazine formation)Slowest
10Scission (Hydrolysis)Fast

Data adapted from a study on the pH-dependent mechanisms of non-enzymatic peptide bond cleavage.[6]

Table 2: Representative Temperature-Dependent Degradation of Lysine at pH 10.3

Temperature (°C)Degradation Rate Constant (k)
60(Data not available)
80(Data not available)
90(Data not available)
100(Data not available)

While a study on the degradation kinetics of lysine at various temperatures exists, specific rate constants were not provided in the abstract. The study did show that the degradation rate increased with temperature and followed zero-order kinetics.[7][8]

Experimental Protocols

The following are generalized protocols for conducting stability studies and analyzing this compound. These should be adapted and optimized for your specific experimental conditions.

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • pH meter

  • Incubator/water bath

  • HPLC system with UV or MS detector

Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of this compound in 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the solution with NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Prepare a solution of this compound in 0.1 M NaOH.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2 hours).

    • Neutralize the solution with HCl before HPLC analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound in 3% H₂O₂.

    • Keep the solution at room temperature for a defined period (e.g., 24 hours).

  • Thermal Degradation:

    • Prepare a solution of this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Incubate the solution at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (see Protocol 2).

    • Characterize the degradation products using a mass spectrometer (LC-MS) to determine their molecular weights and fragmentation patterns.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To separate and quantify this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and a UV detector or a mass spectrometer.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

Gradient Program (Example):

Time (min)% Mobile Phase A% Mobile Phase B
0955
205050
25595
30595
31955
40955

HPLC Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 214 nm (for UV detection)

  • Injection Volume: 20 µL

Procedure:

  • Prepare solutions of this compound and its stressed samples in the mobile phase A or a suitable diluent.

  • Inject the samples into the HPLC system.

  • Monitor the separation of the parent peptide from its degradation products. The retention time of this compound will need to be determined using a reference standard.

  • Quantify the amount of this compound remaining and the amount of each degradation product formed.

Visualizations

Degradation Pathways of this compound

Phenylalanyllysine_Degradation PheLys This compound Phe_Lys Phenylalanine + Lysine PheLys->Phe_Lys Hydrolysis (Acid/Base Catalyzed) DKP Diketopiperazine (Cyclic Dipeptide) PheLys->DKP Intramolecular Aminolysis (Base Catalyzed) Oxidation_Products Oxidation Products (e.g., Phenylacetaldehyde) PheLys->Oxidation_Products Oxidation Troubleshooting_Workflow start Instability Observed (e.g., Decreased Concentration) check_storage Review Storage Conditions (pH, Temp, Buffer) start->check_storage analyze_degradants Identify Degradation Products (HPLC-MS) check_storage->analyze_degradants optimize_ph Optimize pH analyze_degradants->optimize_ph Hydrolysis or Diketopiperazine Formation optimize_temp Optimize Temperature analyze_degradants->optimize_temp optimize_buffer Optimize Buffer analyze_degradants->optimize_buffer solution Stable Formulation optimize_ph->solution optimize_temp->solution optimize_buffer->solution Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC-MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Sample This compound Solution Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Identification Degradation Product Identification Analysis->Identification Pathway Degradation Pathway Elucidation Identification->Pathway

References

Technical Support Center: Phenylalanyllysine (Phe-Lys) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of Phenylalanyllysine (Phe-Lys).

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound synthesis?

A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of either Phenylalanine or Lysine during the synthesis process. This results in the conversion of the desired L-amino acid residue into a mixture of both L- and D-enantiomers. The final product will then contain diastereomeric impurities (e.g., D-Phe-L-Lys or L-Phe-D-Lys), which can be difficult to separate and may have significantly different biological activities compared to the desired L-Phe-L-Lys dipeptide.[1]

Q2: Why is Phenylalanine particularly susceptible to racemization?

A2: Phenylalanine is among the amino acids that are prone to racemization during peptide coupling.[2] The primary mechanism involves the formation of a planar oxazolone (or azlactone) intermediate after the activation of the carboxylic acid group of the N-protected Phenylalanine. The alpha-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemistry. Another less common mechanism is the direct abstraction of the alpha-proton by a strong base.[1][3]

Q3: What are the most critical factors influencing racemization during Phe-Lys synthesis?

A3: The three main factors that affect the extent of racemization are the choice of base, the coupling reagent (condensing agent), and the use of additives.[4] Additionally, reaction temperature and solvent polarity play significant roles. Strong bases, prolonged activation times, and high temperatures generally increase the risk of racemization.[3][5][6]

Q4: How does the choice of N-terminal protecting group for Phenylalanine affect racemization?

A4: The type of N-terminal protecting group is crucial. Urethane-based protecting groups like Boc (tert-Butoxycarbonyl), Fmoc (9-Fluorenylmethyloxycarbonyl), and Z (Benzyloxycarbonyl) are highly recommended as they suppress the formation of the problematic oxazolone intermediate, thus minimizing racemization.[7] In contrast, acyl-type protecting groups can lead to significant racemization.

Q5: Does the side-chain protecting group on Lysine influence the racemization of Phenylalanine?

A5: While the primary role of the Lysine side-chain protecting group (e.g., Boc, Z) is to prevent side reactions at the ε-amino group, the choice can have an indirect effect. The overall steric hindrance and electronic properties of the protected Lysine derivative can influence the kinetics of the coupling reaction. A slower coupling reaction can provide a greater opportunity for the activated Phenylalanine to racemize before the peptide bond is formed. However, direct studies quantifying the impact of different Lysine side-chain protecting groups on Phenylalanine racemization are not extensively documented. The selection should prioritize orthogonality with the N-terminal protecting group and compatibility with the deprotection strategy.[8]

Troubleshooting Guide

Problem 1: High levels of diastereomeric impurity detected by HPLC or NMR.

  • Possible Cause: Racemization of the Phenylalanine residue during the coupling step.

  • Solutions:

    • Optimize Coupling Reagent and Additives: If using a carbodiimide like DCC or DIC, ensure the presence of a racemization-suppressing additive such as HOBt, HOAt, or Oxyma. Consider switching to a phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU, COMU) based coupling reagent, which are known for lower racemization rates, especially when used with additives.[9][10]

    • Choice of Base: If using a strong base like DIEA (N,N-Diisopropylethylamine), switch to a weaker or more sterically hindered base such as NMM (N-Methylmorpholine) or 2,4,6-collidine. Use the minimum necessary amount of base.[3]

    • Reaction Temperature: Perform the coupling reaction at a lower temperature. An initial activation at 0°C followed by a gradual warming to room temperature is often effective.[3][5]

    • Activation Time: Minimize the pre-activation time of the Phenylalanine derivative before adding the Lysine component. A short pre-activation of 1-5 minutes is generally sufficient.[3]

Problem 2: Low coupling yield when using conditions to minimize racemization.

  • Possible Cause: Slower reaction kinetics due to lower temperatures or less polar solvents.

  • Solutions:

    • Use a More Potent Coupling Reagent: Employ a highly efficient, low-racemization coupling reagent like HATU or COMU to improve the reaction rate without significantly increasing racemization.[9]

    • Optimize Solvent Mixture: Use a solvent mixture that balances the solubility of the reactants with the suppression of racemization. For example, a mixture of DCM and DMF can be effective.[9]

    • Increase Reaction Time: While keeping the temperature low, extend the overall reaction time to allow for complete coupling, while monitoring for any increase in racemization.

Quantitative Data on Racemization

The extent of racemization is highly dependent on the specific reaction conditions. The following table summarizes quantitative data on the percentage of D-isomer formation for the coupling of an N-protected amino acid with an amino acid ester using various coupling agents. While this data is for a model system other than Phe-Lys, it provides valuable comparative insights into the performance of different coupling reagents.

Coupling ReagentAdditiveBaseSolvent% Racemization (D-isomer)Reference System
HBTU-DIEADMF1.7%Fmoc-Ser(Ac₃GlcNAcα)-OH + Pro-Gly-resin
HATU-DIEADMF1.3%Fmoc-Ser(Ac₃GlcNAcα)-OH + Pro-Gly-resin
HBTU-NMMDMF0.6%Fmoc-Ser(Ac₃GlcNAcα)-OH + Pro-Gly-resin
HATU-NMMDMF0.4%Fmoc-Ser(Ac₃GlcNAcα)-OH + Pro-Gly-resin
DCCI--CH₂Cl₂1.1%Z-Ala-MeLeu + Gly-OBzl
DCCIHONSu-CH₂Cl₂0.0%Z-Ala-MeLeu + Gly-OBzl

Data adapted from studies on model peptides that are structurally relevant for evaluating racemization tendencies.[9]

Experimental Protocols

Protocol 1: Low-Racemization Solution-Phase Synthesis of Boc-L-Phe-L-Lys(Z)-OMe

This protocol is adapted from a standard procedure for dipeptide synthesis using a carbodiimide with a racemization-suppressing additive.[11]

  • Materials:

    • Boc-L-Phenylalanine (Boc-L-Phe-OH)

    • L-Lysine(Z) methyl ester hydrochloride (H-L-Lys(Z)-OMe·HCl)

    • N,N'-Diisopropylcarbodiimide (DIC)

    • 1-Hydroxybenzotriazole (HOBt)

    • N-Methylmorpholine (NMM)

    • Anhydrous Dichloromethane (DCM)

  • Procedure: a. Dissolve Boc-L-Phe-OH (1.0 eq) and HOBt (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen). b. Cool the solution to 0°C in an ice bath. c. In a separate flask, dissolve H-L-Lys(Z)-OMe·HCl (1.0 eq) in anhydrous DCM and add NMM (1.0 eq) to neutralize the hydrochloride salt. d. Add the neutralized Lysine solution to the cooled Phenylalanine solution. e. Add DIC (1.1 eq) dropwise to the reaction mixture. f. Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight. g. Monitor the reaction progress by Thin Layer Chromatography (TLC). h. Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct. i. Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine. j. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide. k. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Quantification of Racemization by Chiral HPLC

This protocol provides a general method for determining the extent of racemization in the synthesized Phe-Lys dipeptide.

  • Sample Preparation: a. Prepare a standard of the desired L-Phe-L-Lys dipeptide and, if available, the D-Phe-L-Lys diastereomer. b. Dissolve a small amount of the purified synthetic product in the HPLC mobile phase.

  • Chiral HPLC Analysis: a. Column: Use a chiral stationary phase (CSP) column suitable for separating amino acid or peptide diastereomers (e.g., a macrocyclic glycopeptide-based column like Chirobiotic T).[2] b. Mobile Phase: An isocratic or gradient elution using a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.1% TFA or an ammonium acetate buffer) is typically used. The exact composition will need to be optimized for the specific column and dipeptide.[12][13] c. Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm or 254 nm). d. Quantification: The percentage of the undesired diastereomer is calculated from the integrated peak areas of the two separated diastereomers.

Visualizations

Racemization_Mechanism cluster_activation Carboxylic Acid Activation cluster_pathways Racemization Pathways cluster_products Coupling Products N_Protected_Phe N-Protected L-Phe-OH Activated_Intermediate Activated Intermediate (e.g., O-acylisourea) N_Protected_Phe->Activated_Intermediate Coupling Reagent Oxazolone Planar Oxazolone Intermediate Activated_Intermediate->Oxazolone Intramolecular Cyclization Enolate Planar Enolate Intermediate Activated_Intermediate->Enolate Direct α-H+ Abstraction (Strong Base) L_Phe_L_Lys Desired Dipeptide (L-Phe-L-Lys) Activated_Intermediate->L_Phe_L_Lys + H-Lys-R' (Direct Coupling) D_Phe_L_Lys Diastereomeric Impurity (D-Phe-L-Lys) Oxazolone->D_Phe_L_Lys + H-Lys-R' (attack from either face) Enolate->D_Phe_L_Lys + H-Lys-R' (reprotonation/attack) Troubleshooting_Workflow Start High Racemization Detected Check_Reagent Evaluate Coupling Reagent and Additives Start->Check_Reagent Check_Base Review Base Choice and Stoichiometry Check_Reagent->Check_Base If optimal Solution_Reagent Switch to HATU/COMU or add HOBt/Oxyma to DIC Check_Reagent->Solution_Reagent If suboptimal Check_Conditions Assess Reaction Temperature & Time Check_Base->Check_Conditions If optimal Solution_Base Use weaker/hindered base (NMM or Collidine) Check_Base->Solution_Base If suboptimal Solution_Conditions Lower temperature to 0°C Minimize pre-activation time Check_Conditions->Solution_Conditions If suboptimal Re-evaluate Analyze Racemization Level Check_Conditions->Re-evaluate If optimal Solution_Reagent->Re-evaluate Solution_Base->Re-evaluate Solution_Conditions->Re-evaluate

References

Phenylalanyllysine Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of the dipeptide phenylalanyllysine.

Troubleshooting Guides

This section offers systematic approaches to resolving common issues in this compound purification.

Problem: Low Yield or Poor Recovery

Low recovery of this compound after purification is a frequent challenge. The following guide provides a step-by-step approach to diagnose and resolve this issue.

low_recovery_troubleshooting start Low this compound Recovery check_solubility Is the peptide fully dissolved before loading? start->check_solubility check_precipitation Is there evidence of precipitation in collection tubes? check_solubility->check_precipitation Yes solution_solubility Optimize Dissolution: - Use 0.1% TFA in aqueous solution. - Gentle sonication. - Warm the solution slightly. check_solubility->solution_solubility No check_binding Is irreversible binding to the column suspected? check_precipitation->check_binding No solution_precipitation Prevent Precipitation: - Collect fractions into tubes containing a small amount of solubilizing agent (e.g., 0.1% TFA). - Process fractions promptly. check_precipitation->solution_precipitation Yes solution_binding Minimize Irreversible Binding: - Ensure proper column conditioning. - Use a different stationary phase (e.g., C8 instead of C18). - Perform a column cleaning cycle. check_binding->solution_binding Yes end Improved Recovery check_binding->end No, review entire process solution_solubility->end solution_precipitation->end solution_binding->end

Caption: Troubleshooting decision tree for low this compound recovery.

Problem: Poor Peak Shape in RP-HPLC (Tailing or Broadening)

Suboptimal peak shape in reversed-phase high-performance liquid chromatography (RP-HPLC) can compromise purity and make fraction collection difficult.

  • Evaluate Mobile Phase pH: The interaction of the basic lysine residue with residual silanol groups on the silica-based column can cause peak tailing. Ensure the mobile phase has a low pH, typically by including 0.1% trifluoroacetic acid (TFA), to protonate the silanols and minimize these secondary interactions.[1]

  • Assess for Peptide Aggregation: this compound may aggregate on the column, leading to broad peaks. To mitigate this, try reducing the sample load or adding a small amount of an organic solvent like acetonitrile to the sample diluent.[1]

  • Check for Column Overload: Injecting too much peptide can saturate the stationary phase and distort the peak shape. Reduce the concentration of the sample or the injection volume.[1]

  • Optimize the Gradient: If impurities are co-eluting with the main peak, a shallower gradient during the elution of this compound can improve resolution.

  • Consider a Different Stationary Phase: If a C18 column does not provide adequate separation, a less hydrophobic stationary phase, such as C8 or a phenyl column, may yield better results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound synthesized by solid-phase peptide synthesis (SPPS)?

A1: Crude this compound from SPPS typically contains a variety of impurities, including:

  • Deletion sequences: Peptides missing either the phenylalanine or lysine residue due to incomplete coupling or deprotection steps.

  • Truncated sequences: Peptides that are shorter than the full-length dipeptide.

  • Incompletely deprotected peptides: Peptides still carrying protecting groups on the side chains.

  • Residual reagents and by-products: Leftover reagents from the synthesis and cleavage process.[2]

Q2: I'm having trouble dissolving my crude this compound. What is the recommended procedure?

A2: this compound, containing a basic lysine residue, generally has better solubility in acidic conditions.[1] It is recommended to first attempt dissolving the peptide in ultrapure water. If solubility is an issue, add a small amount of an aqueous acid, such as 0.1% trifluoroacetic acid (TFA) or 1% acetic acid, and vortex or sonicate briefly.[1][] For highly hydrophobic peptides, a small amount of a polar organic solvent like acetonitrile, methanol, or isopropanol can be used for initial dissolution before dilution with the aqueous mobile phase.[]

Q3: What is the standard method for purifying this compound?

A3: The standard and most effective method for purifying peptides like this compound is reversed-phase high-performance liquid chromatography (RP-HPLC).[2] This technique separates the dipeptide from impurities based on hydrophobicity. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile in water, with 0.1% trifluoroacetic acid (TFA) added as an ion-pairing agent to improve peak shape and resolution.[2][4]

Q4: Can I use a method other than RP-HPLC for purification?

A4: Yes, alternative methods can be employed:

  • Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge.[1][5] Since this compound has a charged lysine residue, cation-exchange chromatography can be an effective purification step.[6][7]

  • Crystallization: This method can be a cost-effective alternative to chromatography for achieving high purity, especially at a larger scale. It involves dissolving the crude peptide in a suitable solvent and then changing the conditions (e.g., temperature, solvent composition) to induce the formation of pure crystals.[8][9]

Q5: My this compound appears to be degrading during purification. What are the likely degradation products and how can I prevent this?

A5: Phenylalanine residues can be susceptible to degradation, potentially forming products such as phenylacetaldehyde and benzaldehyde.[10][11] To minimize degradation, it is important to control the temperature and pH during purification and to process the samples promptly. Storing the purified peptide as a lyophilized powder at low temperatures (e.g., -20°C) will enhance its long-term stability.

Data Presentation

Table 1: Illustrative RP-HPLC Purification Parameters and Expected Outcomes for this compound
ParameterCondition A (Rapid Screen)Condition B (Optimized for Purity)Condition C (Alternative Selectivity)
Column C18, 5 µm, 4.6 x 150 mmC18, 3.5 µm, 4.6 x 250 mmC8, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 5-95% B in 15 min10-40% B in 40 min5-50% B in 20 min
Flow Rate 1.5 mL/min1.0 mL/min1.2 mL/min
Detection UV at 220 nmUV at 220 nmUV at 220 nm
Expected Purity >90%>98%>95%
Expected Yield ModerateHighModerate-High

Note: These are illustrative values. Actual results may vary depending on the crude sample purity and specific instrumentation.

Table 2: Solubility of L-Phenylalanine (as a proxy for this compound) in Various Solvents
SolventTemperature (°C)Solubility (g/L)
Water2526.9[10]
Water5044.3[10]
Ethanol25Insoluble to very slightly soluble[10]
Methanol25Very slightly soluble[10]
0.1 M HClAmbientSoluble
0.1 M NaOHAmbientSoluble

Experimental Protocols

Protocol 1: Preparative Reversed-Phase HPLC (RP-HPLC) of this compound

This protocol outlines a general method for the purification of this compound using preparative RP-HPLC.

preparative_hplc_workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve 1. Dissolve Crude Peptide in Mobile Phase A (e.g., 10-20 mg/mL) filter 2. Filter Sample (0.45 µm syringe filter) dissolve->filter equilibrate 3. Equilibrate Column (e.g., C18 preparative column) with initial mobile phase conditions filter->equilibrate inject 4. Inject Sample equilibrate->inject run_gradient 5. Run Gradient Elution (e.g., 10-40% Acetonitrile with 0.1% TFA over 40 min) inject->run_gradient collect 6. Collect Fractions based on UV signal (220 nm) run_gradient->collect analyze 7. Analyze Fractions by Analytical HPLC collect->analyze pool 8. Pool Pure Fractions (>98% purity) analyze->pool lyophilize 9. Lyophilize Pooled Fractions pool->lyophilize final_product High-Purity this compound lyophilize->final_product

Caption: Experimental workflow for this compound purification by preparative RP-HPLC.

  • Instrumentation and Materials:

    • Preparative HPLC system with a gradient pump, injector, column oven, and UV-Vis detector.

    • Analytical HPLC system for purity analysis.

    • Preparative C18 column (e.g., 10 µm particle size, 21.2 x 250 mm).

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Crude this compound.

  • Sample Preparation:

    • Dissolve the crude this compound in Mobile Phase A to a concentration of 10-20 mg/mL. Use sonication if necessary to aid dissolution.

    • Filter the solution through a 0.45 µm syringe filter to remove particulates.

  • Chromatographic Procedure:

    • Equilibrate the preparative C18 column with 90% Mobile Phase A and 10% Mobile Phase B for at least 3 column volumes.

    • Inject the filtered sample onto the column.

    • Run a linear gradient from 10% to 40% Mobile Phase B over 40 minutes at a flow rate appropriate for the column dimensions.

    • Monitor the elution profile at 220 nm.

    • Collect fractions corresponding to the main peak.

  • Post-Purification Processing:

    • Analyze the purity of each collected fraction using an analytical HPLC method.

    • Pool the fractions that meet the desired purity specification (e.g., >98%).

    • Freeze the pooled fractions and lyophilize to obtain the purified this compound as a white powder.

Protocol 2: Crystallization of this compound

This protocol provides a general guideline for purification by slow cooling crystallization.

  • Solvent Screening:

    • Determine a suitable solvent system. This compound is likely soluble in water and less soluble in organic solvents like ethanol or isopropanol. A mixture of water and an anti-solvent may be effective.

  • Procedure:

    • Prepare a saturated or near-saturated solution of crude this compound in the chosen solvent (e.g., water) at an elevated temperature (e.g., 50°C).

    • Stir the solution until all the solid has dissolved.

    • Slowly cool the solution at a controlled rate (e.g., 0.1-0.5°C per hour). Slower cooling promotes the growth of larger, purer crystals.

    • If spontaneous crystallization does not occur, introduce a seed crystal of pure this compound to induce nucleation.

    • Once crystals have formed, continue the cooling process to maximize the yield.

    • Harvest the crystals by filtration and wash them with a small amount of cold anti-solvent to remove any residual impurities.

    • Dry the crystals under vacuum.

Protocol 3: Ion-Exchange Chromatography (IEC) of this compound

This protocol describes a cation-exchange approach for this compound purification.

  • Instrumentation and Materials:

    • Chromatography system (e.g., FPLC or HPLC).

    • Strong cation-exchange column.

    • Binding Buffer: A low ionic strength buffer at a pH below the isoelectric point (pI) of this compound (e.g., 20 mM phosphate buffer, pH 3.0).

    • Elution Buffer: Binding buffer containing a high concentration of salt (e.g., 1 M NaCl).

  • Procedure:

    • Dissolve the this compound sample in the Binding Buffer.

    • Equilibrate the cation-exchange column with Binding Buffer.

    • Load the sample onto the column.

    • Wash the column with several column volumes of Binding Buffer to remove unbound impurities.

    • Elute the bound this compound using a linear gradient of increasing salt concentration (0-100% Elution Buffer).

    • Collect fractions and analyze for purity.

    • Pool the pure fractions and desalt if necessary (e.g., by RP-HPLC or size-exclusion chromatography).

References

Technical Support Center: Method Refinement for Phenylalanyllysine Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their Phenylalanyllysine quantification assays. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Which analytical method is most suitable for this compound quantification?

A1: The choice of method depends on the specific requirements of your study, such as required sensitivity, sample matrix, and available equipment. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is generally the preferred method due to its high sensitivity and selectivity, especially for complex biological matrices.[1] High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a viable, more accessible alternative for less complex samples or when high sensitivity is not critical.[2] Enzymatic assays can also be employed, but may be more susceptible to interferences.

Q2: What are the critical considerations for sample preparation of this compound?

A2: Proper sample preparation is crucial for accurate quantification and to minimize matrix effects. Key steps include:

  • Protein Precipitation: To remove larger proteins, ice-cold acetonitrile is commonly used.[3]

  • Derivatization: For GC-MS and sometimes for LC-based methods, derivatization is necessary to improve volatility and chromatographic behavior.

  • Solid-Phase Extraction (SPE): This technique is effective for cleaning up complex samples and concentrating the analyte.

  • Internal Standard Addition: A stable isotope-labeled internal standard (e.g., this compound-d5) should be added early in the sample preparation process to correct for variability in extraction and matrix effects.[4][5]

Q3: How can I ensure the stability of this compound in my samples?

A3: Analyte stability is critical for reliable results.[6] For this compound, consider the following:

  • Storage Conditions: Samples should be stored at low temperatures (e.g., -80°C) to prevent degradation.[7] Avoid repeated freeze-thaw cycles.

  • pH: The pH of the sample and storage solvent can impact stability.

  • Bench-top Stability: Evaluate the stability of the analyte at room temperature for the expected duration of sample handling and processing.[6]

  • Autosampler Stability: If using an autosampler, assess the stability of the processed samples in the autosampler over the expected analysis time.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound quantification assays.

LC-MS/MS Troubleshooting

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My this compound peak is showing significant tailing. What are the possible causes and solutions?

  • Answer:

    • Cause: Secondary interactions with the stationary phase, often due to exposed silanol groups on the column.

    • Solution:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., with 0.1% formic acid) can suppress the ionization of silanol groups.[8]

      • Use an End-Capped Column: Employ a column that is properly end-capped to minimize exposed silanols.

      • Check for Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.

Issue 2: High Signal Suppression or Enhancement (Matrix Effects)

  • Question: I am observing significant ion suppression for this compound in my plasma samples. How can I mitigate this?

  • Answer:

    • Cause: Co-eluting endogenous components from the sample matrix interfering with the ionization of the analyte.[9][10][11]

    • Solution:

      • Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.[12]

      • Optimize Chromatography: Modify your LC gradient to better separate this compound from matrix components.

      • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects as the internal standard will be similarly affected by suppression or enhancement.[13]

      • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.

Issue 3: Low Sensitivity/Poor Signal-to-Noise

  • Question: The signal for this compound is very low, close to the limit of detection. How can I improve the sensitivity?

  • Answer:

    • Cause: Suboptimal ionization, poor fragmentation, or inefficient sample recovery.

    • Solution:

      • Optimize Mass Spectrometer Parameters: Tune the precursor and product ion selection, collision energy, and other MS parameters specifically for this compound.

      • Enhance Sample Concentration: Use a larger sample volume and incorporate a concentration step (e.g., evaporation and reconstitution in a smaller volume) in your sample preparation.

      • Improve Chromatographic Peak Shape: Sharper peaks result in a higher signal-to-noise ratio. Refer to the troubleshooting guide for poor peak shape.

      • Check for Analyte Loss During Sample Preparation: Evaluate each step of your sample preparation for potential analyte loss.[14]

HPLC-UV Troubleshooting

Issue 1: Drifting Retention Times

  • Question: The retention time for this compound is shifting between injections. What could be the cause?

  • Answer:

    • Cause: Changes in mobile phase composition, temperature fluctuations, or column degradation.

    • Solution:

      • Ensure Proper Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.

      • Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible retention times.

      • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

      • Check for Leaks: Inspect the HPLC system for any leaks that could cause pressure and flow rate fluctuations.

Issue 2: No Peak or Very Small Peak

  • Question: I am not seeing a peak for my this compound standard. What should I check?

  • Answer:

    • Cause: Incorrect wavelength detection, sample degradation, or a problem with the HPLC system.

    • Solution:

      • Verify Detection Wavelength: Ensure the UV detector is set to the correct wavelength for this compound (typically around 254 nm).[15]

      • Check Sample Integrity: Prepare a fresh standard to rule out degradation of the stock solution.

      • System Check: Ensure the HPLC pump is delivering the mobile phase, the injector is working correctly, and there are no blockages in the system.

      • Confirm Elution: Phenylalanine and similar compounds can be very polar and may elute at or near the void volume on standard C18 columns without appropriate mobile phase modifiers.[8]

Quantitative Data Summary

The following table summarizes typical performance characteristics for different this compound quantification methods. These values are illustrative and should be established for each specific assay.

ParameterLC-MS/MSHPLC-UVEnzymatic Assay
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL50 - 100 ng/mL0.1 - 1.0 nmol
Linearity Range 1 - 1000 ng/mL100 - 2000 ng/mL0.1 - 1.0 nmol
Precision (%CV) < 15%< 15%< 10%
Accuracy (%Bias) ± 15%± 15%± 10%
Selectivity HighModerateLow to Moderate
Throughput HighModerateLow to High (plate-based)

Note: The performance of enzymatic assays is often reported in nanomoles (nmol) as they are typically endpoint assays.

Experimental Protocols

Detailed Methodology for LC-MS/MS Quantification of this compound

This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.

  • Sample Preparation (Protein Precipitation)

    • To 50 µL of plasma sample, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., this compound-d5 at 100 ng/mL).[3]

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[3]

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions

    • LC System: UHPLC system

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Mass Spectrometer: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions: To be determined by direct infusion of this compound and its internal standard.

Detailed Methodology for HPLC-UV Quantification of this compound
  • Sample Preparation

    • Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile).

    • Prepare calibration standards by diluting the stock solution with the mobile phase.

    • For biological samples, perform protein precipitation as described in the LC-MS/MS protocol.

  • HPLC-UV Conditions

    • HPLC System: Standard HPLC system with a UV detector

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic elution with a mixture of a buffer (e.g., 20 mM phosphate buffer, pH 3.0) and acetonitrile (e.g., 80:20 v/v).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 20 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Add Internal Standard sample->add_is precip Protein Precipitation add_is->precip centrifuge Centrifugation precip->centrifuge extract Supernatant Transfer centrifuge->extract drydown Evaporation extract->drydown reconstitute Reconstitution drydown->reconstitute injection Injection reconstitute->injection separation LC Separation injection->separation ionization ESI separation->ionization detection MS/MS Detection ionization->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: A typical experimental workflow for this compound quantification by LC-MS/MS.

troubleshooting_workflow start Poor Analytical Result (e.g., Poor Peak Shape, Low Sensitivity) check_system Check System Suitability (Peak Shape, Retention Time, Intensity) start->check_system system_ok System OK check_system->system_ok Passes system_fail System Fails check_system->system_fail Fails check_sample_prep Review Sample Preparation (Extraction Recovery, Stability) sample_prep_ok Prep OK check_sample_prep->sample_prep_ok OK sample_prep_issue Prep Issue Found check_sample_prep->sample_prep_issue Issue check_lc Optimize LC Method (Mobile Phase, Gradient, Column) lc_ok LC OK check_lc->lc_ok OK lc_issue LC Issue Found check_lc->lc_issue Issue check_ms Optimize MS Parameters (Ionization, Fragmentation) ms_ok MS OK check_ms->ms_ok OK ms_issue MS Issue Found check_ms->ms_issue Issue system_ok->check_sample_prep resolve_system Troubleshoot Instrument (e.g., Leaks, Column) system_fail->resolve_system sample_prep_ok->check_lc resolve_sample_prep Modify Sample Prep (e.g., Improve Cleanup) sample_prep_issue->resolve_sample_prep lc_ok->check_ms resolve_lc Modify LC Method lc_issue->resolve_lc end_good Acceptable Result ms_ok->end_good resolve_ms Modify MS Method ms_issue->resolve_ms resolve_system->end_good resolve_sample_prep->end_good resolve_lc->end_good resolve_ms->end_good

Caption: A logical troubleshooting workflow for this compound quantification assays.

References

Technical Support Center: Enhancing Cell Permeability of Phenylalanyl-lysine (Phe-Lys)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the dipeptide Phenylalanyl-lysine (Phe-Lys), focusing specifically on its characteristically poor cell permeability.

Frequently Asked Questions (FAQs)

Q1: Why is the cell permeability of my Phenylalanyl-lysine (Phe-Lys) dipeptide inherently low?

A1: The low cell permeability of small, hydrophilic peptides like Phe-Lys is primarily due to the physicochemical properties of the peptide backbone and its constituent amino acids. The peptide contains polar amide bonds that favor interaction with the aqueous extracellular environment over the hydrophobic lipid bilayer of the cell membrane. The presence of the charged lysine residue at physiological pH further hinders passive diffusion across the cell membrane. For a peptide to passively cross the cell membrane, it must break its hydrogen bonds with water to enter the hydrophobic membrane core, which is an energetically unfavorable process for polar and charged molecules[1].

Q2: What are the primary strategies to enhance the cell permeability of my Phe-Lys peptide?

A2: Several strategies can be employed to improve the cellular uptake of Phe-Lys. These can be broadly categorized as:

  • Chemical Modifications:

    • Lipidation: Covalently attaching a lipid moiety to the peptide increases its hydrophobicity, facilitating interaction with and passage through the cell membrane[2].

    • Conjugation to Cell-Penetrating Peptides (CPPs): CPPs are short peptides that can traverse the cell membrane and can be attached to Phe-Lys to shuttle it into the cell[3][4].

  • Formulation-Based Approaches:

    • Encapsulation in Nanoparticles: Loading Phe-Lys into nanocarriers, such as liposomes or polymeric nanoparticles, can protect it from degradation and facilitate its uptake by cells through endocytic pathways[5][6][7].

Q3: How do I choose the most suitable strategy for enhancing the permeability of Phe-Lys?

A3: The optimal strategy depends on your specific experimental goals, the target cell type, and the desired mechanism of uptake.

  • For applications requiring direct cytosolic delivery and where the addition of a larger peptide sequence is tolerable, CPP conjugation is a powerful option.

  • If the goal is to improve passive diffusion and the addition of a hydrophobic tail is acceptable for the downstream application, lipidation is a viable strategy.

  • For protecting the peptide from enzymatic degradation and achieving sustained intracellular release, nanoparticle encapsulation is often the most suitable approach.

It is often necessary to empirically test several strategies to identify the most effective one for your specific Phe-Lys analog and experimental system[8].

Troubleshooting Guides

Problem 1: I've treated my cells with fluorescently-labeled Phe-Lys, but I observe very low intracellular fluorescence.

  • Possible Cause: Inherently low permeability of the unmodified peptide.

  • Troubleshooting Steps:

    • Confirm Peptide Integrity: Ensure that the fluorescent label has not been cleaved from the peptide. This can be checked by running a sample of the labeled peptide on HPLC.

    • Increase Incubation Time and Concentration: While high concentrations can sometimes lead to artifacts, systematically increasing the incubation time and peptide concentration may enhance uptake[9].

    • Implement a Permeability Enhancement Strategy: Choose one of the strategies outlined in the FAQs (lipidation, CPP conjugation, or nanoparticle encapsulation) to improve cellular uptake.

    • Optimize Assay Conditions: Ensure the cell monolayer is healthy and confluent. Perform uptake experiments at 37°C, as lower temperatures can inhibit active transport mechanisms[10].

Problem 2: My modified Phe-Lys shows high fluorescence signal in a cell uptake assay, but I don't observe the expected downstream biological effect.

  • Possible Cause: The peptide is being trapped in endosomes and not reaching its cytosolic or nuclear target.

  • Troubleshooting Steps:

    • Co-localization Studies: Perform fluorescence microscopy to see if the labeled peptide co-localizes with endosomal/lysosomal markers.

    • Incorporate Endosomal Escape Moieties: If using a CPP or nanoparticle strategy, consider incorporating components that promote endosomal escape, such as pH-responsive lipids or fusogenic peptides[4].

    • Assess Payload Release: If using a nanoparticle formulation, ensure that the peptide is being released from the carrier once inside the cell. This can be assessed through in vitro release studies under simulated intracellular conditions.

Problem 3: My permeability assay results are inconsistent between different methods (e.g., PAMPA vs. Caco-2).

  • Possible Cause: Different permeability assays measure different transport mechanisms.

  • Troubleshooting Steps:

    • Understand the Assays: The Parallel Artificial Membrane Permeability Assay (PAMPA) primarily measures passive diffusion[11][12]. The Caco-2 cell assay, on the other hand, can account for both passive diffusion and active transport processes (both uptake and efflux)[13][14][15].

    • Interpret the Discrepancy:

      • High PAMPA, Low Caco-2: This may indicate that your modified Phe-Lys is a substrate for an efflux pump in the Caco-2 cells, which is actively transporting it out of the cell.

      • Low PAMPA, High Caco-2: This suggests that your peptide may be a substrate for an active uptake transporter present on the Caco-2 cells.

Data Presentation

The following tables present representative data to illustrate the potential improvements in Phe-Lys permeability using different enhancement strategies. Note: These are example data sets and actual results may vary depending on the specific modifications and experimental conditions.

Table 1: Comparison of Apparent Permeability Coefficients (Papp) for Modified Phe-Lys Analogs in Caco-2 Cells

CompoundModificationPapp (A-B) (x 10-6 cm/s)Fold Increase vs. Unmodified
Phe-LysNone (Control)0.1 ± 0.021
C16-Phe-LysLipidation (Palmitic Acid)2.5 ± 0.325
TAT-Phe-LysCPP Conjugation (TAT peptide)8.1 ± 0.981
Phe-Lys-LNPLiposome Nanoparticle Encapsulation5.4 ± 0.654

Table 2: Cellular Uptake of Fluorescently Labeled Phe-Lys Analogs in HeLa Cells

CompoundModificationMean Fluorescence Intensity (Arbitrary Units)% of CPP-Phe-Lys Uptake
FAM-Phe-LysNone (Control)150 ± 251.8%
FAM-C16-Phe-LysLipidation (Palmitic Acid)2,100 ± 18025.9%
FAM-TAT-Phe-LysCPP Conjugation (TAT peptide)8,100 ± 550100%
FAM-Phe-Lys-LNPLiposome Nanoparticle Encapsulation5,800 ± 42071.6%

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the passive diffusion of a compound across an artificial lipid membrane.

Materials:

  • PAMPA plate system (e.g., 96-well Donor and Acceptor plates)

  • Artificial membrane solution (e.g., 1% lecithin in dodecane)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compounds (unmodified and modified Phe-Lys) and control compounds (high and low permeability) dissolved in a suitable buffer (e.g., PBS with a small percentage of DMSO if needed).

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Coat Donor Plate: Carefully add 5 µL of the artificial membrane solution to each well of the donor plate filter, ensuring the entire surface is coated.

  • Prepare Donor Solutions: Add 150-200 µL of your test peptide and control solutions to the donor plate wells.

  • Assemble and Incubate: Carefully place the coated donor plate on top of the acceptor plate. Incubate the assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or fluorescence if the peptide is labeled).

  • Calculate Permeability: The effective permeability (Pe) is calculated from the concentration of the peptide in the acceptor well.

Protocol 2: Caco-2 Cell Permeability Assay

This assay uses a monolayer of Caco-2 cells to model the intestinal epithelium and assess both passive and active transport.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12- or 24-well)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.

  • Monolayer Culture: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a tight monolayer.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the cell monolayer. TEER values should be stable and above a predetermined threshold (e.g., >250 Ω·cm²).

  • Permeability Assay:

    • Wash the monolayer with pre-warmed transport buffer.

    • Add the test compound solution to the donor chamber (apical for A-B transport, basolateral for B-A transport).

    • Add fresh transport buffer to the receiver chamber.

    • Incubate at 37°C with gentle shaking.

    • At various time points, take samples from the receiver chamber and replace with fresh buffer.

  • Quantification: Analyze the concentration of the peptide in the collected samples using LC-MS/MS or another sensitive analytical method.

  • Calculate Papp: The apparent permeability coefficient (Papp) is calculated from the rate of appearance of the peptide in the receiver chamber[15].

Protocol 3: Fluorescence-Based Cellular Uptake Assay

This protocol quantifies the amount of fluorescently labeled peptide taken up by cells.

Materials:

  • Fluorescently labeled peptides (e.g., FAM-Phe-Lys and its modified versions)

  • Adherent cells (e.g., HeLa, Caco-2) cultured in multi-well plates

  • Cell culture medium

  • PBS

  • Trypsin-EDTA

  • Cell lysis buffer (e.g., RIPA buffer)

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well) and allow them to adhere and grow to a desired confluency.

  • Peptide Incubation: Replace the culture medium with fresh medium containing the fluorescently labeled peptide at the desired concentration. Incubate for a specific period (e.g., 1-4 hours) at 37°C.

  • Washing: Aspirate the peptide-containing medium and wash the cells three times with cold PBS to remove non-internalized peptide.

  • Cell Lysis and Quantification (Fluorometer):

    • Add cell lysis buffer to each well and incubate to lyse the cells.

    • Transfer the lysate to a microplate and measure the fluorescence intensity using a fluorometer.

    • Normalize the fluorescence signal to the total protein concentration in each lysate sample (determined by a protein assay like BCA).

  • Imaging (Fluorescence Microscopy):

    • After washing, fix the cells (optional) and mount the coverslips on microscope slides.

    • Image the cells using a fluorescence microscope to visualize the intracellular localization of the peptide.

Visualizations

Permeability_Enhancement_Strategies cluster_strategies Enhancement Strategies Phe-Lys Phe-Lys Poor Cell Permeability Poor Cell Permeability Phe-Lys->Poor Cell Permeability Lipidation Lipidation Poor Cell Permeability->Lipidation Modification CPP Conjugation CPP Conjugation Poor Cell Permeability->CPP Conjugation Modification Nanoparticle Encapsulation Nanoparticle Encapsulation Poor Cell Permeability->Nanoparticle Encapsulation Formulation Enhanced Cell Permeability Enhanced Cell Permeability Lipidation->Enhanced Cell Permeability CPP Conjugation->Enhanced Cell Permeability Nanoparticle Encapsulation->Enhanced Cell Permeability

Caption: Strategies to overcome the poor cell permeability of Phenylalanyl-lysine.

Experimental_Workflow cluster_synthesis Synthesis & Modification cluster_assays Permeability Assessment cluster_analysis Data Analysis Unmodified Phe-Lys Unmodified Phe-Lys Modified Phe-Lys Modified Phe-Lys Unmodified Phe-Lys->Modified Phe-Lys Modified Phe-Lys (Lipidated, CPP-conjugated, etc.) Modified Phe-Lys (Lipidated, CPP-conjugated, etc.) PAMPA Assay PAMPA Assay Modified Phe-Lys->PAMPA Assay Caco-2 Assay Caco-2 Assay Modified Phe-Lys->Caco-2 Assay Fluorescence Uptake Assay Fluorescence Uptake Assay Modified Phe-Lys->Fluorescence Uptake Assay Calculate Papp / Pe Calculate Papp / Pe PAMPA Assay->Calculate Papp / Pe Caco-2 Assay->Calculate Papp / Pe Quantify Cellular Uptake Quantify Cellular Uptake Fluorescence Uptake Assay->Quantify Cellular Uptake Compare Modified vs. Unmodified Compare Modified vs. Unmodified Calculate Papp / Pe->Compare Modified vs. Unmodified Quantify Cellular Uptake->Compare Modified vs. Unmodified

Caption: Workflow for evaluating permeability enhancement strategies for Phe-Lys.

Cellular_Uptake_Pathways Extracellular Space Extracellular Space Passive Diffusion Passive Diffusion Extracellular Space->Passive Diffusion Endocytosis Endocytosis Extracellular Space->Endocytosis Direct Translocation Direct Translocation Extracellular Space->Direct Translocation Cell Membrane Cell Membrane Cytosol Cytosol Passive Diffusion->Cytosol Lipidated Phe-Lys Endosome Endosome Endocytosis->Endosome Phe-Lys Nanoparticles CPP-Phe-Lys Direct Translocation->Cytosol CPP-Phe-Lys Endosomal Escape Endosomal Escape Endosome->Endosomal Escape Endosomal Escape->Cytosol

Caption: Potential cellular uptake pathways for modified Phenylalanyl-lysine.

References

How to store Phenylalanyllysine to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Phenylalanyllysine to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of lyophilized this compound?

For long-term stability, lyophilized this compound should be stored at -20°C or, preferably, -80°C.[1][2][3] Storing the peptide in a desiccator at these low temperatures is crucial to minimize degradation.[2][4] While short-term storage at 4°C is possible, lower temperatures are recommended for extended periods to ensure the integrity of the peptide.[2][5]

Q2: How should I handle lyophilized this compound powder before use?

To prevent moisture absorption, which can significantly decrease long-term stability, it is essential to allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening.[4][5][6] Once opened, weigh the desired amount quickly and tightly reseal the container.[5] For enhanced stability, consider purging the vial with an inert gas like nitrogen or argon before resealing.[1][6]

Q3: Can I store this compound in solution?

Storing peptides in solution is generally not recommended for long periods due to the increased risk of chemical degradation.[5] If you must store this compound in solution, it should be for a short term. Prepare aliquots of the solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.[4][6] These aliquots should be stored frozen at -20°C or colder.[4][5] The pH of the solution should ideally be maintained between 5 and 7 for better stability.[4]

Q4: What are the primary factors that can cause this compound degradation?

Several factors can contribute to the degradation of this compound:

  • Moisture: Lyophilized peptides are often hygroscopic, and absorbed moisture can accelerate degradation.[5][6]

  • Oxidation: Although this compound does not contain highly susceptible residues like Cysteine or Methionine, oxidation can still occur over time, especially with prolonged exposure to air.[1][7]

  • pH: Storing peptide solutions at a pH greater than 8 should be avoided as it can promote degradation.[3]

  • Temperature: Elevated temperatures increase the rate of chemical reactions, leading to faster degradation.[2]

  • Repeated Freeze-Thaw Cycles: This can physically stress the peptide and accelerate degradation in solution.[4][6]

Q5: The this compound solution appears cloudy. What should I do?

Cloudiness in a peptide solution can indicate poor solubility or aggregation. To aid dissolution, sonication in a water bath for a few minutes may be helpful, but avoid excessive heating.[5] Ensure you are using an appropriate sterile buffer for dissolution. The solubility of a peptide can be complex and is sequence-dependent.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Reduced peptide activity or inconsistent experimental results Peptide degradation due to improper storage.Review storage conditions. Ensure the lyophilized powder is stored at -20°C or -80°C in a desiccator. For solutions, verify that aliquots are stored at -20°C or colder and that freeze-thaw cycles are minimized.
Difficulty dissolving the lyophilized powder The peptide has low solubility in the chosen solvent.Try gentle warming or sonication. Consider using a small amount of a different co-solvent if compatible with your experiment. The pH of the buffer can also significantly impact solubility.
Visible changes in the lyophilized powder (e.g., clumping) Moisture absorption.This indicates improper handling or storage. Before opening, always allow the vial to warm to room temperature in a desiccator. Store in a tightly sealed container.

Storage Condition Summary

Storage TypeTemperatureDurationKey Considerations
Long-term -20°C to -80°CMonths to yearsLyophilized powder in a tightly sealed container within a desiccator.[1][2][4]
Short-term 4°CWeeksLyophilized powder.[5]
In Solution (Short-term) -20°C or colderDays to weeksAliquoted to avoid freeze-thaw cycles. Use a sterile buffer with a pH of 5-7.[3][4]

Experimental Protocols

Protocol: HPLC-Based Stability Assessment of this compound

This protocol outlines a method to assess the stability of this compound by monitoring its purity over time under specific storage conditions.

1. Materials:

  • This compound (lyophilized powder)
  • HPLC-grade water
  • HPLC-grade acetonitrile (ACN)
  • Trifluoroacetic acid (TFA)
  • Sterile microcentrifuge tubes
  • Calibrated analytical balance
  • HPLC system with a C18 column

2. Procedure:

3. Data Analysis:

  • Integrate the peak areas in the chromatograms.
  • Calculate the percentage of the main peak area relative to the total peak area for each time point.
  • A decrease in the relative area of the main peak and the appearance of new peaks indicate degradation.
  • Plot the percentage of intact this compound against time for each storage condition to determine the degradation rate.

Visualizations

G cluster_0 Troubleshooting Storage Issues start Start: Inconsistent Experimental Results check_storage Check Storage Conditions: - Lyophilized at -20°C/-80°C? - In a desiccator? start->check_storage check_solution Check Solution Handling: - Stored in aliquots? - Avoided freeze-thaw? check_storage->check_solution Yes improper_lyo Improper Lyophilized Storage: - Move to correct temp. - Use desiccator. check_storage->improper_lyo No improper_sol Improper Solution Storage: - Prepare fresh aliquots. - Minimize freeze-thaw. check_solution->improper_sol No solubility Check for Solubility Issues: - Is the solution clear? check_solution->solubility Yes new_peptide Consider new peptide stock if issues persist. improper_lyo->new_peptide improper_sol->new_peptide sonicate Action: Gentle Sonication/Warming solubility->sonicate No end Problem Resolved solubility->end Yes sonicate->end

Caption: Troubleshooting workflow for this compound storage.

G cluster_1 Potential Degradation Pathways PheLys This compound hydrolysis Hydrolysis PheLys->hydrolysis oxidation Oxidation PheLys->oxidation deamidation Deamidation (if Gln/Asn present) PheLys->deamidation Phe Phenylalanine hydrolysis->Phe Lys Lysine hydrolysis->Lys oxidized_products Oxidized Variants oxidation->oxidized_products

Caption: Simplified potential degradation pathways for this compound.

G cluster_2 HPLC Stability Testing Workflow start Start: Prepare 1 mg/mL Phe-Lys Stock Solution aliquot Create Aliquots start->aliquot t0 Analyze 'Time Zero' Aliquot via HPLC aliquot->t0 store Store Aliquots at Varied Conditions aliquot->store analyze Compare Chromatograms to 'Time Zero' t0->analyze timepoint Analyze Aliquots at Pre-defined Time Points store->timepoint timepoint->analyze end End: Determine Degradation Rate analyze->end

Caption: Experimental workflow for HPLC-based stability testing.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Phenylalanyllysine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential bioactivity of the dipeptide Phenylalanyllysine (Phe-Lys) and its structural analogs. While direct quantitative data for Phe-Lys across multiple bioactivities is limited in publicly available research, this document synthesizes structure-activity relationship (SAR) principles from related dipeptides to project and compare their likely biological effects. The primary activities explored are Angiotensin-Converting Enzyme (ACE) inhibition, antimicrobial effects, and antioxidant capacity.

Comparative Bioactivity of Dipeptide Analogs

The following table summarizes the anticipated bioactivity of this compound and its analogs based on established SAR principles for dipeptides. It is important to note that these are predicted activities and relative potencies, grounded in the known contributions of individual amino acid residues to specific biological functions. For instance, in ACE inhibition, dipeptides with a C-terminal hydrophobic or aromatic amino acid tend to exhibit stronger activity.[1][2] Similarly, antimicrobial peptides often feature a combination of cationic and hydrophobic residues to facilitate interaction with and disruption of bacterial membranes.

Dipeptide/AnalogPredicted Primary BioactivityKey Structural Features Influencing ActivityRepresentative IC50/MIC (μM) for Similar Dipeptides
This compound (Phe-Lys) ACE Inhibition, AntimicrobialC-terminal cationic residue (Lys), N-terminal aromatic residue (Phe).ACE Inhibition: ~100-500 µM (estimated) Antimicrobial (MIC): >100 µM (estimated)
Lysylphenylalanine (Lys-Phe) ACE Inhibition, Hemoglobin S Gelation InhibitionC-terminal aromatic residue (Phe), N-terminal cationic residue (Lys). Known to inhibit sickle-cell hemoglobin gelation.[3]ACE Inhibition: ~50-200 µM (estimated)
Phenylalanylarginine (Phe-Arg) Enhanced Antimicrobial & ACE InhibitionC-terminal Arg provides a guanidinium group, enhancing electrostatic interactions.ACE Inhibition: Potentially lower IC50 than Phe-Lys Antimicrobial (MIC): Potentially lower MIC than Phe-Lys
Tryptophyllysine (Trp-Lys) Enhanced Antioxidant & AntimicrobialIndole side chain of Trp is a potent antioxidant. Cationic Lys contributes to antimicrobial action.Antioxidant (DPPH): ~50-150 µM (estimated) Antimicrobial (MIC): Variable, potentially <100 µM
Phenylalanylglycine (Phe-Gly) Moderate ACE InhibitionLacks the cationic side chain, likely reducing antimicrobial and some receptor interactions.ACE Inhibition: ~200-800 µM (estimated)

Note: The IC50 and MIC values are estimates based on published data for dipeptides with similar structural characteristics and are intended for comparative purposes only. Actual values for this compound and its direct analogs would require experimental verification.

Experimental Protocols

Detailed methodologies for key bioactivity assays are provided below. These protocols are standard in the field and can be adapted for the evaluation of this compound and its analogs.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This in vitro assay measures the inhibition of ACE activity, a key enzyme in the regulation of blood pressure.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • ACE substrate: N-Hippuryl-His-Leu (HHL) or Furanacryloyl-L-phenylalanylglycylglycine (FAPGG)

  • Borate buffer (pH 8.3)

  • 1M HCl

  • Ethyl acetate

  • Test peptides (this compound and its analogs)

  • Positive control: Captopril

Procedure (using HHL substrate):

  • Prepare a solution of the test peptide in borate buffer.

  • In a microcentrifuge tube, mix the test peptide solution with the ACE solution.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding the HHL substrate solution.

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Stop the reaction by adding 1M HCl.

  • Extract the hippuric acid (HA) produced with ethyl acetate.

  • Evaporate the ethyl acetate layer and redissolve the HA in deionized water.

  • Measure the absorbance of the HA solution at 228 nm using a spectrophotometer.

  • A control reaction is performed without the test peptide. The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value, the concentration of the inhibitor required to inhibit 50% of ACE activity, is determined by plotting the percentage of inhibition against different concentrations of the test peptide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This assay determines the Minimum Inhibitory Concentration (MIC) of a peptide, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • Test peptides

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

  • Perform serial two-fold dilutions of the peptide stock solution in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10^5 colony-forming units (CFU)/mL in MHB.

  • Add the bacterial suspension to each well containing the peptide dilutions.

  • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the peptide that shows no turbidity (no bacterial growth). The MIC can also be determined by measuring the optical density at 600 nm.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test peptides

  • Positive control: Ascorbic acid or Trolox

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of the test peptide in methanol.

  • In a 96-well plate or cuvettes, mix the test peptide solutions with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • A control is prepared with methanol instead of the test peptide solution. The percentage of DPPH radical scavenging activity is calculated as: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against peptide concentration.

Signaling Pathways and Mechanisms of Action

The bioactivity of this compound and its analogs can be attributed to their interaction with specific biological pathways and their physicochemical properties.

ACE Inhibition Signaling Pathway

ACE inhibitors, including bioactive peptides, exert their effects by blocking the renin-angiotensin-aldosterone system (RAAS).

ACE_Inhibition_Pathway Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone AngiotensinII->Aldosterone ACE ACE Renin Renin Phe_Lys Phe-Lys Analog Phe_Lys->ACE

Caption: ACE Inhibition Pathway by Phe-Lys Analogs.

By inhibiting ACE, these dipeptides prevent the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure.

Antimicrobial Mechanism of Action

Cationic antimicrobial peptides, a class to which this compound and its positively charged analogs belong, primarily act by disrupting the integrity of bacterial cell membranes.

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane (Negative Charge) BacterialMembrane Phospholipid Bilayer Peptide Cationic Peptide (e.g., Phe-Lys analog) Interaction Electrostatic Interaction Peptide->Interaction Interaction->BacterialMembrane Insertion Hydrophobic Insertion Interaction->Insertion PoreFormation Pore Formation / Membrane Disruption Insertion->PoreFormation CellLysis Cell Lysis PoreFormation->CellLysis Antioxidant_Pathway cluster_cell Cell Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation ARE Antioxidant Response Element Nrf2->ARE Translocation to Nucleus & Binding AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT) ARE->AntioxidantEnzymes Gene Transcription OxidativeStress OxidativeStress AntioxidantEnzymes->OxidativeStress Neutralization OxidativeStress->Keap1_Nrf2 AntioxidantPeptide Antioxidant Peptide AntioxidantPeptide->Keap1_Nrf2 Inhibition of Nrf2 degradation

References

Comparative Efficacy and Mechanism of Action of Phenylalanyllysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the dipeptide Phenylalanyllysine (Phe-Lys) with alternative antimicrobial peptides. The information presented herein is intended to support research and development efforts by offering objective performance data and detailed experimental methodologies.

Introduction

This compound (Phe-Lys) is a dipeptide composed of the amino acids phenylalanine and lysine. While research on the specific bioactivity of the Phe-Lys dipeptide is emerging, studies on copolypeptides containing phenylalanine and lysine have demonstrated significant antimicrobial properties. These findings suggest that Phe-Lys may act as a membrane-disrupting agent, a mechanism common to many antimicrobial peptides (AMPs). This guide will explore this proposed mechanism, compare Phe-Lys to other antimicrobial dipeptides, and provide detailed protocols for its validation.

Putative Mechanism of Action: Membrane Disruption

The proposed mechanism of action for this compound is the disruption of microbial cell membranes. This is based on the amphipathic nature of the dipeptide, where the phenylalanine residue provides a hydrophobic component and the lysine residue provides a cationic (positively charged) component. This structure facilitates the interaction of Phe-Lys with the negatively charged components of bacterial and fungal cell membranes, such as lipopolysaccharides (LPS) and phospholipids.

The proposed signaling pathway, or more accurately, the mechanism of membrane disruption, can be visualized as a series of steps:

This compound Mechanism of Action Proposed Mechanism of this compound (Phe-Lys) PheLys This compound (Phe-Lys) ElectrostaticInteraction Electrostatic Interaction PheLys->ElectrostaticInteraction Initial Binding BacterialMembrane Bacterial Cell Membrane (Negatively Charged) BacterialMembrane->ElectrostaticInteraction HydrophobicInteraction Hydrophobic Insertion ElectrostaticInteraction->HydrophobicInteraction Hydrophobic Phenylalanine Residue Insertion PoreFormation Membrane Destabilization & Pore Formation HydrophobicInteraction->PoreFormation Peptide Aggregation CellLysis Cell Lysis and Death PoreFormation->CellLysis Loss of Cellular Contents

Caption: Proposed mechanism of this compound action.

Comparative Analysis of Antimicrobial Dipeptides

To objectively evaluate the potential of this compound, its performance in key antimicrobial and cytotoxicity assays is compared with other known antimicrobial dipeptides, Diphenylalanine (Phe-Phe) and Leucyl-Serine (Leu-Ser).

Table 1: Comparative Antimicrobial and Cytotoxic Activity

Peptide Target Organism Minimum Inhibitory Concentration (MIC) (µg/mL) Hemolytic Activity (HC50) (µg/mL) Cytotoxicity (IC50) on Mammalian Cells (µg/mL)
This compound (Phe-Lys) E. coli128> 256> 256
S. aureus64
Diphenylalanine (Phe-Phe) E. coli1500> 2000> 2000
S. aureus750
Leucyl-Serine (Leu-Ser) E. coli1500> 2000> 2000
S. aureus750

Note: Data for this compound is extrapolated based on copolypeptide studies and presented as a hypothetical profile for comparative purposes. Data for Phe-Phe and Leu-Ser is derived from published studies.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the validation and further investigation of this compound's mechanism of action.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

MIC Assay Workflow Minimum Inhibitory Concentration (MIC) Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PeptidePrep Prepare serial dilutions of this compound Incubation Incubate peptide dilutions with bacterial inoculum in a 96-well plate (18-24h at 37°C) PeptidePrep->Incubation BacteriaPrep Prepare standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) BacteriaPrep->Incubation Observation Visually inspect for turbidity (bacterial growth) Incubation->Observation MIC_Determination Determine MIC: Lowest concentration with no visible growth Observation->MIC_Determination

Caption: Workflow for the MIC assay.

Materials:

  • This compound and control peptides

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

  • Perform two-fold serial dilutions of the peptide in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10^5 CFU/mL in MHB.

  • Add the bacterial inoculum to each well containing the peptide dilutions.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the peptide on the viability of mammalian cells.

MTT Assay Workflow MTT Cytotoxicity Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellSeeding Seed mammalian cells (e.g., HEK293) in a 96-well plate PeptideTreatment Treat cells with serial dilutions of this compound CellSeeding->PeptideTreatment MTT_Addition Add MTT reagent to each well PeptideTreatment->MTT_Addition Incubation Incubate for 2-4 hours at 37°C (Formazan crystal formation) MTT_Addition->Incubation Solubilization Add solubilization solution (e.g., DMSO) to dissolve crystals Incubation->Solubilization Absorbance Measure absorbance at 570 nm Solubilization->Absorbance IC50_Calculation Calculate IC50: Concentration causing 50% reduction in cell viability Absorbance->IC50_Calculation

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • This compound

  • Mammalian cell line (e.g., HEK293)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of this compound.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Hemolytic Activity Assay

This assay measures the peptide's lytic activity against red blood cells (RBCs), providing an indication of its potential toxicity to mammalian cells.

Hemolysis Assay Workflow Hemolytic Activity Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis RBC_Prep Prepare a suspension of fresh red blood cells (RBCs) Incubation Incubate peptide dilutions with RBC suspension (e.g., 1 hour at 37°C) RBC_Prep->Incubation Peptide_Dilutions Prepare serial dilutions of this compound Peptide_Dilutions->Incubation Centrifugation Centrifuge to pellet intact RBCs Incubation->Centrifugation Supernatant_Transfer Transfer supernatant to a new plate Centrifugation->Supernatant_Transfer Absorbance Measure absorbance of hemoglobin release at 540 nm Supernatant_Transfer->Absorbance HC50_Calculation Calculate HC50: Concentration causing 50% hemolysis Absorbance->HC50_Calculation

Caption: Workflow for the hemolysis assay.

Materials:

  • This compound

  • Freshly drawn red blood cells (e.g., human or sheep)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (positive control for 100% hemolysis)

  • Sterile microcentrifuge tubes and 96-well plates

  • Microplate reader

Procedure:

  • Wash RBCs with PBS by repeated centrifugation and resuspension.

  • Prepare a 2% (v/v) suspension of RBCs in PBS.

  • Incubate serial dilutions of this compound with the RBC suspension for 1 hour at 37°C.

  • Include a negative control (PBS) and a positive control (Triton X-100).

  • Centrifuge the tubes to pellet intact RBCs.

  • Transfer the supernatant to a new 96-well plate.

  • Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.

  • Calculate the percentage of hemolysis relative to the positive control, and determine the HC50 value.

Conclusion

Based on the activity of related copolypeptides, this compound shows promise as a potential antimicrobial agent. The proposed mechanism of membrane disruption is a well-established mode of action for many antimicrobial peptides. The provided comparative data and detailed experimental protocols offer a framework for the systematic validation of this compound's efficacy and mechanism. Further research is warranted to fully elucidate its therapeutic potential and selectivity.

Phenylalanyllysine versus other dipeptides in enzymatic assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate dipeptide substrate is a critical step in designing robust and informative enzymatic assays. Phenylalanyllysine (Phe-Lys), a dipeptide composed of phenylalanine and lysine, presents unique characteristics that make it a versatile tool in studying various proteases. This guide provides a comprehensive comparison of this compound with other dipeptides in enzymatic assays, supported by available experimental data and detailed methodologies.

Understanding the Enzymatic Cleavage of Dipeptides

The susceptibility of a dipeptide to enzymatic hydrolysis is primarily dictated by the specificities of the protease . Two of the most well-characterized proteases, trypsin and chymotrypsin, exhibit distinct preferences for the amino acid residues at the cleavage site.

  • Trypsin-like proteases typically cleave peptide bonds C-terminal to basic amino acid residues, namely lysine (Lys) and arginine (Arg).

  • Chymotrypsin-like proteases preferentially hydrolyze peptide bonds following large, hydrophobic amino acid residues, such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp).

Given its composition, this compound can theoretically serve as a substrate for both types of enzymes. Chymotrypsin would be expected to cleave the peptide bond after the phenylalanine residue, while trypsin would target the bond following the lysine residue, provided the enzyme's active site can accommodate the adjacent bulky phenylalanine.

Comparative Analysis of Dipeptide Substrates

While direct, side-by-side kinetic data for this compound against a broad spectrum of other dipeptides is not extensively documented in publicly available literature, we can infer its potential performance by examining the known specificities of various enzymes. The following table summarizes kinetic parameters for several dipeptide substrates with different proteases, offering a comparative landscape.

EnzymeDipeptide SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Dipeptidyl Peptidase II (Human)Lys-Pro-pNA--4.1 x 10⁶[1]
Dipeptidyl Peptidase II (Human)Ala-Pro-pNA--2.6 x 10⁶[1]
Dipeptidyl Peptidase II (Human)Lys-Ala-pNA--0.4 x 10⁶[2]
Dipeptidyl Peptidase IV (Pig Kidney)Ala-Pro-pNA-~55-[2]
Dipeptidyl Peptidase IV (Pig Kidney)Ala-Aze-pNA-814-[2]

pNA: p-nitroanilide; Aze: azetidine-2-carboxylic acid

Note: The absence of this compound in this and other readily accessible kinetic datasets highlights a gap in the current research literature. The data presented here for dipeptidyl peptidases illustrates the profound impact of amino acid sequence on substrate recognition and turnover. For instance, Human Dipeptidyl Peptidase II demonstrates a clear preference for substrates containing proline at the P1 position, with Lys-Pro-pNA being the most efficiently hydrolyzed substrate among those listed.[1][2] Similarly, the substitution of proline with its analogue, azetidine-2-carboxylic acid, dramatically increases the turnover rate by Pig Kidney Dipeptidyl Peptidase IV.[2]

Experimental Protocols

To facilitate the comparative analysis of this compound and other dipeptides in your own research, detailed methodologies for key enzymatic assays are provided below.

General Enzymatic Assay Workflow

The following diagram outlines a typical workflow for determining the kinetic parameters of an enzyme with a dipeptide substrate.

G cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Reagents Prepare Enzyme, Substrate, and Buffer Solutions Plate Pipette Reagents into Microplate Reagents->Plate Incubate Incubate at Optimal Temperature Plate->Incubate Measure Measure Product Formation Over Time (e.g., Absorbance/Fluorescence) Incubate->Measure Plot Plot Initial Velocity vs. Substrate Concentration Measure->Plot Fit Fit Data to Michaelis-Menten Equation Plot->Fit Determine Determine Km, Vmax, kcat Fit->Determine

Caption: General workflow for an enzymatic assay to determine kinetic parameters.

Spectrophotometric Assay for Protease Activity

This protocol is a common method for measuring the activity of proteases like trypsin and chymotrypsin using a chromogenic substrate.

Materials:

  • Protease of interest (e.g., Trypsin, Chymotrypsin)

  • Dipeptide substrate (e.g., this compound) or a chromogenic derivative (e.g., with a p-nitroanilide tag)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

  • Microplate reader

  • 96-well microplate

Procedure:

  • Prepare a stock solution of the dipeptide substrate in the assay buffer.

  • Prepare a series of substrate dilutions in the assay buffer to cover a range of concentrations (e.g., 0.1x to 10x the expected Km).

  • Add a fixed volume of each substrate dilution to the wells of a 96-well microplate.

  • Initiate the reaction by adding a fixed amount of the enzyme solution to each well.

  • Immediately place the microplate in a microplate reader pre-set to the optimal temperature for the enzyme.

  • Monitor the increase in absorbance at a wavelength appropriate for the chromophore being released (e.g., 405 nm for p-nitroanilide) over a set period.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve for each substrate concentration.

  • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Signaling Pathways and Logical Relationships

The interaction between a protease and its dipeptide substrate is a fundamental biochemical event that can be represented as a signaling pathway.

G cluster_binding Binding cluster_catalysis Catalysis Enzyme Enzyme (E) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex k1 Substrate Dipeptide Substrate (S) ES_Complex->Enzyme k-1 EP_Complex Enzyme-Product Complex (EP) ES_Complex->EP_Complex kcat EP_Complex->Enzyme Product1 Product 1 (P1) EP_Complex->Product1 Product2 Product 2 (P2) EP_Complex->Product2

Caption: Enzyme-substrate interaction and catalysis pathway.

Conclusion

This compound holds promise as a versatile dipeptide substrate for studying a range of proteases due to its dual-nature amino acid composition. While a direct quantitative comparison with a wide array of other dipeptides is currently limited in the scientific literature, the foundational principles of enzyme specificity and the provided experimental protocols empower researchers to conduct their own comparative analyses. By systematically evaluating the kinetic parameters of this compound against other relevant dipeptides, the scientific community can build a more comprehensive understanding of its utility in various enzymatic assays, ultimately aiding in the advancement of protease research and drug development.

References

A Comparative Guide to Phenylalanyllysine Synthesis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and Enzymatic Synthesis for the production of the dipeptide Phenylalanyllysine (Phe-Lys), providing a detailed comparison of their performance, experimental protocols, and underlying principles.

The synthesis of peptides is a cornerstone of biomedical research and pharmaceutical development. This compound, a simple dipeptide, serves as a fundamental building block in various research applications. The choice of synthetic methodology can significantly impact the efficiency, purity, and scalability of its production. This guide presents a comparative study of the three primary methods for this compound synthesis: Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and Enzymatic Synthesis.

Performance Comparison

The selection of a synthesis method is often a trade-off between speed, scale, purity, and cost. The following table summarizes the key performance indicators for each method. While direct comparative data for this compound is limited in publicly available literature, this table provides typical ranges based on the synthesis of similar dipeptides.[1]

FeatureSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)Enzymatic Synthesis
Principle Stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin.[2][3]Synthesis of the peptide entirely in solution, with purification after each step.[4][5]Use of enzymes (e.g., proteases) to catalyze peptide bond formation in an aqueous environment.[6]
Typical Yield 70-90%[1]60-80%[1]50-80%[1]
Purity (Crude) High (excess reagents are washed away)[1]Variable (requires purification of intermediates)[1]High (due to high specificity of enzymes)[1]
Reaction Time ~4-6 hours per coupling cycle[1]Days to weeks (including intermediate purification)[1]Hours to a day[1]
Cost of Raw Materials High (resin, coupling reagents, excess amino acids)[1]Moderate (solvents, coupling reagents)[1]Moderate to High (enzymes, protected amino acids)[1]
Scalability Excellent for small to medium scale[1]Good for large-scale production[1]Potentially scalable, but can be limited by enzyme cost and stability.[1]
Automation Highly automatable[1]Less amenable to automation[1]Can be adapted for automated systems[1]

Signaling Pathways and Experimental Workflows

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS is the most common method for peptide synthesis due to its efficiency and amenability to automation. The following diagram illustrates a typical workflow for the synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_final_steps Cleavage and Purification Resin Swell Resin Load_Lys Load Fmoc-Lys(Boc)-OH Resin->Load_Lys Attach first amino acid Deprotection Fmoc Deprotection (Piperidine) Load_Lys->Deprotection Start synthesis Wash1 Wash Deprotection->Wash1 Coupling Couple Fmoc-Phe-OH Wash1->Coupling Wash2 Wash Coupling->Wash2 Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Complete synthesis Cleavage Cleave from Resin (TFA) Final_Deprotection->Cleavage Purification Purify Phe-Lys Cleavage->Purification

A generalized workflow for the Solid-Phase Peptide Synthesis of this compound.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is based on the widely used Fmoc/tBu (tert-butyl) strategy.

Materials:

  • Fmoc-Lys(Boc)-OH

  • Fmoc-Phe-OH

  • 2-Chlorotrityl chloride resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.

  • Loading of the First Amino Acid (Lysine):

    • Dissolve Fmoc-Lys(Boc)-OH (2 equivalents to the resin capacity) and DIC (2 eq) in DMF.

    • Add the solution to the swollen resin and agitate for 2 hours.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for 15 minutes.

    • Wash the resin with DMF (5 times).

  • Coupling of the Second Amino Acid (Phenylalanine):

    • Dissolve Fmoc-Phe-OH (3 eq), DIC (3 eq), and Oxyma (3 eq) in DMF.

    • Add the coupling solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Final Fmoc Deprotection: Repeat the Fmoc deprotection step as described above.

  • Cleavage and Global Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

  • Purification: Purify the crude this compound by reverse-phase high-performance liquid chromatography (RP-HPLC).

Liquid-Phase Peptide Synthesis (LPPS) of this compound

This protocol is adapted from a general procedure for dipeptide synthesis in solution.[4]

Materials:

  • Boc-Phe-OH

  • H-Lys(Z)-OMe·HCl (or other suitably protected lysine methyl ester)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • 1 M HCl solution

  • Brine

  • Anhydrous magnesium sulfate

  • Palladium on carbon (Pd/C)

  • Methanol

  • Lithium hydroxide (LiOH)

Procedure:

  • Coupling:

    • Dissolve H-Lys(Z)-OMe·HCl in DCM and neutralize with DIPEA.

    • In a separate flask, dissolve Boc-Phe-OH, EDC·HCl, and HOBt in DCM.

    • Combine the two solutions and stir at room temperature overnight.

    • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate to obtain the protected dipeptide, Boc-Phe-Lys(Z)-OMe.

  • Purification of Intermediate: Purify the protected dipeptide by column chromatography.

  • Deprotection:

    • Boc Deprotection: Treat the protected dipeptide with a solution of TFA in DCM.

    • Z and Methyl Ester Deprotection (Hydrogenolysis and Saponification): Dissolve the Boc-deprotected dipeptide in methanol and perform catalytic hydrogenation using Pd/C to remove the Z group. Subsequently, saponify the methyl ester using LiOH.

  • Final Purification: Purify the final this compound product by crystallization or RP-HPLC.

Enzymatic Synthesis of this compound

This protocol is a conceptual adaptation based on the enzymatic synthesis of other dipeptides using a protease like papain or thermolysin.[6]

Materials:

  • N-acetyl-L-phenylalanine ethyl ester (Ac-Phe-OEt) as the acyl donor.

  • L-lysine methyl ester (H-Lys-OMe) as the nucleophile.

  • Papain (or another suitable protease).

  • Phosphate buffer (pH 7-8).

  • Acetonitrile (as a co-solvent, optional).

Procedure:

  • Reaction Setup:

    • Dissolve Ac-Phe-OEt and H-Lys-OMe in a phosphate buffer. A small amount of an organic co-solvent like acetonitrile may be used to improve substrate solubility.

    • Adjust the pH of the solution to the optimal range for the chosen enzyme (typically pH 7-8 for papain).

  • Enzymatic Reaction:

    • Add the enzyme (e.g., papain) to the substrate solution.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37-50°C) with gentle agitation.

    • Monitor the reaction progress by HPLC.

  • Product Isolation and Deprotection:

    • Once the reaction reaches completion, the protected dipeptide (Ac-Phe-Lys-OMe) may precipitate out of the solution or can be extracted.

    • The protecting groups (acetyl and methyl ester) can be removed by enzymatic or chemical hydrolysis to yield this compound.

  • Purification: Purify the final product by chromatography.

Concluding Remarks

The choice of a synthesis method for this compound is contingent on the specific requirements of the research or development project. For rapid synthesis of small quantities with high purity and ease of automation, Solid-Phase Peptide Synthesis is the preferred method.[1] For large-scale, industrial production where cost-effectiveness is a primary driver, Liquid-Phase Peptide Synthesis may be more suitable, despite its longer timelines and more involved purification processes.[1] Enzymatic Synthesis offers a green and highly specific alternative, particularly advantageous for producing stereochemically pure peptides, though optimization of reaction conditions and enzyme cost can be limiting factors.[1] Researchers and drug development professionals should carefully consider these factors to select the most appropriate method for their this compound synthesis needs.

References

Confirming the Purity of Synthetic Phenylalanyllysine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic peptides is a critical checkpoint that ensures the validity, reproducibility, and safety of their work. This guide provides an objective comparison of key analytical techniques for assessing the purity of the synthetic dipeptide Phenylalanyllysine. Detailed experimental protocols and supporting data are presented to aid in the selection and implementation of appropriate quality control measures.

Comparative Analysis of Key Purity Assessment Techniques

A multi-faceted approach employing orthogonal techniques is essential for a comprehensive purity assessment of synthetic peptides. The most common and complementary methods are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for determining percentage purity and Mass Spectrometry (MS) for confirming molecular identity.[1] Alternative methods such as Capillary Electrophoresis (CE) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide additional or confirmatory information.

Technique Primary Purpose Information Provided Typical Performance Strengths Limitations
RP-HPLC Purity Determination & QuantificationPercentage of the target peptide relative to other UV-absorbing impurities.[2]Purity >95% for most research applications; >98% for in-vivo studies.[2][3]High resolution, sensitivity, and reproducibility; the gold standard for purity assessment.[1]Does not provide mass information; may not separate all co-eluting impurities.
Mass Spectrometry (MS) Identity ConfirmationMolecular weight of the target peptide and impurities.[2]Mass accuracy typically within 1 Da.[4]Highly accurate mass determination, ideal for confirming synthesis success and identifying modifications.[1]Not inherently quantitative without an internal standard; ionization efficiency can vary between peptides.
Chiral HPLC Chiral Purity AssessmentEnantiomeric purity, detecting the presence of undesirable D-isomers.[5]Can detect D-isomers in the 0.1-1.0% range.[5]Essential for ensuring the correct stereochemistry, which is critical for biological activity.[6]Requires specialized chiral columns and method development.
Capillary Electrophoresis (CE) Orthogonal Purity AnalysisSeparation based on charge-to-size ratio, providing an alternative purity profile.[7]High resolution, especially for polar and charged molecules.[7]Different separation principle than HPLC, can resolve impurities that co-elute in RP-HPLC.[8]Can be less robust than HPLC; sensitivity can be lower without specialized detection methods.
NMR Spectroscopy Structural Confirmation & QuantificationDetailed structural information, confirmation of amino acid composition, and quantification.[9][10]Can achieve high precision with CVs as low as 0.36% for peptides.[11]Provides unambiguous structural elucidation and can be quantitative without a reference standard of the peptide itself.[12]Lower sensitivity compared to MS and HPLC; complex spectra for larger peptides.[11]
Amino Acid Analysis (AAA) Net Peptide ContentThe absolute amount of peptide in a lyophilized powder by quantifying individual amino acids after hydrolysis.[13]Can determine net peptide content, which is often 70-90% of the total weight.[13]The only method to determine the exact amount of peptide, accounting for water and counter-ions.[13]Destructive to the sample; does not provide information on sequence or modifications.

Experimental Protocols

Protocol 1: Purity Determination by RP-HPLC

This protocol outlines a standard method for determining the purity of this compound using RP-HPLC with UV detection.

1. Sample Preparation:

  • Prepare a stock solution of the synthesized peptide at 1.0 mg/mL in mobile phase A (see below).

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV absorbance at 214 nm.[14]

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the percent purity by dividing the peak area of the main peptide by the total area of all peaks and multiplying by 100.[15]

Protocol 2: Identity Confirmation by Mass Spectrometry

This protocol uses Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight of the peptide.

1. Sample Preparation:

  • Dilute the sample from the HPLC analysis or prepare a new solution (approximately 10-20 µM) in 50:50 acetonitrile/water with 0.1% formic acid.

2. MS Parameters (ESI-MS):

  • Ionization Mode: Positive.

  • Mass Range: 100-1000 m/z.

  • Capillary Voltage: 3.5 kV.

3. Data Analysis:

  • Compare the observed mass from the mass spectrum with the theoretical mass of this compound to confirm its identity. The presence of multiple peaks in the chromatogram with the correct mass can indicate the presence of isomers.

Protocol 3: Chiral Purity Analysis by Chiral HPLC-MS

This protocol is for determining the enantiomeric purity of this compound.

1. Sample Preparation:

  • The peptide is hydrolyzed in deuterated acid to correct for any racemization that may occur during this step.[5]

2. Chromatographic and MS Conditions:

  • A specific chiral chromatography column and method are required, which will depend on the specific amino acid composition of the peptide.[5]

  • The separated amino acids are analyzed by tandem mass spectrometry (MS/MS) for quantification.[5]

3. Data Analysis:

  • The ratio of the D- and L-amino acids is determined to assess the chiral purity.

Visualizations

G Workflow for Synthesis and Purity Confirmation of this compound cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Cleavage and Deprotection cluster_2 Purification cluster_3 Purity Confirmation cluster_4 Final Product Resin Resin Support Coupling1 Couple Fmoc-Lys(Boc)-OH Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Couple Fmoc-Phe-OH Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Cleavage Cleavage from Resin (e.g., with TFA) Deprotection2->Cleavage Purification Preparative RP-HPLC Cleavage->Purification Analysis Analytical RP-HPLC & Mass Spectrometry Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization Final_Product Pure this compound Lyophilization->Final_Product

Caption: Workflow for this compound Synthesis and Purity Analysis.

G Decision Tree for Peptide Purity Analysis cluster_0 Primary Analysis cluster_1 Evaluation cluster_2 Secondary Analysis / Action cluster_3 Advanced Analysis cluster_4 Final Outcome Start Start: Need to Confirm Purity of Synthetic this compound HPLC Perform RP-HPLC Start->HPLC MS Perform Mass Spectrometry Start->MS Purity_Check Purity >95%? HPLC->Purity_Check Identity_Check Correct Molecular Weight? MS->Identity_Check Repurify Repurify Sample Purity_Check->Repurify No Chiral_Analysis Is Stereochemistry Critical? Purity_Check->Chiral_Analysis Yes Identity_Check->Repurify No Identity_Check->Chiral_Analysis Yes Perform_Chiral_HPLC Perform Chiral HPLC Chiral_Analysis->Perform_Chiral_HPLC Yes Pass_QC Passes Quality Control Chiral_Analysis->Pass_QC No Perform_Chiral_HPLC->Pass_QC

Caption: Decision Tree for Selecting a Purity Analysis Method.

References

A Comparative Guide to the Cross-Validation of Phenylalanyllysine Detection Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptidomimetic and pharmaceutical studies, the accurate and robust detection of dipeptides such as Phenylalanyllysine (Phe-Lys) is of paramount importance. This guide provides a comprehensive cross-validation of common analytical techniques for the quantification of Phe-Lys and structurally similar dipeptides. Given the limited availability of direct comparative data for this compound, this guide leverages experimental data from the analysis of the structurally related dipeptide, Glycyl-L-phenylalanine, to provide a reliable frame of reference. The primary techniques compared are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and a fluorescence-based derivatization approach coupled with chromatography.

Data Presentation: A Comparative Analysis

The selection of an optimal analytical method hinges on a variety of factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance characteristics of the compared techniques, with quantitative data adapted from studies on Glycyl-L-phenylalanine to serve as a benchmark for this compound analysis.

ParameterHPLC-UVLC-MS/MSFluorescence-Based Assay
Principle Chromatographic separation based on polarity, with detection via UV absorbance.Chromatographic separation coupled with mass-to-charge ratio analysis for high selectivity.Derivatization of the dipeptide with a fluorescent tag followed by chromatographic separation and fluorescence detection.
Sensitivity (LOD) Moderate (~µg/mL range)High (low ng/mL to pg/mL range)High (ng/mL to pg/mL range)
Specificity Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance.High; provides structural information and can distinguish between isobaric compounds.High; specificity is conferred by both the derivatization reaction and the chromatographic separation.
Linearity (R²) >0.99>0.999>0.99
Precision (%RSD) < 5%< 10%< 10%
Sample Throughput ModerateHighModerate
Instrumentation Cost Low to ModerateHighModerate
Expertise Required Low to ModerateHighModerate

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are generalized protocols for the key techniques discussed.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely accessible technique for the quantification of dipeptides.

Sample Preparation:

  • Protein Precipitation: For biological samples, deproteinization is essential. Add three volumes of ice-cold acetonitrile to one volume of the sample (e.g., plasma, serum).

  • Vortex and Centrifuge: Vortex the mixture vigorously for 30 seconds and then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for analysis. For samples with low concentrations of the analyte, an evaporation and reconstitution step in the mobile phase may be necessary to concentrate the sample.

Instrumentation and Conditions:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector set at 214 nm and 254 nm.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical quantification.[1]

Sample Preparation:

  • Internal Standard Spiking: Add a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C₆-Phenylalanyllysine) to the sample to correct for matrix effects and procedural losses.

  • Protein Precipitation: Perform protein precipitation as described for the HPLC-UV method.

  • Supernatant Transfer: Transfer the clear supernatant to an autosampler vial for injection.

Instrumentation and Conditions:

  • LC System: UHPLC system for optimal resolution and speed.

  • Column: A C18 reversed-phase column with smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A fast linear gradient from 5% to 95% Mobile Phase B over 3-5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

Fluorescence-Based Derivatization Assay

This method enhances sensitivity and selectivity by introducing a fluorescent tag to the dipeptide. Dansyl chloride is a common derivatizing agent for primary and secondary amines.

Sample Preparation and Derivatization:

  • Deproteinization: Perform protein precipitation as previously described.

  • Derivatization:

    • Adjust the pH of the supernatant to ~9.5 with a sodium bicarbonate buffer.

    • Add a solution of dansyl chloride in acetone.

    • Incubate the reaction mixture in the dark at room temperature for 1-2 hours.

    • Quench the reaction by adding a small amount of a primary amine solution (e.g., glycine).

  • Extraction: Extract the dansylated dipeptide into an organic solvent (e.g., ethyl acetate), evaporate the solvent, and reconstitute the residue in the mobile phase.

Instrumentation and Conditions:

  • LC System: HPLC or UHPLC system.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).

  • Detector: Fluorescence detector with excitation and emission wavelengths optimized for the dansyl fluorophore (e.g., Ex: 335 nm, Em: 520 nm).

Mandatory Visualization

The following diagrams illustrate the experimental workflows and logical relationships in the cross-validation of this compound detection techniques.

General Workflow for Dipeptide Quantification cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Comparison Sample Biological Sample (e.g., Plasma, Serum) Deproteinization Protein Precipitation (e.g., Acetonitrile) Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant HPLC_UV HPLC-UV Analysis Supernatant->HPLC_UV LC_MSMS LC-MS/MS Analysis Supernatant->LC_MSMS Fluorescence Fluorescence Derivatization & HPLC Analysis Supernatant->Fluorescence Quantification Quantification (Standard Curve) HPLC_UV->Quantification LC_MSMS->Quantification Fluorescence->Quantification Validation Method Validation (Sensitivity, Specificity, etc.) Quantification->Validation Comparison Cross-Technique Comparison Validation->Comparison

Caption: General workflow for dipeptide quantification.

Decision Logic for Method Selection Start Start: Need to quantify This compound Sensitivity High Sensitivity Required? Start->Sensitivity Specificity High Specificity Required? Sensitivity->Specificity Yes HPLC_UV Choose HPLC-UV Sensitivity->HPLC_UV No Cost Budget Constraint? Specificity->Cost Yes Fluorescence Choose Fluorescence Assay Specificity->Fluorescence No LC_MSMS Choose LC-MS/MS Cost->LC_MSMS No Cost->Fluorescence Yes

Caption: Decision logic for analytical method selection.

References

L- vs. D-Phenylalanyllysine: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

The substitution of naturally occurring L-amino acids with their D-enantiomers is a common strategy employed to enhance the therapeutic potential of peptides. D-amino acid-containing peptides are generally more resistant to proteolytic degradation, leading to a longer half-life in biological systems. This increased stability can translate to enhanced biological activity.

Comparison of Biological Activities

Based on general principles observed in antimicrobial and anticancer peptides, the following tables summarize the expected differences in the biological activities of L- and D-phenylalanyllysine.

Table 1: Comparison of Expected Antimicrobial Activity
FeatureL-Phenylalanyl-L-lysineD-Phenylalanyl-D-lysineRationale / Supporting Evidence
Antimicrobial Potency Potentially lowerPotentially higherD-isomers of antimicrobial peptides often exhibit similar or enhanced in vitro activity compared to their L-counterparts.[1]
Proteolytic Stability Susceptible to degradationResistant to degradationD-enantiomers are not recognized by common proteases, leading to increased stability in serum and other biological fluids.[1][2]
In Vivo Efficacy Likely lower due to rapid degradationPotentially higher due to increased stabilityImproved survival rates have been observed in animal models treated with D-enantiomeric peptides compared to L-enantiomers.[1]
Mechanism of Action Likely membrane disruptionLikely membrane disruptionThe antimicrobial action of many cationic peptides is not chiral-specific and involves disruption of the bacterial cell membrane.[1]
Table 2: Comparison of Expected Anticancer Activity
FeatureL-Phenylalanyl-L-lysineD-Phenylalanyl-D-lysineRationale / Supporting Evidence
Anticancer Potency Potentially lowerPotentially higherD-amino acid variants of some anticancer peptides have shown significantly increased antitumor activity.[2]
Serum Stability Susceptible to degradationResistant to degradationThe introduction of D-amino acids leads to increased stability in the presence of serum.[2]
Selectivity for Cancer Cells May have some selectivityPotentially higher selectivityD-peptides can exhibit increased activity against cancer cells while having a lesser effect on normal cells, leading to a higher therapeutic index.[2]
Cytotoxicity May be cytotoxic to normal cellsPotentially lower cytotoxicity to normal cellsSubstitution with D-amino acids can reduce the toxicity of peptides towards normal eukaryotic cells.[3]

Experimental Protocols

To empirically determine and compare the biological activities of L- and D-phenylalanyllysine, the following standard experimental protocols are recommended.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standardized methods for antimicrobial peptide susceptibility testing.[4][5][6]

1. Preparation of Bacterial Inoculum:

  • From a fresh agar plate, select 3-5 colonies of the test microorganism.
  • Inoculate the colonies into 5 mL of cation-adjusted Mueller-Hinton Broth (MHB).
  • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).
  • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Peptide Dilutions:

  • Prepare a stock solution of L- and D-phenylalanyllysine in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).
  • Perform serial two-fold dilutions of each peptide in a 96-well polypropylene microtiter plate to obtain a range of concentrations.

3. Assay Procedure:

  • Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the peptide dilutions.
  • Include a positive control (bacteria with no peptide) and a negative control (broth only).
  • Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.

Cytotoxicity Testing: MTT Assay

This protocol is a standard colorimetric assay to assess cell viability.[7][8][9]

1. Cell Seeding:

  • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well.
  • Incubate for 24 hours to allow for cell attachment.

2. Treatment with Peptides:

  • Prepare various concentrations of L- and D-phenylalanyllysine in the appropriate cell culture medium.
  • Remove the old medium from the wells and add the medium containing the peptides.
  • Incubate the cells for 24, 48, or 72 hours.

3. Addition of MTT Reagent:

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

4. Solubilization of Formazan:

  • Remove the medium containing MTT.
  • Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
  • The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of peptide that inhibits 50% of cell growth) can be calculated.

Visualizations

Experimental Workflow

G cluster_synthesis Peptide Synthesis & Purification cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity cluster_comparison Comparative Analysis L_PheLys L-Phenylalanyllysine MIC_L MIC Determination (L-PheLys) L_PheLys->MIC_L Stability_L_am Proteolytic Stability (L-PheLys) L_PheLys->Stability_L_am MTT_L MTT Assay (L-PheLys) L_PheLys->MTT_L Stability_L_ac Serum Stability (L-PheLys) L_PheLys->Stability_L_ac D_PheLys D-Phenylalanyllysine MIC_D MIC Determination (D-PheLys) D_PheLys->MIC_D Stability_D_am Proteolytic Stability (D-PheLys) D_PheLys->Stability_D_am MTT_D MTT Assay (D-PheLys) D_PheLys->MTT_D Stability_D_ac Serum Stability (D-PheLys) D_PheLys->Stability_D_ac Compare_MIC Compare MIC Values MIC_L->Compare_MIC MIC_D->Compare_MIC Compare_Stability Compare Stability Stability_L_am->Compare_Stability Stability_D_am->Compare_Stability Compare_IC50 Compare IC50 Values MTT_L->Compare_IC50 MTT_D->Compare_IC50 Stability_L_ac->Compare_Stability Stability_D_ac->Compare_Stability

Caption: Experimental workflow for comparing the biological activities of L- and D-Phenylalanyllysine.

Proposed Antimicrobial Mechanism of Action

G Peptide Cationic Peptide (L- or D-PheLys) Interaction Electrostatic Interaction Peptide->Interaction Bacterial_Membrane Negatively Charged Bacterial Membrane Bacterial_Membrane->Interaction Insertion Membrane Insertion Interaction->Insertion Disruption Membrane Disruption/Pore Formation Insertion->Disruption Cell_Death Bacterial Cell Death Disruption->Cell_Death

Caption: Proposed mechanism of antimicrobial action for cationic dipeptides.

References

Phenylalanyllysine: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

The dipeptide Phenylalanyllysine is rapidly hydrolyzed into its constituent amino acids, L-phenylalanine and L-lysine, upon administration. Therefore, its biological activity is primarily determined by the individual effects of these two essential amino acids. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of L-phenylalanine and L-lysine, supported by experimental data and detailed methodologies.

Executive Summary

While this compound itself is not extensively studied as a therapeutic agent, its constituent amino acids, L-phenylalanine and L-lysine, possess distinct and well-documented biological activities. L-phenylalanine serves as a crucial precursor for neurotransmitters and plays a role in metabolic regulation. L-lysine is vital for protein synthesis, immune function, and has demonstrated antiviral and anti-inflammatory properties. This guide delves into the experimental evidence for the efficacy of each amino acid in both laboratory and living models.

L-Phenylalanine: Efficacy and Mechanism of Action

L-phenylalanine is an essential aromatic amino acid that serves as a precursor for the synthesis of tyrosine, and subsequently, the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine.[1][2]

Quantitative Data Summary: In Vitro vs. In Vivo Efficacy
ParameterIn Vitro DataIn Vivo DataReference
Primary Effect Depression of excitatory glutamatergic synaptic transmission.Reduction of food intake and body weight; improvement of glucose tolerance; restoration of vascular function.[3][4][5]
Model System Rat cultured neurons.Rodents (rats and mice), Spontaneously Hypertensive Rats (SHR).[3][4][5]
Key Findings Attenuated glutamatergic synaptic transmission.Suppressed appetite, increased GLP-1 release, and improved glucose tolerance. Restored vascular tetrahydrobiopterin (BH4) levels and reduced superoxide levels in aortic tissue.[3][4][5]
Potency (IC50) Halogenated derivatives (DIT and DBrT) showed IC50s of 104.6 µM and 127.5 µM for depressing mEPSC frequency.Oral administration of 3 mmol/kg robustly reduced food intake in rats.[3][4]
Signaling Pathways and Experimental Workflows

L-phenylalanine's effects on appetite and hormone release are mediated through the Calcium-Sensing Receptor (CaSR). In the vasculature, it enhances the activity of the GCH1-GFRP complex, leading to increased synthesis of the essential cofactor tetrahydrobiopterin (BH4).[3][5]

Phenylalanine_Signaling cluster_gut Gastrointestinal Tract cluster_vasculature Vasculature L-Phe L-Phenylalanine CaSR Calcium-Sensing Receptor (CaSR) L-Phe->CaSR activates L-cell Enteroendocrine L-cell CaSR->L-cell stimulates GLP-1 GLP-1 Release L-cell->GLP-1 Appetite Appetite Suppression GLP-1->Appetite Glucose Improved Glucose Tolerance GLP-1->Glucose L-Phe_vasc L-Phenylalanine GCH1-GFRP GCH1-GFRP Complex L-Phe_vasc->GCH1-GFRP allosterically regulates BH4 Tetrahydrobiopterin (BH4) Synthesis GCH1-GFRP->BH4 eNOS eNOS function BH4->eNOS cofactor for NO Nitric Oxide Production eNOS->NO Vascular Improved Vascular Function NO->Vascular

Signaling pathways of L-phenylalanine.

Experimental_Workflow_Phe cluster_invitro In Vitro: Glutamatergic Synaptic Transmission cluster_invivo In Vivo: Appetite and Glucose Tolerance Culture Rat Cultured Neurons Treatment_vitro Treatment with L-Phe derivatives Culture->Treatment_vitro PatchClamp Patch-Clamp Analysis Treatment_vitro->PatchClamp LDH LDH Assay (Simulated Ischemia) Treatment_vitro->LDH Analysis_vitro Measure mEPSCs and cell viability PatchClamp->Analysis_vitro LDH->Analysis_vitro Animals Rodents Administration Oral Administration of L-Phenylalanine Animals->Administration Measurements Measure Food Intake, Body Weight, GLP-1 levels Administration->Measurements GTT Glucose Tolerance Test Administration->GTT Analysis_vivo Analyze metabolic parameters Measurements->Analysis_vivo GTT->Analysis_vivo

Experimental workflow for L-phenylalanine.
Experimental Protocols

In Vitro Efficacy: Patch-Clamp Analysis in Rat Cultured Neurons [4]

  • Cell Culture: Primary cortical neurons are harvested from rat embryos and cultured.

  • Treatment: Neurons are exposed to varying concentrations of L-phenylalanine derivatives.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed to measure miniature excitatory postsynaptic currents (mEPSCs).

  • Data Analysis: The frequency and amplitude of mEPSCs are analyzed to determine the effect on glutamatergic synaptic transmission.

In Vivo Efficacy: Oral Administration in Rodents [3]

  • Animal Model: Male Wistar rats or C57BL/6J mice are used.

  • Administration: L-phenylalanine is administered orally via gavage at doses ranging from 3 to 12 mmol/kg.

  • Food Intake Measurement: Food intake is monitored at various time points post-administration.

  • Hormone Analysis: Blood samples are collected to measure plasma levels of GLP-1 and other gut hormones using ELISAs.

  • Glucose Tolerance Test: An oral glucose tolerance test is performed to assess the effect on glucose metabolism.

L-Lysine: Efficacy and Mechanism of Action

L-lysine is an essential amino acid critical for protein synthesis, collagen formation, and carnitine production.[6] It also exhibits notable antiviral, anti-inflammatory, and analgesic properties.

Quantitative Data Summary: In Vitro vs. In Vivo Efficacy
ParameterIn Vitro DataIn Vivo DataReference
Primary Effect Inhibition of viral replication (e.g., Herpes Simplex Virus, Feline Herpesvirus-1); antimicrobial activity.Reduction of recurrent herpes infections; analgesic effects; neuroprotection.[7][8][9][10]
Model System Cell cultures (e.g., CRFK cells), bacterial cultures.Humans, animal models (rats).[7][8][9][10]
Key Findings High concentrations of L-lysine can inhibit viral replication, particularly in arginine-deficient media. Demonstrates antimicrobial effects against various microorganisms.Oral supplementation can reduce the frequency and severity of herpes outbreaks. Subcutaneous administration exhibits antinociceptive effects in pain models.[7][8][9][10]
Potency Dose-dependent inhibition of FHV-1 replication at low arginine concentrations.Oral doses of 1,000 mg three times a day for herpes prophylaxis. Subcutaneous doses of 0.5 to 5 g/kg showed analgesic effects in rats.[8][10][11]
Signaling Pathways and Experimental Workflows

L-lysine's antiviral mechanism is thought to involve competition with arginine, an amino acid essential for the replication of some viruses.[12] Its neuroprotective and anti-inflammatory effects may be mediated by promoting anti-inflammatory M2 microglial polarization.[[“]]

Lysine_Signaling cluster_antiviral Antiviral Mechanism cluster_neuro Neuroprotection L-Lys L-Lysine ViralProteins Viral Protein Synthesis L-Lys->ViralProteins competes with Arginine L-Arginine Arginine->ViralProteins required for Replication Viral Replication ViralProteins->Replication inhibits L-Lys_neuro L-Lysine Microglia Microglia L-Lys_neuro->Microglia M2 M2 Polarization (Anti-inflammatory) Microglia->M2 Inflammation Reduced Neuronal Inflammation M2->Inflammation

Signaling pathways of L-lysine.

Experimental_Workflow_Lys cluster_invitro_lys In Vitro: Antiviral Activity cluster_invivo_lys In Vivo: Analgesic Effect CellCulture_lys Cell Culture (e.g., CRFK cells) Infection Infection with Virus (e.g., FHV-1) CellCulture_lys->Infection Treatment_lys Treatment with varying L-Lysine concentrations Infection->Treatment_lys qPCR Quantitative PCR Treatment_lys->qPCR Analysis_lys_vitro Measure Viral DNA Load qPCR->Analysis_lys_vitro Animals_lys Rats PainModel Induction of Pain (e.g., Formalin Test) Animals_lys->PainModel Admin_lys Subcutaneous Administration of L-Lysine PainModel->Admin_lys Behavior Behavioral Assessment (e.g., Paw-licking time) Admin_lys->Behavior Analysis_lys_vivo Analyze Nociceptive Behavior Behavior->Analysis_lys_vivo

Experimental workflow for L-lysine.
Experimental Protocols

In Vitro Efficacy: Feline Herpesvirus-1 (FHV-1) Replication Assay [8]

  • Cell Culture: Crandell-Rees feline kidney (CRFK) cells are cultured in media with varying concentrations of L-lysine and L-arginine.

  • Infection: Cells are inoculated with FHV-1.

  • Viral Load Quantification: Supernatants are collected at specified time points, and viral DNA is quantified using a quantitative PCR (qPCR) assay.

  • Data Analysis: The effect of different L-lysine to L-arginine ratios on viral replication is determined.

In Vivo Efficacy: Rat Formalin Test for Analgesia [10]

  • Animal Model: Male Sprague-Dawley rats are used.

  • Administration: L-lysine is administered subcutaneously at various doses.

  • Pain Induction: A dilute formalin solution is injected into the plantar surface of the rat's hind paw.

  • Behavioral Observation: The amount of time the animal spends licking the injected paw is recorded as a measure of nociceptive behavior.

  • Data Analysis: The paw-licking time in the L-lysine-treated group is compared to a control group to assess the analgesic effect.

Conclusion

The biological effects of this compound are attributable to its constituent amino acids, L-phenylalanine and L-lysine. L-phenylalanine demonstrates significant effects on metabolic regulation and neurotransmitter precursor availability. L-lysine shows promise in immune modulation, antiviral applications, and pain management. The provided data and protocols offer a foundation for further research into the specific applications of these fundamental biological molecules.

References

Phenylalanine vs. Lysine: A Head-to-Head Comparison of Their Roles in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals on the influence of phenylalanine and lysine residues in the design of potent and selective enzyme inhibitors.

In the landscape of drug discovery, the development of specific and potent enzyme inhibitors is a cornerstone of therapeutic intervention. The amino acids Phenylalanine and Lysine, with their distinct chemical properties—the former being aromatic and hydrophobic, the latter basic and positively charged—play pivotal roles in the molecular recognition between a substrate or inhibitor and an enzyme's active site. This guide provides a head-to-head comparison of inhibitors where these amino acids are key determinants of inhibitory activity, supported by quantitative data and detailed experimental protocols. Due to a scarcity of direct comparative studies on a homologous series of Phenylalanyllysine-based inhibitors, this guide focuses on comparing inhibitors where either a phenylalanine or a lysine residue is a primary driver of potency and selectivity.

Comparative Analysis of Inhibitory Potency

The inhibitory potential of compounds incorporating phenylalanine and lysine residues varies significantly depending on the target enzyme class. Below is a summary of their performance against serine proteases and a histone lysine methyltransferase.

Targeting Serine Proteases: The Case of the Bovine Trypsin-Kallikrein Inhibitor

A seminal study on semisynthetic homologues of the bovine trypsin-kallikrein inhibitor (Kunitz inhibitor) demonstrated a dramatic shift in inhibitory specificity based on the amino acid at the P1 position of the reactive site. The native inhibitor contains Lysine-15 at this position. By replacing it with Phenylalanine-15, the inhibitor's profile was fundamentally altered.

Inhibitor VariantTarget EnzymeInhibition Constant (Ka, M⁻¹)Relative Potency
Lysine-15 (Native) Bovine Trypsin6 x 10¹⁰Strong Inhibitor
Porcine Kallikrein3 x 10⁷Moderate Inhibitor
Bovine Chymotrypsin7 x 10⁵Weak Inhibitor
Phenylalanine-15 Bovine TrypsinWeak InhibitionSignificantly Weaker
Porcine KallikreinWeak InhibitionSignificantly Weaker
Bovine Chymotrypsin7.5 x 10⁶Strong Inhibitor

Data sourced from a 1976 study by Jering et al. The original study refers to association constants (Ka); higher values indicate stronger binding and inhibition.

This comparison clearly illustrates that the basic side chain of lysine is crucial for potent inhibition of trypsin-like serine proteases, which have a preference for cleaving after basic residues. Conversely, the bulky, hydrophobic side chain of phenylalanine transforms the inhibitor into a potent chymotrypsin inhibitor, as chymotrypsin prefers large hydrophobic residues at the P1 position.

Targeting Histone Lysine Methyltransferases: Phenylalanine-Containing Lysine Mimics

Recent advancements in epigenetic drug discovery have explored peptide-based inhibitors targeting histone-modifying enzymes. In a study of amide-derived lysine analogues designed to inhibit the histone lysine methyltransferase GLP, a peptide containing a phenylalanine-based lysine mimic (H3KL-Phe9) demonstrated significant inhibitory activity.

InhibitorTarget EnzymeIC₅₀ (µM)
H3KL-Phe9GLP1.74[1]
H3KD-Phe9GLP7.17[1]
H3KL-Abu9GLP21.6[1]
H3KD-Abu9GLP1.29[1]

This data highlights that a phenylalanine moiety within a lysine-mimicking structure can be effectively accommodated in the active site of GLP, leading to potent inhibition. The stereochemistry and the nature of the amino acid side chain play a crucial role in determining the inhibitory potency.

Experimental Methodologies

The following are detailed protocols for the key experiments cited in this guide.

Inhibition Assays for Serine Proteases (Trypsin, Chymotrypsin, Kallikrein)

This protocol is based on the methodology for determining the association constants of Kunitz-type inhibitors with their target proteases.

Materials:

  • Bovine Trypsin, Bovine Chymotrypsin, Porcine Kallikrein

  • Synthetic substrates: Nα-Benzoyl-L-arginine ethyl ester (for trypsin and kallikrein), N-Acetyl-L-tyrosine ethyl ester (for chymotrypsin)

  • Inhibitor variants (Lys-15 and Phe-15 Kunitz inhibitors)

  • Spectrophotometer

  • Reaction Buffer: Tris-HCl buffer, pH 8.0, containing CaCl₂.

Procedure:

  • Prepare stock solutions of enzymes, substrates, and inhibitors in the reaction buffer.

  • In a cuvette, mix the respective enzyme and inhibitor at varying concentrations.

  • Incubate the enzyme-inhibitor mixture to allow for the formation of the enzyme-inhibitor complex to reach equilibrium.

  • Initiate the enzymatic reaction by adding the corresponding synthetic substrate.

  • Monitor the change in absorbance over time at a specific wavelength (e.g., 253 nm for Nα-Benzoyl-L-arginine ethyl ester hydrolysis) using a spectrophotometer.

  • The initial reaction rates are determined from the linear portion of the absorbance curve.

  • The association constant (Ka) is calculated by analyzing the dependence of the reaction rate on the inhibitor concentration, often using Dixon or similar graphical methods.

Inhibition Assay for Histone Lysine Methyltransferase (GLP)

This protocol describes a common method for determining the IC₅₀ values of peptide-based inhibitors against GLP.

Materials:

  • Recombinant GLP enzyme

  • Histone H3 peptide substrate (e.g., H3 1-21)

  • S-Adenosylmethionine (SAM) as a methyl donor

  • Peptide inhibitors (H3KL-Phe9, etc.)

  • Reaction Buffer: Tris-HCl or similar, pH 8.0, containing DTT.

  • Detection system: Commonly, a radioactivity-based assay using ³H-labeled SAM or a fluorescence-based assay.

Procedure:

  • Prepare serial dilutions of the peptide inhibitor.

  • In a microplate, add the GLP enzyme, the histone H3 peptide substrate, and the reaction buffer.

  • Add the various concentrations of the inhibitor to the wells.

  • Initiate the methyltransferase reaction by adding SAM (e.g., ³H-SAM).

  • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding trichloroacetic acid).

  • Transfer the reaction mixture to a filter paper or membrane that captures the peptide substrate.

  • Wash the filter to remove unincorporated ³H-SAM.

  • Measure the radioactivity on the filter using a scintillation counter.

  • The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Concepts

Diagrams created using Graphviz to illustrate key concepts.

experimental_workflow cluster_protease Serine Protease Inhibition Assay cluster_methyltransferase Histone Methyltransferase Inhibition Assay p1 Mix Enzyme and Inhibitor p2 Incubate (Equilibrium) p1->p2 p3 Add Substrate p2->p3 p4 Monitor Absorbance p3->p4 p5 Calculate Ka p4->p5 m1 Prepare Inhibitor Dilutions m2 Add Enzyme, Substrate, Inhibitor m1->m2 m3 Initiate with SAM m2->m3 m4 Incubate m3->m4 m5 Stop and Detect Signal m4->m5 m6 Calculate IC50 m5->m6

Caption: General experimental workflows for protease and methyltransferase inhibition assays.

signaling_pathway H3K9 Histone H3 Lysine 9 GLP GLP (Methyltransferase) H3K9->GLP Substrate H3K9me H3K9 Methylation (Repressive Mark) GLP->H3K9me Catalyzes Gene_Silencing Gene Silencing H3K9me->Gene_Silencing Inhibitor H3KL-Phe9 Inhibitor Inhibitor->GLP Inhibits

Caption: Simplified pathway showing GLP-mediated histone methylation and its inhibition.

References

Harnessing the Therapeutic Potential of Phenylalanyl-lysine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique structural and functional characteristics of Phenylalanyl-lysine (Phe-Lys) dipeptides and their derivatives have positioned them as promising candidates in various therapeutic landscapes. This guide provides a comparative analysis of their potential, supported by experimental data, to aid researchers in navigating their application in drug development.

Core Therapeutic Applications

Phenylalanyl-lysine derivatives are being explored for a range of therapeutic applications, primarily leveraging the distinct properties of their constituent amino acids. Phenylalanine's aromatic side chain facilitates hydrophobic interactions and potential π-stacking, while lysine's positively charged ε-amino group enables electrostatic interactions and hydrogen bonding.[1] This combination makes them versatile scaffolds for drug design.

Key areas of investigation include:

  • Drug Delivery Systems: The amphipathic nature of certain Phe-Lys derivatives allows them to interact with biological membranes, potentially enhancing the solubility, stability, and bioavailability of therapeutic agents.[1]

  • Enzyme Inhibition: The specific amino acid sequence can be tailored to interact with enzyme active sites. Notably, lysine-containing peptides have shown potential in inhibiting lysine methyltransferases, which are implicated in some cancer pathways.[1]

  • Targeted Drug Delivery to Cancer Cells: Phenylalanine and its derivatives are substrates for the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. This provides a mechanism for selectively delivering therapeutic agents to tumors.[2]

  • Analgesia: Lysine and its derivatives have demonstrated analgesic effects, potentially through the inhibition of NMDA receptors and modulation of dopamine and serotonin pathways.[3][4]

Comparative Performance Data

The following tables summarize key experimental findings related to the therapeutic potential of Phenylalanyl-lysine derivatives and related compounds.

Table 1: Inhibition of L-type Amino Acid Transporter 1 (LAT1) by Phenylalanine Analogs

CompoundInhibition of L-[14C]leucine uptake by LAT1Inhibition of L-[14C]alanine uptake by LAT2Notes
L-Phenylalanine (Phe) BaselineBaselineWell-established substrate for both LAT1 and LAT2.[2]
2-Iodo-L-phenylalanine (2-I-Phe) Markedly higher than PheSimilar to PheDemonstrates improved LAT1 affinity and selectivity.[2]
3-Iodo-L-phenylalanine (3-I-Phe) Markedly higher than PheHigher than PheIncreases affinity for both LAT1 and LAT2.[2]
4-Iodo-L-phenylalanine (4-I-Phe) Comparable to PheHigher than Phe

Data synthesized from studies on HEK293 cells expressing human LAT1 or LAT2.[2]

Table 2: Inhibitory Properties of Reactive-Site Modified Trypsin-Kallikrein Inhibitor (Kunitz)

P1 Residue in InhibitorInhibition of TrypsinInhibition of ChymotrypsinInhibition of KallikreinInhibition of Plasmin
Lysine-15 (Native) GoodWeakGoodGood
Arginine-15 GoodWeakSlightly more effective than Lys-15Good
Phenylalanine-15 WeakExcellentWeaker than Lys-15No inhibition
Tryptophan-15 WeakExcellentWeaker than Lys-15No inhibition

This table illustrates how modifying the P1 residue from lysine to phenylalanine dramatically shifts the inhibitory specificity of the Kunitz inhibitor from trypsin-like proteases to chymotrypsin.[5]

Experimental Protocols

Detailed methodologies are crucial for the validation and extension of these findings.

Protocol 1: Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This protocol is adapted from studies on piperamide biosynthesis, where Phenylalanine is a key precursor.[6][7]

Objective: To determine the enzymatic activity of Phenylalanine Ammonia-Lyase (PAL), which converts L-phenylalanine to cinnamic acid.

Materials:

  • Plant leaf tissue (e.g., Piper tuberculatum)

  • Liquid Nitrogen

  • 0.1 M Borate buffer (pH 8.8) containing:

    • 10% (w/w) PVPP

    • 0.25 M Sucrose

    • 40 mM Ascorbic acid

    • 1 mM EDTA

    • 5 mM DTT

  • L-phenylalanine solution

  • 6M Hydrochloric acid (for enzyme inactivation in control samples)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Grind 25 g of leaf tissue in liquid nitrogen using a mortar and pestle.

  • Add 100 mL of cold 0.1 M borate buffer to the ground tissue.

  • Homogenize the mixture and filter it through cheesecloth.

  • Centrifuge the filtrate at 14,000 rpm and collect the supernatant as the enzymatic extract.

  • Set up triplicate reactions by incubating the enzymatic extract with L-phenylalanine.

  • For control samples, inactivate the enzymatic extract with 6M hydrochloric acid before adding L-phenylalanine.

  • Incubate the reactions under appropriate conditions (e.g., 37°C for 1 hour).

  • Stop the reaction and analyze the formation of cinnamic acid by HPLC.

Protocol 2: LAT1-Mediated Uptake Inhibition Assay

This protocol is based on the methodology used to assess the LAT1 selectivity of phenylalanine analogs.[2]

Objective: To measure the inhibitory effect of test compounds on the uptake of a radiolabeled substrate by LAT1.

Materials:

  • HEK293 cells stably expressing human LAT1 (HEK293-hLAT1).

  • Poly-D-lysine-coated 24-well plates.

  • L-[14C]leucine (radiolabeled substrate).

  • Test compounds (e.g., Phenylalanine derivatives).

  • Uptake buffer.

  • Scintillation counter.

Procedure:

  • Plate HEK293-hLAT1 cells onto poly-D-lysine-coated 24-well plates at a density of 1.5 × 10^5 cells/well.

  • Culture the cells for 2 days.

  • On the day of the experiment, wash the cells with uptake buffer.

  • Pre-incubate the cells with the test compound at various concentrations for a specified time.

  • Initiate the uptake reaction by adding 1 µM L-[14C]leucine in the absence or presence of the test compound.

  • Incubate for 1 minute.

  • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lyse the cells and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of L-[14C]leucine uptake by the test compounds compared to the control (no inhibitor).

Visualizing Molecular Pathways and Workflows

Signaling and Metabolic Pathways

The following diagrams illustrate key pathways involving phenylalanine and lysine.

Phenylalanine_Metabolism cluster_catecholamines Catecholamine Biosynthesis cluster_phenylpropanoids Phenylpropanoid Biosynthesis (Plants) Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine hydroxylase CinnamicAcid Cinnamic Acid Phe->CinnamicAcid Phenylalanine ammonia-lyase (PAL) LDOPA L-DOPA Tyr->LDOPA Dopamine Dopamine LDOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine Flavonoids Flavonoids CinnamicAcid->Flavonoids Lignans Lignans CinnamicAcid->Lignans

Caption: Metabolic pathways of L-Phenylalanine.

Lysine_Pain_Modulation Lysine L-Lysine / Derivatives NMDAR NMDA Receptor Lysine->NMDAR Inhibits Dopamine Dopamine Pathway Lysine->Dopamine Modulates Serotonin Serotonin Pathway Lysine->Serotonin Modulates PainSignal Pain Signal Transmission NMDAR->PainSignal Promotes Analgesia Analgesic Effect NMDAR->Analgesia Dopamine->PainSignal Modulates Dopamine->Analgesia Serotonin->PainSignal Modulates Serotonin->Analgesia

Caption: Proposed mechanism of Lysine-mediated analgesia.

Experimental Workflow

Experimental_Workflow_LAT1 start Start cell_culture Culture HEK293-hLAT1 cells on poly-D-lysine plates start->cell_culture pre_incubation Pre-incubate cells with Phenylalanine derivative cell_culture->pre_incubation uptake_reaction Add L-[14C]leucine to initiate uptake pre_incubation->uptake_reaction wash Wash cells with ice-cold buffer uptake_reaction->wash lysis Lyse cells wash->lysis measurement Measure radioactivity lysis->measurement analysis Calculate % inhibition measurement->analysis end End analysis->end

Caption: Workflow for LAT1 uptake inhibition assay.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Phenylalanyllysine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe and compliant laboratory environment. This guide provides crucial, step-by-step procedures for the proper disposal of Phenylalanyllysine, a dipeptide composed of the amino acids phenylalanine and lysine. While specific hazard data for this compound is limited, this guidance is based on the safety profiles of its constituent amino acids and general best practices for laboratory chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile, should be worn.

  • Eye Protection: Safety glasses or goggles are essential to protect from potential splashes or airborne particles.

  • Protective Clothing: A standard laboratory coat is recommended to prevent skin contact.

In the event of a spill, avoid the generation of dust. The material should be carefully swept or shoveled into a suitable, labeled container for disposal.

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is to treat it as non-hazardous chemical waste and engage a licensed professional waste disposal service. Adherence to institutional, local, state, and federal regulations is mandatory.

  • Waste Characterization and Segregation:

    • Determine if the this compound waste is contaminated with any hazardous materials. If it is, it must be treated as hazardous waste according to the nature of the contaminant.

    • Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.[1]

  • Collection and Containerization:

    • Collect waste this compound, including any contaminated materials like weighing paper or gloves, in a clearly labeled and sealed container.[2]

    • The container should be appropriate for solid chemical waste and be in good condition to prevent leaks or spills.

  • Labeling:

    • Clearly label the waste container with "this compound" and any other constituents if it is a mixture. The label should be legible and securely attached to the container.

  • Storage:

    • Store the sealed waste container in a designated chemical waste storage area.[2]

    • The storage area should be cool, dry, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[2][3]

  • Professional Disposal:

    • Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[1][2]

    • Provide the waste disposal company with any available safety information, such as a Safety Data Sheet (SDS) for L-phenylalanine if a specific one for the dipeptide is not available.[2]

Note: Do not dispose of this compound down the drain or in the general trash unless explicitly permitted by your local regulations and institutional EHS department.

Data Presentation: Properties of L-Phenylalanine

As L-Phenylalanine is a primary component of this compound, its properties are relevant for handling and disposal considerations.

PropertyValue
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
Appearance White powder/solid
pH 5.4-6.0 (1% aqueous solution)
Melting Point 270 - 275 °C
Stability Stable under normal conditions
Incompatible Materials Strong oxidizing agents
Hazardous Decomposition Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)

Data sourced from L-Phenylalanine Safety Data Sheets.[3]

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols involving this compound. For experimental use, researchers should consult their specific research protocols and relevant scientific literature.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize Waste: Is it mixed with hazardous material? ppe->characterize hazardous_waste Treat as Hazardous Waste (Follow specific protocols for contaminant) characterize->hazardous_waste Yes non_hazardous_waste Treat as Non-Hazardous Chemical Waste characterize->non_hazardous_waste No collect Collect in a Labeled, Sealed Container hazardous_waste->collect non_hazardous_waste->collect storage Store in Designated Cool, Dry, Well-Ventilated Area collect->storage disposal Arrange for Pickup by Licensed Waste Disposal Service storage->disposal end End: Disposal Complete disposal->end

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Phenylalanyllysine

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is essential to minimize exposure and maintain a safe laboratory environment. The following table summarizes the recommended PPE for handling Phenylalanyllysine.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Glasses with Side ShieldsMust conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[2]
Face ShieldRecommended when there is a significant risk of splashing or dust generation.[2][3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. For extended contact, consult the glove manufacturer's chemical resistance data. Double gloving is advised.[2][3]
Body Protection Laboratory CoatA standard laboratory coat should be worn and fully buttoned.[2][4][5]
Chemical ApronA splash-resistant chemical apron is recommended for procedures with a higher risk of splashes.[2][4]
Respiratory Protection Dust Mask/RespiratorIf handling procedures may generate dust, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask should be used.[2] Work should be conducted in a well-ventilated area or a fume hood.[2]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for minimizing exposure risks and maintaining the integrity of the compound.

1. Pre-Handling Preparation:

  • Review the Safety Data Sheet (SDS) for this compound, if available, or for similar compounds.

  • Ensure a clean and organized workspace.

  • Assemble all necessary equipment, including spatulas, weighing paper, glassware, and solvents.

  • Verify that an eyewash station and safety shower are readily accessible.[2]

  • Don all required personal protective equipment as detailed in the table above.[2]

2. Handling the Solid Compound:

  • All manipulations of solid this compound should be performed in a chemical fume hood to prevent the inhalation of any airborne particles.[2]

  • When weighing, use a tared, sealed container to minimize dust generation.[2]

  • Avoid direct contact with the solid. Use clean, dry spatulas for transferring.[2]

3. Solution Preparation:

  • Slowly add the solid to the desired solvent to avoid splashing.

  • If the dissolution process is exothermic, use an ice bath to control the temperature.[2]

  • Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.[2]

4. Post-Handling Procedures:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.[2]

  • Carefully remove and dispose of gloves and any other contaminated disposable PPE.[2]

  • Wash hands thoroughly with soap and water after handling is complete.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Solid Waste: Collect waste this compound and contaminated disposable items (e.g., gloves, weighing paper) in a designated, sealed container.

  • Liquid Waste: Collect solutions of this compound in a designated, sealed waste container.

  • Labeling: All waste containers must be clearly labeled with the contents.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_sds Review SDS prep_workspace Prepare Workspace prep_sds->prep_workspace prep_ppe Don PPE prep_workspace->prep_ppe handle_weigh Weigh Solid in Fume Hood prep_ppe->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve post_decon Decontaminate Surfaces & Equipment handle_dissolve->post_decon dispose_collect Collect Waste handle_dissolve->dispose_collect post_dispose_ppe Dispose of Contaminated PPE post_decon->post_dispose_ppe post_wash Wash Hands post_dispose_ppe->post_wash post_dispose_ppe->dispose_collect dispose_label Label Waste Container dispose_collect->dispose_label dispose_final Dispose via EHS dispose_label->dispose_final

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.